(3-Methyloxiran-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-methyloxiran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3-4(2-5)6-3/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHZNUPEBVRUFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007398 | |
| Record name | (3-Methyloxiran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872-38-8 | |
| Record name | NSC34457 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-Methyloxiran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methyloxiran-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Methyloxiran-2-yl)methanol (CAS 872-38-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methyloxiran-2-yl)methanol, with the Chemical Abstracts Service (CAS) number 872-38-8, is a versatile bifunctional organic compound. It incorporates both a reactive epoxide ring and a primary alcohol functional group.[1] This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the preparation of complex molecules in the pharmaceutical and materials science sectors. Its chirality and the strain of the oxirane ring allow for a variety of stereoselective transformations.
This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis, and biological relevance, with a focus on its potential role in drug development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| CAS Number | 872-38-8 | [2] |
| Molecular Formula | C₄H₈O₂ | [1][2] |
| Molecular Weight | 88.11 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2,3-Epoxybutanol, (3-Methyl-oxiran-2-yl)-methanol | [4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 156.2 °C at 760 mmHg | [5] |
| Density | 1.063 g/cm³ | [5] |
| Flash Point | 69.9 °C | [5] |
| Storage Temperature | Refrigerator (2-8 °C) |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
A Certificate of Analysis for this compound confirms that its ¹H NMR spectrum is consistent with its structure.[3] Based on the structure, the following proton signals are expected: a doublet for the methyl protons, multiplets for the oxirane ring protons, and signals corresponding to the hydroxymethyl protons and the hydroxyl proton.
Infrared (IR) Spectroscopy
The IR spectrum of the related compound, 2,3-epoxybutane, would show characteristic peaks for C-H stretching of the alkyl and oxirane groups, as well as the distinctive C-O-C stretching of the epoxide ring. The presence of the hydroxyl group in this compound would introduce a broad O-H stretching band and a C-O stretching band.
Mass Spectrometry (MS)
The mass spectrum of 2,3-epoxybutane, a structural analog, is available in the NIST WebBook.[6][7] For this compound, the molecular ion peak would be expected at m/z = 88.11. Fragmentation patterns would likely involve the loss of a hydroxymethyl group or cleavage of the oxirane ring.
Synthesis
The primary method for the synthesis of 2,3-epoxyalcohols like this compound is the epoxidation of the corresponding allylic alcohol. The Sharpless asymmetric epoxidation is a particularly powerful method for achieving high enantioselectivity.[8][9]
Experimental Protocol: Sharpless Asymmetric Epoxidation of Crotyl Alcohol
This protocol provides a general methodology for the synthesis of this compound from crotyl alcohol.
Materials:
-
Crotyl alcohol
-
Titanium (IV) isopropoxide
-
(+)-Diethyl tartrate (for (2R,3R)-epoxide) or (-)-Diethyl tartrate (for (2S,3S)-epoxide)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene)
-
Anhydrous dichloromethane (DCM)
-
3Å molecular sieves
Procedure:
-
A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., argon) is charged with anhydrous DCM and powdered 3Å molecular sieves.
-
The flask is cooled to -20 °C.
-
Titanium (IV) isopropoxide is added, followed by the dropwise addition of the appropriate enantiomer of diethyl tartrate.
-
The mixture is stirred at -20 °C for 30 minutes.
-
Crotyl alcohol is added dropwise, and the mixture is stirred for another 30 minutes.
-
A solution of TBHP is added dropwise via the dropping funnel, maintaining the temperature at -20 °C.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of water.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Workflow Diagram:
Biological Activity and Signaling Pathways
While specific signaling pathways involving this compound are not extensively documented, its structural class, allylic epoxides, is known to have significant biological activity. These compounds can be formed in vivo from the metabolic activation of various xenobiotics.[10][11] The electrophilic nature of the epoxide ring allows for covalent binding to nucleophilic macromolecules such as DNA, which can lead to genotoxicity.
Bioactivation and Detoxification Pathway
The metabolic fate of compounds that can form allylic epoxides is a balance between bioactivation and detoxification. Bioactivation, often mediated by cytochrome P450 enzymes, leads to the formation of the reactive epoxide. This epoxide can then either be detoxified by enzymes such as epoxide hydrolase or glutathione S-transferase, or it can react with cellular nucleophiles like DNA to form adducts.[10][11]
Signaling Pathway Diagram:
Applications in Drug Development
The chiral nature and reactive functional groups of this compound make it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals. The epoxide ring can be opened by a variety of nucleophiles in a regio- and stereoselective manner, allowing for the introduction of diverse functionalities. This is particularly important in the development of drugs where stereochemistry plays a critical role in efficacy and safety.
Safety and Handling
This compound is a combustible liquid and is harmful if swallowed or in contact with skin. It causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a key chiral building block with significant potential in organic synthesis and drug development. Its well-defined physicochemical properties and the reactivity of its epoxide and alcohol functionalities allow for its use in the construction of complex molecular architectures. Understanding its synthesis, spectroscopic characterization, and potential biological activities is crucial for its effective and safe utilization in research and development.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | C4H8O2 | CID 234485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | 872-38-8 | Buy Now [molport.com]
- 5. Cas 872-38-8,this compound | lookchem [lookchem.com]
- 6. 2,3-Epoxybutane [webbook.nist.gov]
- 7. 2,3-Epoxybutane [webbook.nist.gov]
- 8. Sharpless Epoxidation | OpenOChem Learn [learn.openochem.org]
- 9. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 10. Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Structural and Conformational Landscape of (3-Methyloxiran-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Methyloxiran-2-yl)methanol, a chiral epoxide, is a valuable building block in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals. Its conformational preferences, governed by subtle intramolecular interactions, are critical in dictating its reactivity and stereochemical outcome in chemical transformations. This technical guide provides an in-depth analysis of the structural and conformational properties of this compound, drawing upon experimental data from analogous compounds and theoretical calculations. The document summarizes key quantitative data, details relevant experimental methodologies, and presents visual workflows for conformational analysis.
Introduction
The precise three-dimensional arrangement of atoms in a molecule, its conformation, plays a pivotal role in its chemical and biological activity. For a molecule like this compound, which possesses a flexible hydroxymethyl side chain attached to a rigid oxirane ring, multiple conformations are possible. The relative energies of these conformers and the barriers to their interconversion are of significant interest in understanding reaction mechanisms and in designing stereoselective syntheses.
The primary determinant of the conformational landscape of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group and the oxygen atom of the oxirane ring. This interaction can significantly stabilize certain conformations over others.
Conformational Analysis
The conformational analysis of this compound is best understood by considering its close structural analog, glycidol ((oxiran-2-yl)methanol). Extensive studies on glycidol using microwave spectroscopy and ab initio calculations have revealed the existence of several stable conformers. The presence of a methyl group in this compound is expected to influence the relative energies and geometries of these conformers due to steric and electronic effects, but the fundamental conformational landscape is likely to be similar.
Key Conformers
Theoretical calculations on glycidol have identified multiple conformers, with the most stable ones being characterized by the orientation of the hydroxymethyl group relative to the oxirane ring. The nomenclature for these conformers is often based on the dihedral angles along the C-C and C-O bonds of the side chain.
The most stable conformer of glycidol is one that is stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the oxirane oxygen atom.[1] This results in a pseudo-five-membered ring structure. It is highly probable that the most stable conformers of this compound also adopt such a configuration.
Quantitative Structural Data
Table 1: Experimental Rotational Constants for Glycidol Conformers [1][2]
| Conformer | A (MHz) | B (MHz) | C (MHz) |
| Conformer I (Global Minimum) | 10347.87 | 4102.36 | 3781.95 |
| Conformer II | - | - | - |
| Data for Conformer II was not explicitly provided in the cited sources. |
Table 2: Ab Initio (MP2/6-311++G(d,p)) Calculated Structural Parameters for the Most Stable Conformer of Glycidol [2]
| Parameter | Value |
| Bond Lengths (Å) | |
| C1-C2 | 1.475 |
| C2-O1 | 1.445 |
| C1-O1 | 1.445 |
| C2-C3 | 1.510 |
| C3-O2 | 1.418 |
| O2-H | 0.965 |
| Bond Angles (degrees) | |
| ∠C1-C2-O1 | 59.2 |
| ∠C2-O1-C1 | 61.6 |
| ∠O1-C1-C2 | 59.2 |
| ∠O1-C2-C3 | 117.8 |
| ∠C1-C2-C3 | 120.1 |
| ∠C2-C3-O2 | 111.4 |
| ∠C3-O2-H | 107.8 |
| Dihedral Angles (degrees) | |
| τ(O1-C2-C3-O2) | 40.8 |
Note: The numbering of atoms may differ from standard IUPAC nomenclature and is based on the computational model used in the cited study.
The O-C-C-O torsional angle of 40.8° in the glycidol monomer highlights the gauche arrangement of the hydroxymethyl group relative to the oxirane ring, which is a consequence of the stabilizing intramolecular hydrogen bond.[2]
Experimental Protocols
The determination of the conformational isomers and their structures relies on a combination of high-resolution spectroscopy and computational chemistry.
Microwave Spectroscopy
Microwave spectroscopy is a powerful technique for the unambiguous identification of different conformers of a molecule in the gas phase. Each conformer has a unique set of rotational constants (A, B, and C) that are determined by its moments of inertia.
Methodology:
-
Sample Introduction: The sample is typically heated and seeded into a stream of an inert carrier gas (e.g., argon or neon).
-
Supersonic Expansion: The gas mixture is expanded through a nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum and stabilizing distinct conformers.
-
Microwave Irradiation: The cooled molecules are irradiated with microwave radiation. When the frequency of the radiation matches a rotational transition of a specific conformer, the molecules absorb the energy.
-
Detection: The absorption of microwave radiation is detected, and the frequencies of the transitions are measured with high precision.
-
Spectral Assignment and Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants for each conformer present in the expansion. Isotopic substitution studies can be performed to determine the precise atomic coordinates.
Ab Initio and Density Functional Theory (DFT) Calculations
Computational methods are essential for predicting the structures, relative energies, and spectroscopic properties of different conformers.
Methodology:
-
Conformational Search: A systematic search of the potential energy surface is performed by rotating around the flexible single bonds of the molecule to identify all possible low-energy conformers.
-
Geometry Optimization: The geometry of each identified conformer is optimized to find the minimum energy structure. Common levels of theory for this include Møller-Plesset perturbation theory (e.g., MP2) or DFT methods (e.g., B3LYP) with appropriate basis sets (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed at the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to calculate zero-point vibrational energies.
-
Property Calculations: Rotational constants, dipole moments, and other spectroscopic parameters are calculated for each optimized conformer. These theoretical values are then compared with experimental data to aid in the assignment of the observed spectra.
Visualization of Methodologies
The following diagrams illustrate the general workflows for the experimental and computational analysis of molecular conformation.
Caption: Experimental workflow for microwave spectroscopy.
Caption: Computational workflow for conformational analysis.
Conclusion
The conformational behavior of this compound is primarily dictated by the formation of an intramolecular hydrogen bond, which stabilizes a compact, pseudo-cyclic structure. While direct experimental data for this molecule is sparse, analysis of its close analog, glycidol, provides a robust model for its structural and conformational properties. The combination of microwave spectroscopy and high-level ab initio calculations offers a powerful approach to elucidate the intricate details of its conformational landscape. A thorough understanding of these conformational preferences is essential for predicting and controlling the stereochemical outcomes of reactions involving this versatile chiral building block, thereby aiding in the rational design and development of new therapeutic agents.
References
Spectroscopic data for (3-methyloxiran-2-yl)methanol (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (3-methyloxiran-2-yl)methanol (also known as 2,3-epoxybutanol), a versatile chemical intermediate. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols relevant for the acquisition of such spectra.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Proton | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (J) Range (Hz) | Notes |
| H1 (CH₃) | 1.2 - 1.4 | Doublet | 5.0 - 6.0 | |
| H2 (CH-O) | 2.9 - 3.2 | Multiplet | ||
| H3 (CH-CH₂OH) | 2.8 - 3.1 | Multiplet | ||
| H4 (CH₂OH) | 3.5 - 3.9 | Multiplet | ||
| OH | Variable | Singlet (broad) | Dependent on solvent and concentration. |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Carbon | Chemical Shift (ppm) Range |
| C1 (CH₃) | 17 - 19 |
| C2 (CH-O) | 57 - 60 |
| C3 (CH-CH₂OH) | 58 - 62 |
| C4 (CH₂OH) | 61 - 64 |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~2970 | Medium | C-H stretch (alkane) |
| ~1260 | Medium | C-O-C symmetric ring stretch (epoxide) |
| ~900 | Strong | C-O-C asymmetric ring stretch (epoxide) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Proposed Fragment |
| 88 | Low | [M]⁺ (Molecular Ion) |
| 73 | Moderate | [M - CH₃]⁺ |
| 57 | Moderate | [M - CH₂OH]⁺ |
| 45 | High | [CH₃CHO H]⁺ |
| 43 | High | [C₂H₃O]⁺ |
| 31 | High | [CH₂OH]⁺ |
Note: The fragmentation pattern can be influenced by the ionization method used.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and the purity of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing if required by the instrument.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve signal-to-noise.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.
-
Sample Preparation (Solution): Alternatively, dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄). The concentration should be adjusted to give absorbances in the optimal range (typically 0.1-1.0).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the salt plates (or the solvent) should be recorded and subtracted from the sample spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS). For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the GC.
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) at 70 eV is a common method for small molecules and will induce fragmentation, providing structural information.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Mandatory Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Physical and chemical properties of 2,3-Epoxybutanol
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Epoxybutane and its Derivatives
Introduction
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-epoxybutane, a significant epoxide compound. Due to the close structural relationship and relevance in chemical synthesis, this guide also incorporates information on hydroxylated derivatives, namely 1,2-epoxybutan-3-ol and 2,3-epoxybutan-1-ol, which are collectively referred to as epoxybutanols. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information on these compounds.
2,3-Epoxybutane, also known as 2,3-dimethyloxirane, is a colorless liquid and a highly reactive organic compound.[1][2][3] It exists as three distinct stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso isomer ((2R,3S)-cis).[2] The reactivity of its epoxide ring makes it a valuable intermediate in various organic syntheses.
Physical Properties
The physical characteristics of 2,3-epoxybutane are summarized below. Data for specific stereoisomers are provided where available.
Table 1: General Physical Properties of 2,3-Epoxybutane
| Property | Value | Reference |
| Molecular Formula | C₄H₈O | [1][4][5] |
| Molecular Weight | 72.11 g/mol | [1][3][4][6] |
| Appearance | Clear, colorless liquid | [1][2][3] |
| Odor | Ether-like | [5] |
| Boiling Point | 56 - 61 °C | [5] |
| Flash Point | -18 °C (0 °F) | [3][5][7] |
| Water Solubility | Soluble (≥100 mg/mL at 20°C) | [1][3][5][7][8] |
| Vapor Pressure | 239 mmHg at 25°C | [5] |
Table 2: Stereoisomer-Specific Physical Properties
| Property | cis-2,3-Epoxybutane | trans-2,3-Epoxybutane | Reference |
| CAS Number | 1758-33-4 | 21490-63-1 | [2] |
| Density | 0.826 g/mL at 25°C | Not specified | |
| Melting Point | -84 to -83 °C | Not specified | |
| Boiling Point | 60-61 °C | Not specified | |
| Refractive Index (n20/D) | 1.383 | Not specified |
Chemical Properties and Reactivity
Reactivity Profile As with other epoxides, 2,3-epoxybutane is a highly reactive molecule due to the strain in the three-membered ring.[1][3][7] Key aspects of its reactivity include:
-
Polymerization: It can undergo violent polymerization when heated or in the presence of catalysts.[1][3][7]
-
Ring-Opening Reactions: The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening. It reacts, sometimes violently, with acids, bases, oxidizing agents, and reducing agents.[1][3][7] Reaction with water in the presence of an acid catalyst leads to hydration, forming 2,3-butanediol.[2]
Stability The compound is chemically stable under standard room temperature conditions. However, it is sensitive to moisture and should be stored accordingly.[1][3]
Hazards and Safety 2,3-Epoxybutane is a hazardous substance with the following classifications:
-
Flammability: It is a highly flammable liquid and vapor.[1][3][6] Vapors can form explosive mixtures with air.
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin. It may also cause respiratory irritation.[5][6]
-
Corrosivity: It causes severe skin burns and serious eye damage.[5][6]
-
Carcinogenicity: It is suspected of causing cancer and genetic defects.[6]
Experimental Protocols
Synthesis of 2,3-Epoxybutane A common laboratory method for the synthesis of 2,3-epoxybutane involves a two-step process starting from 2-butene.[2]
-
Chlorohydrin Formation: 2-butene is reacted with hypochlorous acid (HOCl) to form the corresponding chlorohydrin, 3-chloro-2-butanol.
-
Epoxidation: The resulting chlorohydrin is treated with a base to induce intramolecular nucleophilic substitution, where the hydroxyl group displaces the chloride, forming the epoxide ring and eliminating HCl.[2]
Isolation and Purification of Epoxybutanols The purification of related epoxybutanols from post-reaction mixtures, which are often dilute, presents a challenge due to the risk of hydrolysis of the epoxy ring.[9] Thin-film distillation is an effective method for isolation under mild conditions.[9]
The process involves multiple stages:
-
First Stage: The initial reaction mixture (e.g., ~8.3 wt% epoxide) is concentrated to about 32 wt%.[9]
-
Second Stage: A second distillation step increases the epoxide concentration to approximately 76 wt%.[9]
-
Third Stage: A final thin-film distillation can achieve a purity of 99.6%.[9]
-
Azeotropic Distillation: Further concentration can be achieved via azeotropic distillation with an agent like n-propanol to yield epoxide of 99.6 wt% purity.[9]
Biological Activity and Signaling Pathways
While specific signaling pathways for 2,3-epoxybutane are not extensively documented, the broader class of epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), are known to be potent endogenous signaling molecules.[10][11] These compounds are involved in a variety of physiological processes, making them relevant to drug development.
The Epoxygenase Pathway EETs are synthesized from arachidonic acid by cytochrome P450 (P450) epoxygenases.[10] They exert biological effects that include vasodilation, anti-inflammation, and cardioprotection.[10][11] The biological activity of EETs is terminated by their hydrolysis into less active dihydroxyeicosatrienoic acids (DHETs), a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH).[10]
Given this mechanism, epoxide-containing molecules like 2,3-epoxybutane or its derivatives could potentially interact with or modulate enzymes within this pathway, such as sEH. Inhibitors of sEH have shown significant therapeutic promise in preclinical models by potentiating the effects of endogenous EETs.[10][11] This makes the epoxide moiety a feature of interest for designing novel therapeutics.
References
- 1. 2-Butene oxide | 3266-23-7 [chemicalbook.com]
- 2. 2,3-Epoxybutane - Wikipedia [en.wikipedia.org]
- 3. 2-Butylene oxide | C4H8O | CID 18632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. cis-2,3-Epoxybutane | C4H8O | CID 92162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-EPOXYBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. trans-2,3-Epoxybutane, 97% | Fisher Scientific [fishersci.ca]
- 9. scispace.com [scispace.com]
- 10. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermochemical properties of substituted oxirane methanols
An In-depth Technical Guide on the Thermochemical Properties of Substituted Oxirane Methanols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of substituted oxirane methanols, with a primary focus on the parent compound, glycidol (oxiran-2-ylmethanol). The stability, energetics, and reactivity of these bifunctional molecules are critical for their safe handling, storage, and application in various fields, including organic synthesis and drug development. This document summarizes key quantitative thermochemical data, details the experimental and computational methodologies used for their determination, and visualizes relevant workflows and reaction pathways.
Thermochemical Data Summary
The thermochemical properties of glycidol have been determined through a combination of experimental calorimetry and computational methods. These data are fundamental for understanding the molecule's inherent stability and potential for energetic decomposition or polymerization.
Enthalpy Data for Glycidol
The standard enthalpies of formation, combustion, and vaporization are crucial for assessing the energy content and phase-change behavior of glycidol. The values obtained from various sources are compiled below.
| Thermochemical Parameter | State | Value | Units | Reference(s) |
| Standard Enthalpy of Formation (ΔfH°) | Liquid | -241.4 | kJ/mol | [1] |
| Ideal Gas | -186.2 ± 4.3 | kJ/mol | [2] | |
| Standard Enthalpy of Combustion (ΔcH°) | Liquid | -1569.4 ± 1.2 | kJ/mol | [1] |
| Enthalpy of Vaporization (ΔvapH°) | at 298.15 K | 55.2 | kJ/mol | [3] |
| Heat of Formation (Calculated) | N/A | -57.7 | kcal/mol | [4] |
Note: The calculated heat of formation by Cardillo & Nebuloni (1994) was determined using Benson's group additivity method.[4]
Thermal Stability and Decomposition Data
Calorimetric studies have been conducted to evaluate the thermal stability of glycidol, particularly its propensity for exothermic polymerization.
| Parameter | Condition | Value | Units | Reference |
| Heat of Polymerization | Neat, initiated by NaOH | -95.0 | kJ/mol | [4] |
| Exothermic Decomposition Energy | From DSC | 3.76 | kJ/g | [4] |
| Initial Exotherm Temperature | From DSC (10°C/min) | 185 | °C | [4] |
| Initial Exotherm Temperature | From ARC | 125 | °C | [4] |
Experimental and Computational Protocols
The determination of the thermochemical data presented above relies on precise experimental techniques and robust computational models.
Experimental Calorimetry Techniques
A study by Cardillo and Nebuloni (1994) provides a clear example of the multi-technique approach required to assess the thermal stability of reactive chemicals like glycidol.[4]
-
Differential Scanning Calorimetry (DSC):
-
Instrument: Mettler TA 3000 system.
-
Methodology: Samples of 2-3 mg were sealed in stainless steel crucibles and heated at rates of 2°C/min and 10°C/min under a nitrogen flow. DSC measures the difference in heat flow between the sample and a reference to detect exothermic or endothermic events, such as polymerization or decomposition, and to determine the associated energy release.[4]
-
-
Accelerating Rate Calorimetry (ARC):
-
Instrument: Columbia Scientific Industries ARC.
-
Methodology: Spherical Hastelloy C bombs (8 mL) were loaded with 1.5-2 g of the sample. The ARC operates under adiabatic conditions, tracking the temperature and pressure of the sample as it is heated in a series of small steps. If an exothermic reaction is detected, the instrument maintains an adiabatic environment, allowing the self-heating rate of the reaction to be measured directly. This technique is crucial for determining the onset temperature of thermal runaway reactions.[4]
-
-
Heat Flow Calorimetry:
-
Instrument: Setaram C 80 heat flow calorimeter.
-
Methodology: Hastelloy C bombs (4 mL) were loaded with 0.5-0.8 g of the sample and heated at a constant rate of 0.5°C/min. This method measures the heat flow from the sample as a function of temperature, providing quantitative data on the heat of reaction under controlled heating conditions.[4]
-
The following diagram illustrates the typical workflow for evaluating the thermal stability of a reactive chemical using these calorimetric methods.
Computational Thermochemistry
High-level ab initio computational methods are indispensable for calculating thermochemical properties that are difficult to measure experimentally, such as bond dissociation energies (BDEs) and gas-phase enthalpies of formation for transient species. While specific computational studies focused solely on glycidol's BDEs are not prevalent in the reviewed literature, the general methodologies are well-established.
-
Composite Methods (e.g., G4, CBS-QB3): Methods like Gaussian-4 (G4) theory and Complete Basis Set (CBS) methods are widely used to achieve high accuracy.[5] These approaches combine results from several lower-level calculations to extrapolate to a higher level of theory and a complete basis set limit, providing thermochemical values often within "chemical accuracy" (±1 kcal/mol).
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, are often used for geometry optimization and frequency calculations, which are necessary for determining zero-point vibrational energies (ZPVE) and thermal corrections.[5]
-
Isodesmic Reactions: To improve the accuracy of calculated enthalpies of formation, theoretical calculations are often applied to isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach allows for significant cancellation of systematic errors in the calculations.[5]
Reaction Pathways and Energetics
The dual functionality of oxirane methanols (epoxide and alcohol) governs their reactivity. The ring-opening of the epoxide is a key reaction, which can be catalyzed by either acids or bases.
Base-Catalyzed Ring Opening
In the presence of a basic catalyst and a nucleophile, such as an alcohol, the reaction proceeds via nucleophilic attack at the less substituted carbon of the oxirane ring. This pathway is generally regioselective and is a common method for synthesizing glycerol monoethers.[6]
The diagram below illustrates the generalized mechanism for the base-catalyzed reaction of glycidol with an alcohol (R-OH).
This reaction is highly significant as it provides a pathway to valuable glycerol derivatives from a bio-renewable precursor.[6] The selectivity of the reaction, however, can be influenced by the nature of the alcohol and the catalyst used, with potential side reactions including the polymerization of glycidol itself.[6] Computational studies using DFT have been employed to investigate the reaction barriers and identify the main reaction paths, providing insights into how selectivity can be optimized.[7]
Conclusion
The thermochemical properties of substituted oxirane methanols, exemplified by glycidol, are defined by the energetic strain of the epoxide ring and the reactivity of the hydroxyl group. Quantitative data from calorimetry and computational studies provide a foundation for assessing the stability and hazards associated with these compounds. Understanding the experimental protocols used to gather this data is essential for its correct interpretation, while mechanistic diagrams of key reactions, such as base-catalyzed ring-opening, are vital for professionals in chemical synthesis and drug development to control and exploit the unique reactivity of this class of molecules.
References
- 1. Glycidol [webbook.nist.gov]
- 2. 2,3-epoxy-1-propanol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 3. Glycidol (CAS 556-52-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Chemical Versatility of (3-methyloxiran-2-yl)methanol: A Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
(3-Methyloxiran-2-yl)methanol, a bifunctional molecule featuring a strained epoxide ring and a primary alcohol, serves as a valuable and versatile building block in modern organic synthesis. Its unique structure, characterized by the juxtaposition of these two reactive groups, allows for a wide array of chemical transformations, making it an important intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive review of the reactivity of this compound, focusing on its synthesis, key reactions, and the regiochemical and stereochemical outcomes of its transformations.
Core Reactivity: The Epoxide Ring Opening
The significant ring strain of the oxirane ring in this compound makes it highly susceptible to nucleophilic attack. This ring-opening reaction is the cornerstone of its utility, enabling the introduction of diverse functional groups. The regioselectivity of the attack is highly dependent on the reaction conditions.[1]
Under basic or neutral conditions , the reaction proceeds via a classic SN2 mechanism. The nucleophile preferentially attacks the less sterically hindered carbon atom (C2), which is the carbon bearing the hydroxymethyl group.[1] This leads to the formation of 1,2-diols.
In contrast, under acidic conditions , the epoxide oxygen is first protonated, forming a more reactive oxonium ion. The subsequent nucleophilic attack occurs at the more substituted carbon (C3), which can better stabilize the partial positive charge that develops in the transition state.
This differential reactivity provides a powerful tool for chemists to control the outcome of synthetic routes.
Synthesis of this compound
The most common and effective method for synthesizing this compound is through the epoxidation of an allylic alcohol precursor, namely crotyl alcohol.[1] Stereoselective synthesis, which is crucial for the preparation of enantiomerically pure compounds for the pharmaceutical industry, is often achieved using the Sharpless asymmetric epoxidation.[1][2][3][4]
Key Synthetic Reactions and Quantitative Data
The reactivity of this compound has been explored with a variety of nucleophiles. The following table summarizes key reactions and associated quantitative data.
| Reaction Type | Nucleophile/Reagent | Product(s) | Yield | Conditions | Reference |
| Asymmetric Epoxidation | (E)-2-Buten-1-ol (Crotyl Alcohol) | ((2R,3R)-3-methyloxiran-2-yl)methanol | 77% | Ti(O-i-Pr)4, L-(+)-DIPT, TBHP, CH2Cl2, -20 °C | J. Am. Chem. Soc. 1987, 109, 5765 |
| Ring Opening with Azide | Sodium Azide (NaN3) | 2-Azido-1,3-butanediol | 95-99% (General) | PEG-400, Room Temperature, 30-45 min | Synthesis, 2007, 666-668 |
Detailed Experimental Protocols
Sharpless Asymmetric Epoxidation of (E)-2-Buten-1-ol (Crotyl Alcohol)
This protocol is adapted from the seminal work of Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. in J. Am. Chem. Soc. 1987, 109, 5765-5780.
Materials:
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)4)
-
L-(+)-Diisopropyl tartrate (L-(+)-DIPT)
-
(E)-2-Buten-1-ol (Crotyl alcohol)
-
tert-Butyl hydroperoxide (TBHP) in a hydrocarbon solvent
-
Anhydrous dichloromethane (CH2Cl2)
-
Powdered 4Å molecular sieves
Procedure:
-
A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (CH2Cl2) and cooled to -20 °C.
-
L-(+)-Diisopropyl tartrate (1.2 equivalents relative to Ti) is added to the solvent.
-
Titanium(IV) isopropoxide (1 equivalent) is then added to the stirred solution. The mixture is stirred for 10 minutes at -20 °C.
-
A solution of (E)-2-buten-1-ol (1 equivalent) in dichloromethane is added to the catalyst mixture.
-
tert-Butyl hydroperoxide (TBHP, 2 equivalents) is added dropwise to the reaction mixture while maintaining the temperature at -20 °C.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water.
-
The mixture is warmed to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield ((2R,3R)-3-methyloxiran-2-yl)methanol.
Expected Yield: 77% Enantiomeric Excess (ee): >95%
Experimental and Logical Workflows
The synthesis and subsequent reactions of this compound can be visualized as a logical workflow, starting from the asymmetric epoxidation of its precursor to the regioselective ring-opening reactions.
The diagram above illustrates the synthetic pathway to enantiomerically enriched this compound via Sharpless epoxidation and its subsequent divergent reactivity based on the pH of the reaction medium, leading to different diol products. This highlights the molecule's role as a key intermediate from which multiple, structurally distinct products can be accessed.
References
The Advent of Chiral Epoxy Alcohols: A Technical Guide to Their Discovery and Synthesis
A cornerstone of modern stereoselective synthesis, the discovery and development of chiral epoxy alcohols have revolutionized the way chemists approach the construction of complex, enantiomerically pure molecules. This technical guide delves into the historical milestones, pivotal discoveries, and detailed synthetic methodologies that have established chiral epoxy alcohols as indispensable building blocks for researchers, scientists, and drug development professionals.
The ability to selectively produce one of two mirror-image isomers (enantiomers) of a chiral molecule is paramount in the pharmaceutical industry, as different enantiomers can exhibit vastly different biological activities. The journey to achieving this selectivity for epoxy alcohols, a versatile class of organic intermediates, is a story of ingenuity and perseverance that has culminated in powerful and predictable synthetic tools.
The Dawn of Asymmetric Epoxidation: The Sharpless-Katsuki Revolution
Prior to 1980, the synthesis of chiral compounds often resulted in racemic mixtures, containing equal amounts of both enantiomers, which then required challenging and often inefficient separation. The landscape of asymmetric synthesis was irrevocably changed with the seminal work of K. Barry Sharpless and his collaborator Tsutomu Katsuki. Their discovery of a reliable and highly enantioselective method for the epoxidation of allylic alcohols marked a watershed moment in organic chemistry.[1][2][3]
The Sharpless-Katsuki Asymmetric Epoxidation , for which Sharpless was awarded a share of the 2001 Nobel Prize in Chemistry, provided the first practical method to produce 2,3-epoxyalcohols with a high degree of stereocontrol from prochiral and chiral allylic alcohols.[4][5][6] This reaction utilizes a catalyst formed in situ from titanium tetra(isopropoxide) and a chiral dialkyl tartrate, with tert-butyl hydroperoxide (TBHP) serving as the oxidant.[2][5] A key advantage of this method is its predictable stereochemical outcome, which is determined by the chirality of the tartrate ligand used.[7]
The significance of this discovery cannot be overstated. It transformed asymmetric synthesis from a specialized area of research into a routine and indispensable tool for chemists, unlocking new possibilities for the synthesis of complex natural products and pharmaceutical agents.[4][5]
Quantitative Analysis of Asymmetric Epoxidation Methods
The following tables summarize key quantitative data for the Sharpless Asymmetric Epoxidation and other notable methods, providing a comparative overview of their efficacy.
| Method | Catalyst System | Typical Substrate | Typical Enantiomeric Excess (ee) | Year of Discovery |
| Sharpless Epoxidation | Ti(OPr-i)₄ / (+)- or (-)-Dialkyl Tartrate / TBHP | Allylic Alcohols | >90% | 1980 |
| Jacobsen-Katsuki Epoxidation | Chiral (salen)Mn(III) complexes / NaOCl | Unfunctionalized Olefins | >90% | 1990 |
| Shi Epoxidation | Chiral Ketone (fructose-derived) / Oxone | Unfunctionalized Olefins | >90% | 1996 |
Detailed Experimental Protocols
A comprehensive understanding of the experimental conditions is crucial for the successful application of these powerful synthetic methods.
General Procedure for the Sharpless-Katsuki Asymmetric Epoxidation
This protocol is a representative example for the asymmetric epoxidation of an allylic alcohol.
Materials:
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Titanium (IV) isopropoxide (Ti(OPr-i)₄)
-
(+)-Diisopropyl tartrate ((+)-DIPT) or (-)-Diisopropyl tartrate ((-)-DIPT)
-
Allylic alcohol
-
tert-Butyl hydroperoxide (TBHP) (5-6 M in decane)
-
3Å Molecular Sieves (activated powder)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (CH₂Cl₂) and cooled to -20 °C.
-
To the cooled solvent, add titanium (IV) isopropoxide (Ti(OPr-i)₄) followed by the chiral tartrate ((+)-DIPT or (-)-DIPT) via syringe. The resulting mixture is stirred for 10 minutes at -20 °C.
-
The allylic alcohol is then added to the reaction mixture.
-
tert-Butyl hydroperoxide (TBHP) is added dropwise, and the reaction is maintained at -20 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water. The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The resulting biphasic mixture is filtered through Celite®, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral epoxy alcohol.
Visualizing the Logic of Asymmetric Epoxidation
The following diagrams illustrate the conceptual workflow of the Sharpless Asymmetric Epoxidation and the logical relationship for predicting the stereochemical outcome.
Evolution and Broader Impact
While the Sharpless epoxidation remains a cornerstone, the field has continued to advance. The limitation of requiring an allylic alcohol prompted the development of other powerful methods.[5] The Jacobsen-Katsuki epoxidation , employing chiral manganese-salen complexes, and the Shi epoxidation , utilizing a fructose-derived chiral ketone, have extended the scope of asymmetric epoxidation to unfunctionalized olefins.[3][8] Furthermore, biocatalytic approaches using enzymes such as lipases and epoxide hydrolases have emerged as valuable alternatives for producing enantiopure epoxides, often through kinetic resolution of racemic mixtures.[9][10][11]
The development of methods to synthesize chiral epoxy alcohols has had a profound and lasting impact on the fields of organic chemistry and drug development. These versatile intermediates are crucial starting materials for the synthesis of a vast array of complex and biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[5][12][13] The legacy of these discoveries continues to inspire the development of new and even more efficient and selective catalytic methods, pushing the boundaries of what is possible in the world of chemical synthesis.
References
- 1. The Scripps Research Institute - News and Views [scripps.edu]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. Karl Barry Sharpless - Wikipedia [en.wikipedia.org]
- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 6. K.Barry Sharpless | Molecular Frontiers [molecularfrontiers.org]
- 7. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 8. mdpi.com [mdpi.com]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. researchgate.net [researchgate.net]
- 11. SYNTHESIS OF ENANTIOPURE EPOXIDES THROUGH BIOCATALYTIC APPROACHES | Annual Reviews [annualreviews.org]
- 12. Synthetic applications of chiral unsaturated epoxy alcohols prepared by sharpless asymmetric epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric synthesis using (3-Methyloxiran-2-yl)methanol as a chiral building block
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methyloxiran-2-yl)methanol is a valuable and versatile chiral building block in asymmetric synthesis. Its inherent stereochemistry, coupled with the reactivity of the epoxide ring, allows for the stereospecific introduction of multiple chiral centers in a single synthetic operation. This bifunctional molecule, containing both a reactive epoxide and a primary alcohol, serves as a precursor to a wide array of complex chiral molecules, including vicinal diols and amino alcohols, which are key structural motifs in many pharmaceuticals and natural products. The regioselective and stereoselective ring-opening of the epoxide is a cornerstone of its synthetic utility, typically proceeding via an SN2 mechanism. Under basic or neutral conditions, nucleophilic attack preferentially occurs at the less sterically hindered C2 position. This application note provides a detailed overview of the synthetic applications of this compound, complete with experimental protocols and quantitative data.
Key Synthetic Applications
The primary application of this compound and its analogs in asymmetric synthesis is the stereospecific synthesis of vicinal amino alcohols. These motifs are central to the structure of numerous bioactive compounds. A prominent example is the synthesis of (-)-pseudoephedrine, a widely used decongestant. While the direct synthesis starting from this compound is not extensively documented in readily available literature, a closely related analog, (2S,3S)-3-phenyloxiran-2-ylmethanol, is employed in a highly stereospecific synthesis, demonstrating the potential of this class of chiral building blocks. The key step involves the ring-opening of an intermediate aziridine derived from the epoxy alcohol.
Another significant application lies in the synthesis of chiral 1,2-diols through nucleophilic ring-opening with oxygen-based nucleophiles. These diols are versatile intermediates that can be further elaborated into a variety of complex molecules.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis and ring-opening of chiral epoxy alcohols and their derivatives.
Protocol 1: Synthesis of a Chiral Aziridine from an Epoxy Alcohol (Analogous Procedure)
This protocol describes the conversion of a chiral epoxy alcohol to the corresponding N-methylaziridine, a key intermediate in the synthesis of vicinal amino alcohols like pseudoephedrine.
Materials:
-
(2S,3S)-3-phenyloxiran-2-ylmethanol (or other suitable chiral epoxy alcohol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Diphenylphosphoryl azide (DPPA)
-
Methylamine (CH₃NH₂) in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
Procedure:
-
Azidation: To a solution of the chiral epoxy alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous toluene at 0 °C, add diisopropyl azodicarboxylate (1.5 eq) dropwise. After stirring for 30 minutes, add diphenylphosphoryl azide (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Reduction and Cyclization: Concentrate the reaction mixture under reduced pressure. Dissolve the crude azide in anhydrous THF and cool to 0 °C. Add a solution of methylamine in THF (excess) and stir at room temperature for 24 hours.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the corresponding N-methylaziridine.
Protocol 2: Nucleophilic Ring-Opening of an N-Methylaziridine with Di-tert-butyl dicarbonate and Sodium Iodide (Analogous Procedure)
This protocol details the stereospecific ring-opening of an N-methylaziridine to form a protected amino diol, a precursor to (-)-pseudoephedrine.
Materials:
-
N-methylaziridine derivative (from Protocol 1)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium iodide (NaI)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a solution of the N-methylaziridine derivative (1.0 eq) in dichloromethane, add di-tert-butyl dicarbonate (1.5 eq) and sodium iodide (2.0 eq).
-
Reaction Execution: Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to afford the protected amino diol.
Quantitative Data
The following table summarizes typical yields for the key transformations in the synthesis of a (-)-pseudoephedrine precursor starting from an analogous chiral epoxy alcohol.
| Step | Starting Material | Product | Reagents | Yield (%) |
| Aziridination | (2S,3S)-3-phenyloxiran-2-ylmethanol | Corresponding N-methylaziridine | PPh₃, DIAD, DPPA, CH₃NH₂ | ~70-80 |
| Ring-Opening | N-methylaziridine derivative | Protected 3-methylamino-3-phenyl-1,2-propanediol | Boc₂O, NaI | ~85-95 |
Diagrams
Logical Workflow for the Synthesis of a Vicinal Amino Alcohol
Caption: Synthetic workflow from a chiral epoxy alcohol to a protected amino diol.
Key Intermediates and Product Relationship
Caption: Synthetic utility of this compound.
Conclusion
This compound and its derivatives are powerful chiral building blocks for the asymmetric synthesis of complex molecules, particularly those containing vicinal amino alcohol and diol functionalities. The protocols and data presented, based on analogous and well-established chemical transformations, highlight the synthetic potential of this class of compounds for researchers in academia and the pharmaceutical industry. The ability to stereospecifically introduce multiple chiral centers makes these building blocks highly valuable in the development of new therapeutic agents and other functional molecules.
Application Notes: Ring-Opening Reactions of (3-methyloxiran-2-yl)methanol
Introduction
(3-methyloxiran-2-yl)methanol is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug development.[1][2] Its structure contains a strained three-membered epoxide ring and a primary alcohol, making it a valuable chiral building block for the synthesis of complex molecules.[1] The high ring strain of the epoxide moiety renders it susceptible to ring-opening by a wide array of nucleophiles, a reaction that is fundamental to its utility.[1][3] The regioselectivity and stereoselectivity of this ring-opening reaction are critical factors that chemists can manipulate to construct specific molecular architectures with defined stereochemistry.[1]
Mechanism and Regioselectivity
The outcome of the nucleophilic attack on the unsymmetrical oxirane ring of this compound is primarily dictated by the reaction conditions (acidic or basic/neutral).
-
Basic or Neutral Conditions: Under these conditions, the reaction proceeds via a classic Sₙ2 mechanism. The nucleophile attacks the sterically less hindered carbon atom. For this compound, the attack occurs at the C2 position (the carbon bearing the hydroxymethyl group), as the C3 position is more sterically hindered by the methyl group.[1] This results in the formation of 2-substituted-3-methyl-1,3-propanediol derivatives.
-
Acidic Conditions: In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group and activating the ring.[3] The reaction mechanism has characteristics of both Sₙ1 and Sₙ2 pathways.[3] The nucleophile preferentially attacks the more substituted carbon atom (C3), which can better stabilize the partial positive charge that develops in the transition state. This leads to the formation of 3-substituted-2-methyl-1,2-propanediol derivatives.
The inherent reactivity and predictable selectivity make this compound a powerful tool for introducing vicinal diol or amino alcohol functionalities, which are common motifs in pharmaceuticals and natural products.[4]
Regioselectivity of Nucleophilic Ring-Opening
Quantitative Data Summary
The following tables summarize typical outcomes for the ring-opening of 2,3-epoxy alcohols, including this compound, with common nucleophiles under different catalytic conditions. Yields and regioselectivity are highly dependent on the specific substrate, nucleophile, and reaction conditions.
Table 1: Ring-Opening with Amine Nucleophiles
| Nucleophile | Conditions | Major Product Regioisomer | Yield | Reference |
|---|---|---|---|---|
| Aniline | Acetic Acid, neat, 25°C | Attack at C3 | High | [5] |
| Indoline | Cationic Al-salen catalyst | Attack at C2 | High | [4] |
| Benzylamine | Metal-free, solvent-free | Attack at C2 | High |[5] |
Table 2: Ring-Opening with Oxygen Nucleophiles
| Nucleophile | Conditions | Major Product Regioisomer | Yield | Reference |
|---|---|---|---|---|
| H₂O | Acid catalysis (e.g., H₂SO₄) | Attack at C3 (forms 2-methylbutane-1,2,3-triol) | Good | [1] |
| H₂O | Base catalysis (e.g., NaOH) | Attack at C2 (forms 2-methylbutane-1,2,3-triol) | Good | [1] |
| Methanol | Titanium isopropoxide | Enhanced C3 selectivity | Good | [6] |
| Phenol | Mild, base-catalyzed | Attack at C2 | Good |[7] |
Experimental Protocols
Protocol 1: Base-Mediated Aminolysis (Synthesis of β-Amino Alcohol)
This protocol describes a general, metal- and solvent-free procedure for the regioselective ring-opening of this compound with an amine under basic/neutral conditions, leading to attack at the less-hindered C2 position.[5]
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (e.g., benzylamine) (1.2 equiv)
-
Acetic acid (optional catalyst, 0.1 equiv)
-
Round-bottom flask with magnetic stir bar
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask, add this compound.
-
Add the amine nucleophile to the flask. If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired β-amino alcohol.
General Experimental Workflow
Protocol 2: Acid-Catalyzed Hydrolysis (Synthesis of a Triol)
This protocol outlines the acid-catalyzed ring-opening of this compound using water as the nucleophile to produce 2-methylbutane-1,2,3-triol, with preferential attack at the more-substituted C3 position.[1]
Materials:
-
This compound (1.0 equiv)
-
Acetone/Water solvent mixture (e.g., 10:1)
-
Dilute sulfuric acid (e.g., 0.1 M)
-
Round-bottom flask with magnetic stir bar
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in the acetone/water solvent mixture in a round-bottom flask.
-
Cool the flask in an ice bath and begin stirring.
-
Slowly add the dilute sulfuric acid catalyst to the solution.
-
Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by adding solid sodium bicarbonate in small portions until gas evolution ceases, neutralizing the acid.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triol product.
-
Further purification can be achieved via crystallization or column chromatography if necessary.
References
- 1. This compound | 872-38-8 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. jsynthchem.com [jsynthchem.com]
Application Notes and Protocols for the Catalytic Epoxidation of Allylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of allylic alcohols to their corresponding epoxy alcohols is a cornerstone transformation in modern organic synthesis. These chiral epoxy alcohols are invaluable building blocks for the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and other biologically active compounds. The epoxide functionality, a strained three-membered ring, is susceptible to regioselective and stereoselective ring-opening by various nucleophiles, providing a versatile handle for the introduction of new functional groups with precise stereochemical control. This document provides detailed protocols and comparative data for the catalytic epoxidation of allylic alcohols, with a focus on asymmetric methods that deliver high enantiopurity.
Catalytic Systems for Allylic Alcohol Epoxidation
Several transition metal catalysts have been developed for the epoxidation of allylic alcohols, each with its own characteristic advantages in terms of reactivity, selectivity, and substrate scope. The most prominent among these are titanium, vanadium, and niobium-based systems.
Titanium-Catalyzed Epoxidation (Sharpless Asymmetric Epoxidation)
The Sharpless Asymmetric Epoxidation (SAE) is a highly reliable and widely used method for the enantioselective epoxidation of primary and secondary allylic alcohols.[1][2] The reaction employs a catalyst generated in situ from titanium(IV) isopropoxide [Ti(OiPr)₄] and a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand.[1][2] The oxidant is typically tert-butyl hydroperoxide (TBHP). A key feature of the SAE is that the facial selectivity of the epoxidation is determined by the chirality of the tartrate ligand used, allowing for predictable synthesis of either enantiomer of the epoxy alcohol product.[1]
Vanadium-Catalyzed Epoxidation
Vanadium-based catalysts are also effective for the epoxidation of allylic alcohols.[3] These systems can exhibit high diastereoselectivity, particularly with cyclic allylic alcohols.[3] Chiral ligands can be employed to induce enantioselectivity in vanadium-catalyzed epoxidations, with some protocols showing excellent results in aqueous media.[4][5]
Niobium-Catalyzed Epoxidation
Niobium complexes, particularly those with salen-type ligands, have emerged as effective catalysts for the epoxidation of allylic alcohols using hydrogen peroxide (H₂O₂) or urea-hydrogen peroxide (UHP) as the oxidant.[1] These methods are attractive from a green chemistry perspective as they utilize a more environmentally benign oxidant, producing water as the only byproduct.[1] Enantioselectivities ranging from 83% to 95% ee have been reported.[1]
Data Presentation
The following tables summarize the performance of different catalytic systems in the epoxidation of various allylic alcohols.
Table 1: Titanium-Catalyzed Sharpless Asymmetric Epoxidation of Various Allylic Alcohols
| Allylic Alcohol | Chiral Ligand | Oxidant | Yield (%) | ee (%) | Reference(s) |
| Geraniol | L-(+)-DET | TBHP | >95 | 95 | [1] |
| (E)-2-Hexen-1-ol | L-(+)-DET | TBHP | 85 | 94 | [1] |
| Allyl alcohol | D-(-)-DET | TBHP | - | 95 | [1] |
| 3-(Trimethylsilyl)prop-2-en-1-ol | L-(+)-DET | TBHP | - | 90 | [1] |
Table 2: Vanadium-Catalyzed Epoxidation of Allylic Alcohols
| Allylic Alcohol | Ligand | Oxidant | Yield (%) | ee (%) | Reference(s) |
| Cinnamyl alcohol | Acetylacetonate | TBHP | 90 (conversion) | - | [6] |
| Various Allylic Alcohols | Chiral Sulfonamide-Hydroxamic Acid | TBHP (in water) | up to 94 | up to 94 | [4][5] |
| Substituted Allylic Alcohols | Binaphthylbishydroxamic acid | TBHP | 18-95 | - | [7] |
| 2-(2,2-dimethylpropyl)allylic alcohol | α-amino acids on nanosheets | TBHP | 95 | 33-53 | [7] |
Table 3: Niobium-Catalyzed Epoxidation of Allylic Alcohols
| Allylic Alcohol | Ligand | Oxidant | ee (%) | Reference(s) |
| Various Allylic Alcohols | Salan | aq. H₂O₂ | 83-95 | [1] |
| 3-Methyl-2-buten-1-ol | - | H₂O₂ | 94 (selectivity) | [8] |
| 2-Methyl-2-propen-1-ol | - | H₂O₂ | 94 (selectivity) | [8] |
| trans-2-Hexen-1-ol | - | H₂O₂ | 93 (selectivity) | [8] |
| Crotyl alcohol | - | H₂O₂ | 81 (selectivity) | [8] |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Epoxidation of Geraniol
This protocol is adapted from a literature procedure and provides a detailed method for the enantioselective epoxidation of geraniol.[9]
Materials:
-
L-(+)-diethyl tartrate ((+)-DET)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP, 5.0–6.0 M solution in nonane)
-
25-mL round-bottom flask
-
Magnetic stir bar
-
Septum
-
Nitrogen source
-
-23 °C bath (CCl₄/dry ice)
-
Syringes
Procedure:
-
To a 25-mL round-bottom flask, add L-(+)-diethyl tartrate (800 mg, 3.88 mmol).
-
Add a magnetic stir bar, titanium(IV) isopropoxide (960 µL, 921 mg, 3.24 mmol), and 10 mL of anhydrous dichloromethane.
-
Seal the flask with a septum and purge with nitrogen.
-
Cool the flask to -23 °C in a CCl₄/dry ice bath and stir for 5 minutes.
-
In a separate vial, dissolve geraniol (500 mg, 3.24 mmol) in 1 mL of anhydrous dichloromethane.
-
Using a syringe, add the geraniol solution to the reaction mixture.
-
Slowly add tert-butyl hydroperoxide (1.2 mL, 6.6 mmol) to the reaction mixture via syringe.
-
Allow the reaction to stir at -23 °C for 45 minutes.
-
Cap the flask and store it in a -20 °C freezer for at least 18 hours.
-
Work-up: (Details for work-up and purification, such as quenching the reaction and chromatographic separation, should be followed from the original literature source to isolate the desired 2,3-epoxygeraniol).[9]
Protocol 2: Vanadium-Catalyzed Epoxidation of Cinnamyl Alcohol
This protocol is based on a reported procedure for the vanadium-catalyzed epoxidation of cinnamyl alcohol in an ionic liquid.[6][10]
Materials:
-
trans-Cinnamyl alcohol
-
Vanadyl acetylacetonate [VO(acac)₂]
-
tert-Butyl hydroperoxide (TBHP)
-
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim][Tf₂N])
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
In a suitable reaction vessel, dissolve trans-cinnamyl alcohol in the ionic liquid [bmim][Tf₂N].
-
Add vanadyl acetylacetonate (3 mol%) to the solution.
-
Add 1.5 equivalents of tert-butyl hydroperoxide (TBHP).
-
Stir the reaction mixture at 25 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC). The reaction is reported to reach approximately 90% conversion.[6]
-
Work-up: (The original literature should be consulted for detailed work-up and purification procedures to isolate the 3-phenylglycidol product).[6][10]
Visualizations
The following diagrams illustrate the Sharpless asymmetric epoxidation catalytic cycle and a general experimental workflow for a catalytic epoxidation reaction.
Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.
Caption: General experimental workflow for catalytic epoxidation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vanadium-catalyzed asymmetric epoxidation of allylic alcohols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application of (3-Methyloxiran-2-yl)methanol in the Synthesis of Natural Products
(3-Methyloxiran-2-yl)methanol , a versatile chiral building block, serves as a crucial starting material and intermediate in the stereoselective synthesis of complex natural products. Its inherent chirality and the reactivity of the epoxide ring make it an invaluable tool for introducing stereocenters with high fidelity. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of bioactive natural products, with a focus on the total synthesis of (+)-crocacin C.
Introduction
The strategic importance of small, chiral molecules like this compound in organic synthesis cannot be overstated. The presence of both a primary alcohol and a stereodefined epoxide allows for a wide range of chemical transformations, including nucleophilic ring-opening, oxidation, reduction, and chain extension. These reactions proceed with a high degree of regio- and stereocontrol, enabling the construction of intricate molecular architectures found in many natural products.
One notable application of chiral epoxy alcohols is in the synthesis of polyketide natural products, which often feature multiple stereocenters. The iterative use of epoxy alcohol chemistry allows for the controlled assembly of the carbon backbone with the desired stereochemistry.
Case Study: Total Synthesis of (+)-Crocacin C
The cytotoxic natural product (+)-crocacin C has been the subject of several total syntheses, many of which utilize a chiral epoxy alcohol fragment to establish key stereocenters. The synthetic strategies employed by the research groups of Rizzacasa, Andrade, and Dias highlight the utility of this approach. While the specific starting material may be an allylic alcohol that is then epoxidized to a this compound derivative in situ, the core chemical transformations revolve around the stereoselective reactions of this key intermediate.
The general retrosynthetic approach involves dissecting the crocacin C molecule into key fragments, where the stereogenic centers of one fragment are derived from a chiral epoxy alcohol.
Caption: Retrosynthetic analysis of (+)-Crocacin C.
Key Synthetic Transformations
The synthesis of the polyketide fragment of (+)-crocacin C typically involves two critical steps centered around the epoxy alcohol moiety:
-
Stereoselective Epoxidation: An allylic alcohol precursor is subjected to stereoselective epoxidation to generate the desired enantiomer of the this compound derivative. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are often employed for this transformation. The stereochemistry of the resulting epoxide is directed by the chirality of the allylic alcohol.
-
Regioselective Epoxide Ring-Opening: The resulting epoxide is then opened regioselectively by a nucleophile, typically an organocuprate, to introduce a new carbon-carbon bond and establish a new stereocenter. This reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom undergoing nucleophilic attack.
Experimental Protocols
The following are representative experimental protocols for the key transformations involved in the synthesis of the polyketide fragment of (+)-crocacin C, based on the published literature.
Protocol 1: Diastereoselective Epoxidation of a Chiral Allylic Alcohol
This protocol is adapted from the work of Dias and de Oliveira in the total synthesis of (+)-crocacin C.
Reaction:
Materials:
-
Chiral allylic alcohol
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the chiral allylic alcohol (1.0 g, 3.2 mmol) in CH₂Cl₂ (20 mL) at 0 °C, add solid NaHCO₃ (0.54 g, 6.4 mmol).
-
Add m-CPBA (0.85 g, 3.8 mmol) portionwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 12 hours.
-
Quench the reaction by adding a 10% aqueous solution of Na₂S₂O₃ (15 mL).
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the corresponding epoxy alcohol.
Protocol 2: Regioselective Epoxide Opening with a Gilman Reagent
This protocol is a general representation of the epoxide opening step described in the syntheses of (+)-crocacin C.[1]
Reaction:
Caption: Synthetic workflow for the polyketide backbone.
Conclusion
This compound and its derivatives are powerful and versatile chiral building blocks in the synthesis of complex natural products. The successful total synthesis of (+)-crocacin C by multiple research groups, employing a strategy centered on the stereoselective formation and regioselective opening of a chiral epoxy alcohol, underscores the significance of this synthetic approach. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers engaged in the field of natural product synthesis and drug discovery.
References
Enantioselective Synthesis of Vicinal Amino Alcohols from Epoxy Alcohols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of vicinal amino alcohols is a cornerstone of modern medicinal chemistry and drug development. These chiral motifs are prevalent in a vast array of pharmaceuticals, natural products, and are pivotal as chiral ligands in asymmetric synthesis. The ring-opening of epoxy alcohols with nitrogen nucleophiles stands out as a highly efficient and atom-economical strategy to access these valuable compounds. This document provides detailed application notes and experimental protocols for the synthesis of vicinal amino alcohols, focusing on catalytic asymmetric methods that offer high enantioselectivity and regioselectivity.
Introduction
Vicinal amino alcohols, also known as β-amino alcohols, are organic compounds containing an amino group and a hydroxyl group attached to adjacent carbon atoms. The precise spatial arrangement of these functional groups is often critical for biological activity. Asymmetric synthesis of these molecules is therefore of paramount importance. The reaction of an epoxide with an amine is a direct method for their preparation. The use of chiral catalysts allows for the control of stereochemistry, leading to the desired enantiomer.
This document details two primary catalytic strategies for the enantioselective ring-opening of epoxides: the use of chiral metal-salen complexes and chiral organocatalysts. Both approaches offer distinct advantages in terms of substrate scope, reaction conditions, and catalyst availability.
I. Asymmetric Ring-Opening of meso-Epoxides Catalyzed by Chiral Metal-Salen Complexes
Chiral metal-salen complexes, particularly those of chromium (Cr) and cobalt (Co), are powerful catalysts for the asymmetric ring-opening (ARO) of meso-epoxides. These reactions proceed via a cooperative bimetallic mechanism, leading to high enantioselectivities. The desymmetrization of achiral meso-epoxides provides a direct route to enantiomerically enriched trans-1,2-amino alcohols.
A. Chromium-Salen Catalyzed Asymmetric Azidolysis of meso-Epoxides
A widely used method involves the ring-opening of meso-epoxides with an azide source, such as trimethylsilyl azide (TMSN₃), catalyzed by a chiral Cr(salen) complex. The resulting azido alcohol can then be readily reduced to the corresponding vicinal amino alcohol. This two-step sequence is highly efficient and stereospecific.
Reaction Scheme:
Caption: Two-step synthesis of vicinal amino alcohols via Cr(salen)-catalyzed azidolysis.
Quantitative Data Summary:
| Epoxide | Nucleophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Cyclohexene oxide | TMSN₃ | 2 | Diethyl ether | 25 | 12 | 95 | 98 | |
| Cyclopentene oxide | TMSN₃ | 2 | Diethyl ether | 25 | 12 | 92 | 97 | |
| cis-Stilbene oxide | TMSN₃ | 2 | Diethyl ether | 25 | 24 | 90 | 91 |
Experimental Protocol: Asymmetric Azidolysis of Cyclohexene Oxide
-
Catalyst Preparation: The chiral (R,R)-Cr(salen)Cl catalyst can be synthesized from (R,R)-1,2-diaminocyclohexane and 3,5-di-tert-butylsalicylaldehyde followed by metallation with Cr(II)Cl₂ and subsequent air oxidation, or it can be purchased commercially.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral (R,R)-Cr(salen)Cl catalyst (0.02 mmol, 2 mol%).
-
Reagent Addition: Add dry diethyl ether (2.0 mL) to the flask. Add cyclohexene oxide (1.0 mmol) to the solution.
-
Nucleophile Addition: Slowly add trimethylsilyl azide (TMSN₃, 1.2 mmol) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). The resulting β-azido silyl ether is then typically desilylated during the workup or purification.
-
Reduction to Amino Alcohol: The purified β-azido alcohol is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the azide is fully reduced. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the pure vicinal amino alcohol.
B. Cobalt-Salen Catalyzed Hydrolytic Kinetic Resolution of Terminal Epoxides
For racemic terminal epoxides, a highly effective method for obtaining enantioenriched vicinal amino alcohols is through a hydrolytic kinetic resolution (HKR) catalyzed by a chiral Co(salen) complex. This reaction selectively hydrolyzes one enantiomer of the epoxide, leaving the unreacted epoxide in high enantiomeric excess. The resulting enantioenriched epoxide can then be opened with an amine to produce the desired vicinal amino alcohol.
Workflow Diagram:
Caption: Workflow for the synthesis of enantiopure vicinal amino alcohols via HKR.
Quantitative Data Summary for HKR:
| Epoxide | Catalyst Loading (mol%) | Time (h) | Yield of Epoxide (%) | ee of Epoxide (%) | Reference |
| (±)-Propylene oxide | 0.5 | 16 | 45 | >99 | |
| (±)-Styrene oxide | 0.5 | 16 | 48 | >99 | |
| (±)-Epichlorohydrin | 0.8 | 18 | 46 | >99 |
Experimental Protocol: HKR of (±)-Styrene Oxide
-
Catalyst Activation: The commercially available (R,R)-Co(II)(salen) is activated by stirring in toluene with acetic acid, followed by exposure to air to form the active Co(III) species.
-
Reaction Setup: To a flask, add the activated (R,R)-Co(III)(salen)OAc catalyst (0.01 mmol, 0.5 mol%).
-
Reagent Addition: Add (±)-styrene oxide (2.0 mmol) to the flask.
-
Water Addition: Add water (1.0 mmol, 0.5 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at room temperature for 16 hours.
-
Work-up and Separation: After the reaction, the mixture is filtered to recover the catalyst. The filtrate is then subjected to distillation or column chromatography to separate the unreacted, enantioenriched styrene oxide from the 1,2-diol byproduct.
-
Aminolysis of Enantioenriched Epoxide: The enantioenriched styrene oxide is then reacted with the desired amine (e.g., aniline) in a suitable solvent (e.g., methanol) at room temperature or with gentle heating to yield the enantiopure vicinal amino alcohol.
II. Asymmetric Ring-Opening of meso-Epoxides with Chiral Organocatalysts
In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral sulfinamide-based organocatalysts have been shown to be effective in the asymmetric ring-opening of meso-epoxides with anilines, providing direct access to enantioenriched β-amino alcohols.
Reaction Scheme:
Caption: Direct synthesis of enantioenriched β-amino alcohols using a chiral organocatalyst.
Quantitative Data Summary:
| Epoxide | Amine | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Cyclohexene oxide | Aniline | 10 | CH₂Cl₂ | 25 | 24 | 92 | 95 | |
| Cyclopentene oxide | Aniline | 10 | CH₂Cl₂ | 25 | 24 | 90 | 97 | |
| cis-Stilbene oxide | 4-Methoxy-aniline | 10 | CH₂Cl₂ | 25 | 30 | 88 | 92 |
Experimental Protocol: Organocatalytic ARO of Cyclohexene Oxide with Aniline
-
Catalyst Synthesis: The chiral sulfinamide organocatalyst is synthesized from commercially available starting materials.
-
Reaction Setup: In a vial, dissolve the chiral sulfinamide catalyst (0.05 mmol, 10 mol%) in dichloromethane (CH₂Cl₂, 1.0 mL).
-
Reagent Addition: Add cyclohexene oxide (0.5 mmol) to the solution, followed by aniline (0.6 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure, enantioenriched vicinal amino alcohol.
Conclusion
The enantioselective synthesis of vicinal amino alcohols from epoxy alcohols is a well-established and highly valuable transformation in organic synthesis. The use of chiral metal-salen complexes and organocatalysts provides robust and reliable methods for accessing these important chiral building blocks with high levels of stereocontrol. The protocols outlined in this document offer practical guidance for researchers in academia and industry to implement these powerful synthetic strategies in their own work. The choice of catalyst and method will depend on the specific substrate and desired product, with the provided data tables serving as a useful guide for comparison and selection.
Application Notes and Protocols for Tandem Reactions of (3-methyloxiran-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of tandem reactions initiated by the epoxide opening of (3-methyloxiran-2-yl)methanol, a versatile building block in organic synthesis. The strategic placement of a reactive epoxide and a primary alcohol allows for the initiation of elegant cascade reactions, providing rapid access to complex heterocyclic structures. This document outlines key applications, presents detailed experimental protocols, and includes mechanistic diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction to Tandem Reactions of this compound
This compound is a chiral epoxy alcohol that serves as a valuable precursor in the synthesis of a variety of organic molecules, including pharmaceuticals and natural products.[1][2] Its utility stems from the presence of two key functional groups: a strained oxirane ring and a primary hydroxyl group. The epoxide is susceptible to nucleophilic attack, and this ring-opening event can be strategically employed to trigger subsequent intramolecular reactions, leading to the formation of new rings and stereocenters in a single synthetic operation. These tandem, or domino, reactions are highly efficient, atom-economical processes that can significantly streamline synthetic routes.[1]
The regioselectivity of the initial epoxide ring-opening is a critical factor that dictates the final product of the tandem sequence. Under acidic conditions or in the presence of Lewis acids, the nucleophilic attack generally occurs at the more substituted carbon (C3) due to the stabilization of the partial positive charge in the transition state. Conversely, under basic or neutral conditions, the attack typically proceeds at the less sterically hindered carbon (C2) via an SN2 mechanism. By carefully selecting the reaction conditions and any external nucleophiles, a diverse range of heterocyclic scaffolds can be accessed.
Application Note 1: Acid-Catalyzed Intramolecular Cyclization for the Synthesis of Substituted Tetrahydropyrans
Acid-catalyzed opening of the epoxide in this compound derivatives can initiate a cascade of cyclizations, which is a powerful strategy for the synthesis of polyether natural products.[1] This application note details a representative example of an acid-catalyzed intramolecular cyclization of a polyepoxide precursor, which shares the reactive epoxy alcohol moiety, to generate a poly-tetrahydropyran (THP) system.[1]
Reaction Scheme:
Figure 1. Acid-catalyzed tandem cyclization of a polyepoxide.
Quantitative Data
| Substrate | Catalyst | Product | Yield | Reference |
| Triepoxide | p-TsOH·H₂O | Bicyclic ether | 20% | [1] |
| Triepoxide | p-TsOH·H₂O | Precursor to tricyclic ether | 80% | [1] |
Experimental Protocol: Acid-Catalyzed Tandem Cyclization of a Polyepoxide
This protocol is adapted from a reported synthesis of a poly-tetrahydropyran system.[1]
Materials:
-
Polyepoxide substrate
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve the polyepoxide substrate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the poly-tetrahydropyran product(s).
Application Note 2: Domino Oxa-Michael/Aza-Michael/Epoxide Opening for the Synthesis of Polycyclic Lactams
This application note describes a domino reaction initiated by the conjugate addition of the hydroxyl group of a 2,3-epoxyamido-alcohol, a derivative of this compound, to a Michael acceptor. This initial step triggers a cascade involving an intramolecular aza-Michael addition and subsequent epoxide opening by the newly formed enolate, leading to the stereoselective formation of complex polycyclic lactams.
Reaction Workflow:
Figure 2. Domino reaction of a 2,3-epoxyamido-alcohol.
Quantitative Data
The following table summarizes the results for the domino reaction between 2,3-epoxyamido-alcohols and various Michael acceptors.
| Entry | 2,3-Epoxyamido-alcohol (R group) | Michael Acceptor (E, E') | Base | Solvent | Product | Yield (%) | dr |
| 1 | Phenyl | CO₂Et, CO₂Et | NaH | THF | Tricyclic Lactam | 85 | >95:5 |
| 2 | o-NO₂-Ph | CO₂Et, CO₂Et | NaH | THF | Tricyclic Lactam | 40 | >95:5 |
| 3 | Phenyl | CN, CO₂Et | NaH | THF | Bicyclic Lactam | 85 | >95:5 |
| 4 | Me | CN, CO₂Et | NaH | THF | Bicyclic Lactam | 80 | >95:5 |
dr: diastereomeric ratio determined on the crude mixture.
Experimental Protocol: Synthesis of Polycyclic Lactams via Domino Reaction
This protocol is a general procedure adapted from the literature for the reaction of 2,3-epoxyamido-alcohols with Michael acceptors.
Materials:
-
2,3-Epoxyamido-alcohol
-
Michael acceptor
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of the 2,3-epoxyamido-alcohol (1.0 equiv) and the Michael acceptor (1.05 equiv) in freshly distilled THF in a flame-dried flask under an inert atmosphere, add sodium hydride (0.5 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 to 48 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired polycyclic lactam.
Conclusion
The tandem reactions initiated by the epoxide opening of this compound and its derivatives represent a powerful and efficient strategy for the synthesis of complex heterocyclic molecules. The ability to control the reaction pathways through the choice of catalysts and reaction conditions allows for the selective formation of a diverse range of products. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the streamlined construction of novel molecular architectures.
References
Application of (3-Methyloxiran-2-yl)methanol in the Synthesis of Chiral Pharmaceutical Intermediates
Abstract: (3-Methyloxiran-2-yl)methanol is a versatile chiral building block of significant interest in the pharmaceutical industry. Its bifunctional nature, possessing both a reactive epoxide ring and a primary alcohol, allows for the stereocontrolled synthesis of a variety of complex molecules. This application note details the use of this compound in the synthesis of chiral β-amino alcohols, which are key intermediates for a range of pharmaceuticals, including β-adrenergic receptor blockers (beta-blockers). Detailed experimental protocols, quantitative data from analogous syntheses, and workflow diagrams are provided to guide researchers in utilizing this valuable synthon.
Introduction
Chirality is a critical aspect of modern drug design, with single-enantiomer drugs often exhibiting improved therapeutic efficacy and reduced side effects compared to their racemic counterparts. This compound, a chiral epoxide, serves as an excellent starting material for introducing stereocenters into a molecule. The strained three-membered oxirane ring is susceptible to nucleophilic attack, leading to regioselective ring-opening and the formation of new stereocenters with high fidelity. This reactivity is particularly useful for the synthesis of 1,2-amino alcohols, a common structural motif in many active pharmaceutical ingredients (APIs).
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical intermediate synthesis revolves around the regioselective ring-opening of the epoxide. This can be achieved with various nucleophiles, most notably amines and phenoxides, to generate chiral amino diols and aryloxy propanolamines, respectively.
Synthesis of Chiral β-Amino Alcohols
The reaction of this compound with primary or secondary amines is a direct route to chiral β-amino alcohols. These compounds are precursors to a wide range of pharmaceuticals. The reaction typically proceeds with high regioselectivity, with the nucleophilic amine attacking the less sterically hindered carbon of the epoxide ring.
Synthesis of β-Blocker Precursors
A significant application lies in the synthesis of precursors for β-blockers, a class of drugs used to manage cardiovascular diseases such as hypertension and angina. The general structure of many beta-blockers features a 1-(alkylamino)-3-aryloxy-2-propanol core. This compound can be utilized in a two-step synthesis to access these structures. First, a phenoxide displaces the epoxide ring, followed by the reaction of the resulting intermediate with an amine.
Experimental Protocols
The following protocols are representative methods for the application of this compound in the synthesis of pharmaceutical intermediates. These are based on established procedures for analogous chiral epoxides.
Protocol 1: Synthesis of a Chiral β-Amino Alcohol Intermediate
This protocol describes the synthesis of a chiral amino alcohol by the ring-opening of (2S,3S)-3-methyloxiran-2-yl)methanol with isopropylamine. This product is a key intermediate for the synthesis of various beta-blockers.
Materials:
-
(2S,3S)-3-methyloxiran-2-yl)methanol
-
Isopropylamine
-
Methanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a solution of (2S,3S)-3-methyloxiran-2-yl)methanol (1.0 eq) in methanol, add an excess of isopropylamine (3.0-5.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess isopropylamine.
-
The crude product can be purified by column chromatography on silica gel to afford the pure chiral β-amino alcohol.
Quantitative Data (Based on Analogous Reactions):
| Parameter | Value |
| Yield | 85-95% |
| Enantiomeric Excess | >98% |
| Purity (by HPLC) | >99% |
Protocol 2: Synthesis of a β-Blocker Precursor ((S)-1-(1-naphthoxy)-3-(isopropylamino)propan-2-ol - Propranolol)
This protocol outlines a two-step, one-pot synthesis of (S)-Propranolol, a widely used beta-blocker, using (2S,3S)-3-methyloxiran-2-yl)methanol as the chiral source. This is an adaptation of a known procedure for a similar glycidyl ether.
Materials:
-
(2S,3S)-3-methyloxiran-2-yl)methanol
-
1-Naphthol
-
Sodium hydroxide (NaOH)
-
Isopropylamine
-
Ethanol (solvent)
-
Standard laboratory glassware
Procedure:
-
Step 1: Epoxide Ring-Opening with Phenoxide. In a round-bottom flask, dissolve 1-naphthol (1.0 eq) and sodium hydroxide (1.0 eq) in ethanol. Stir the mixture at room temperature until a clear solution of the sodium salt of 1-naphthol is formed.
-
Add (2S,3S)-3-methyloxiran-2-yl)methanol (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Step 2: Aminolysis. After cooling the reaction mixture to room temperature, add isopropylamine (3.0 eq) to the flask.
-
Seal the flask and heat the mixture at 80 °C for 12-16 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup to remove inorganic salts and unreacted starting materials.
-
The crude product can be purified by crystallization or column chromatography to yield (S)-Propranolol.
Quantitative Data (Based on Analogous Syntheses):
| Parameter | Value |
| Overall Yield | 70-85% |
| Enantiomeric Excess | >99% |
| Purity (by HPLC) | >99.5% |
Visualizations
Synthesis Pathway for a Chiral β-Amino Alcohol
Caption: Synthesis of a chiral β-amino alcohol from this compound.
Experimental Workflow for β-Blocker Precursor Synthesis
Caption: One-pot, two-step synthesis of (S)-Propranolol.
Conclusion
This compound is a highly valuable and versatile chiral starting material for the synthesis of pharmaceutical intermediates. Its application in the stereoselective synthesis of chiral β-amino alcohols and, by extension, β-blockers, demonstrates its importance in modern drug development. The provided protocols, based on well-established chemical transformations of analogous compounds, offer a solid foundation for researchers to explore the utility of this synthon in their own synthetic endeavors. The high yields and excellent enantioselectivity typically observed in these reactions underscore the efficiency and reliability of this synthetic approach.
Application Notes & Protocols: Stereospecific Preparation of Linaloyl Oxide via Epoxy Alcohol Cyclization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Linaloyl oxide, a naturally occurring monoterpene ether, exists as eight different stereoisomers, each contributing uniquely to the aroma profiles of various essential oils, fruits, and beverages. The controlled, stereospecific synthesis of these isomers is of significant interest for applications in the flavor and fragrance industry, as well as for their potential as chiral building blocks in the synthesis of bioactive compounds. A common and effective strategy for the preparation of linaloyl oxide involves the acid-catalyzed intramolecular cyclization of an epoxy alcohol intermediate derived from linalool. This document provides detailed protocols and quantitative data for the stereospecific preparation of linaloyl oxide isomers.
The biosynthesis of linaloyl oxides is believed to proceed through the regioselective mono-epoxidation of the trisubstituted double bond of linalool, followed by the intramolecular cyclization of the resulting epoxy alcohol. Chemical syntheses often mimic this biosynthetic pathway.
Reaction Scheme & Mechanism
The core of the synthesis involves a two-step, one-pot process starting from a linalool enantiomer:
-
Epoxidation: The trisubstituted double bond of linalool is selectively epoxidized.
-
Acid-Catalyzed Cyclization: The intermediate epoxy alcohol undergoes an intramolecular cyclization to form a mixture of furanoid and pyranoid linaloyl oxide isomers.
The acid-catalyzed cyclization proceeds via protonation of the epoxide oxygen, followed by an intramolecular nucleophilic attack of the hydroxyl group. The regioselectivity of this ring-closure determines the formation of either the five-membered furanoid ring or the six-membered pyranoid ring.
Quantitative Data Summary
The following table summarizes the typical product distribution obtained from the acid-catalyzed cyclization of epoxy linalool, as reported in the literature.
| Product | Isomer Ratio (%) |
| Total Furanoid Linaloyl Oxides | 81-82 |
| cis-Furanoid Linaloyl Oxide | 39 |
| trans-Furanoid Linaloyl Oxide | 42 |
| Total Pyranoid Linaloyl Oxides | 18-19 |
| cis-Pyranoid Linaloyl Oxide | 10 |
| trans-Pyranoid Linaloyl Oxide | 9 |
Experimental Protocols
This section provides a detailed protocol for the one-pot synthesis of a mixture of linaloyl oxide isomers from (R)-linalool, based on the procedure described by Serra et al. (2021).
Materials:
-
(-)-(R)-Linalool (98% purity, ee > 95%)
-
m-Chloroperbenzoic acid (m-CPBA, 77% w/w)
-
Dichloromethane (CH₂Cl₂)
-
p-Toluenesulfonic acid (PTSA)
-
Aqueous sodium thiosulfate (Na₂S₂O₅, 10% w/w)
-
Aqueous sodium bicarbonate (NaHCO₃, saturated solution)
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (-)-(R)-linalool (25 g, 162 mmol) in dichloromethane (150 mL).
-
Epoxidation: Cool the solution to 0 °C using an ice bath. Add m-chloroperbenzoic acid (40 g, 178 mmol) portion-wise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours, and then allow it to stir overnight at room temperature. The progress of the epoxidation can be monitored by thin-layer chromatography (TLC).
-
Cyclization: Once the starting linalool is completely consumed, add a catalytic amount of p-toluenesulfonic acid (1 g, 5.2 mmol) to the reaction mixture to ensure the completion of the cyclization step.
-
Work-up:
-
Quench the reaction by adding aqueous sodium thiosulfate (10% w/w, 60 mL) to decompose the excess peracid.
-
Stir the mixture for an additional hour, then cool it to 0 °C.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude mixture of linaloyl oxide isomers.
Note: The resulting crude product is a mixture of furanoid and pyranoid isomers. Further purification and separation of the individual stereoisomers can be achieved through chromatographic techniques, which may require derivatization of the hydroxyl groups to facilitate separation.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and separation of linaloyl oxide isomers.
Safety Precautions
-
m-Chloroperbenzoic acid is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with metals.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Standard personal protective equipment (safety goggles, lab coat, gloves) should be worn at all times.
Conclusion
The one-pot epoxidation and acid-catalyzed cyclization of linalool provides a practical and efficient method for the stereospecific preparation of a mixture of linaloyl oxide isomers. The enantiomeric purity of the starting linalool is retained throughout the process. While the reaction yields a mixture of furanoid and pyranoid diastereomers, these can be separated to provide access to the individual, optically pure linaloyl oxide isomers, which are valuable compounds for various applications.
Application Notes and Protocols for the Scalable Synthesis of Enantiopure Terminal Epoxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiopure terminal epoxides are crucial chiral building blocks in the pharmaceutical and fine chemical industries. Their versatile reactivity allows for the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs). The demand for enantiomerically pure drugs has driven the development of various scalable methods for the asymmetric epoxidation of terminal alkenes. This document provides detailed application notes and protocols for four key methodologies: the Jacobsen-Katsuki epoxidation, the Sharpless asymmetric epoxidation, the Shi organocatalytic epoxidation, and enzymatic epoxidation. These methods offer distinct advantages in terms of substrate scope, scalability, and green chemistry principles, providing a range of options for researchers and drug development professionals.
Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is a highly effective method for the enantioselective epoxidation of unfunctionalized alkenes, including terminal olefins, using a chiral manganese-salen complex as a catalyst.[1][2] This method is particularly valuable as it does not require the presence of an allylic alcohol, offering a broader substrate scope compared to the Sharpless epoxidation.[1]
Catalytic Cycle
The catalytic cycle of the Jacobsen-Katsuki epoxidation is believed to involve a manganese(V)-oxo species as the active oxidant. The cycle is initiated by the oxidation of the Mn(III)-salen catalyst by a stoichiometric oxidant, such as sodium hypochlorite (bleach). This high-valent manganese species then transfers an oxygen atom to the alkene in an enantioselective manner to form the epoxide and regenerate the Mn(III) catalyst.[3]
Scalable Experimental Protocol: Epoxidation of 1-Octene
This protocol is adapted from literature procedures for the scalable Jacobsen-Katsuki epoxidation.
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
1-Octene
-
Dichloromethane (DCM)
-
4-Phenylpyridine N-oxide (PPNO)
-
Sodium hypochlorite solution (commercial bleach, buffered to pH 11)
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
To a stirred solution of 1-octene (10.0 g, 89.1 mmol) and 4-phenylpyridine N-oxide (1.52 g, 8.9 mmol) in 100 mL of dichloromethane at 0 °C, add Jacobsen's catalyst (2.8 g, 4.45 mmol).
-
To this mixture, add 125 mL of a buffered sodium hypochlorite solution (0.55 M, pH 11) dropwise over 4-6 hours, maintaining the temperature at 0-5 °C.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite, and concentrate under reduced pressure.
-
The crude epoxide can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data
| Substrate | Catalyst Loading (mol%) | Oxidant | Yield (%) | ee (%) | Reference |
| 1-Octene | 4.0 | NaOCl | 85 | 92 | [4] |
| Styrene | 2.0 | NaOCl/PPNO | 93 | 67 | [2] |
| Indene | <1.0 | NaOCl/P(3)NO | 90 | 88 | [5] |
| α-Methylstyrene | 1.5 | m-CPBA/NMO | 95 | 57 | [2] |
Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a pioneering and highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[6] It employs a catalytic system composed of titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant.[7]
Catalytic Cycle
The active catalyst is a dimeric titanium-tartrate complex. The allylic alcohol substrate coordinates to the titanium center, and the oxygen atom from TBHP is delivered to one face of the double bond, directed by the chiral tartrate ligand.
Scalable Experimental Protocol: Epoxidation of Allyl Alcohol
This protocol is based on the procedure reported in Organic Syntheses.[8]
Materials:
-
Titanium(IV) isopropoxide
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
Allyl alcohol
-
tert-Butyl hydroperoxide (TBHP) in decane (5.5 M)
-
Dichloromethane (DCM), anhydrous
-
3Å Molecular sieves, powdered
-
Diethyl ether
-
10% aqueous tartaric acid solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried 2-L three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 800 mL of anhydrous dichloromethane and powdered 3Å molecular sieves (20 g).
-
Cool the mixture to -20 °C and add L-(+)-diethyl tartrate (12.4 g, 60 mmol) followed by titanium(IV) isopropoxide (14.2 g, 50 mmol).
-
Stir the mixture for 30 minutes at -20 °C.
-
Add allyl alcohol (14.5 g, 250 mmol) dropwise.
-
Add tert-butyl hydroperoxide in decane (5.5 M, 91 mL, 500 mmol) dropwise over 1-2 hours, maintaining the temperature at -20 °C.
-
Monitor the reaction by TLC or GC. The reaction is typically complete in 4-6 hours.
-
Upon completion, add 200 mL of a 10% aqueous tartaric acid solution and stir vigorously for 1 hour at -20 °C, then allow to warm to room temperature and stir for another hour.
-
Separate the layers. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude glycidol can be purified by vacuum distillation.
Quantitative Data
| Substrate | Catalyst Loading (mol%) | Ligand | Yield (%) | ee (%) | Reference |
| (E)-2-Hexen-1-ol | 5-10 | L-(+)-DET | 85 | 94 | [7] |
| Geraniol | 5-10 | L-(+)-DET | 77 | 95 | [7] |
| 3-(Trimethylsilyl)prop-2-en-1-ol | 5-10 | L-(+)-DET | - | 90 | [7] |
| Allyl alcohol | 20 | (+)-DIPT | 73 | 95 | [7] |
Shi Organocatalytic Epoxidation
The Shi epoxidation utilizes a chiral, fructose-derived ketone as an organocatalyst to achieve the asymmetric epoxidation of a wide range of alkenes, including terminal olefins.[9] The terminal oxidant is typically potassium peroxymonosulfate (Oxone). This method is attractive due to its metal-free nature and operational simplicity.
Catalytic Cycle
The catalytic cycle involves the in-situ generation of a chiral dioxirane from the ketone catalyst and Oxone. This dioxirane then acts as the oxygen-transfer agent to the alkene.[9]
Gram-Scale Experimental Protocol: Epoxidation of Styrene
This protocol is a representative procedure for the Shi epoxidation.
Materials:
-
Shi catalyst (fructose-derived ketone)
-
Styrene
-
Acetonitrile
-
Dipotassium hydrogen phosphate (K2HPO4)
-
Potassium peroxymonosulfate (Oxone)
-
Tetrabutylammonium bromide (TBAB)
-
Ethyl acetate
-
Hexane
-
Saturated sodium thiosulfate solution
Procedure:
-
In a 250-mL round-bottom flask, dissolve styrene (1.04 g, 10 mmol) and the Shi catalyst (0.6 g, 2 mmol) in 50 mL of acetonitrile.
-
In a separate flask, prepare a buffered solution of Oxone by dissolving K2HPO4 (7.0 g, 40 mmol) and Oxone (6.15 g, 10 mmol) in 50 mL of water. Add tetrabutylammonium bromide (0.32 g, 1 mmol).
-
Cool both solutions to 0 °C.
-
Add the aqueous Oxone solution to the stirred solution of styrene and catalyst at 0 °C.
-
Stir the biphasic mixture vigorously at 0 °C and monitor the reaction by TLC or GC.
-
After completion (typically 4-8 hours), add ethyl acetate (50 mL).
-
Separate the organic layer and wash it with saturated sodium thiosulfate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude styrene oxide by column chromatography on silica gel (e.g., 5% ethyl acetate in hexane).
Quantitative Data
| Substrate | Catalyst Loading (mol%) | Oxidant | Yield (%) | ee (%) | Reference |
| trans-β-Methylstyrene | 20-30 | Oxone | 90 | 90-92 | [9] |
| Styrene | 20 | Oxone | 100 | 90 | [7] |
| 4-Chlorostyrene | 20 | Oxone | 100 | 92 | [7] |
| 1-Phenylcyclohexene | 20-30 | Oxone | 95 | 94 | [9] |
Enzymatic Epoxidation
Enzymatic epoxidation offers a green and highly selective alternative for the synthesis of enantiopure epoxides. Lipases, such as the immobilized Candida antarctica lipase B (Novozym 435), can be used to generate a peroxy acid in situ from a carboxylic acid and hydrogen peroxide, which then epoxidizes the alkene. This chemoenzymatic approach avoids the handling of potentially hazardous pre-formed peroxy acids.
Reaction Pathway
The lipase catalyzes the perhydrolysis of a carboxylic acid with hydrogen peroxide to form a peroxy acid. This peroxy acid then epoxidizes the terminal alkene via the Prilezhaev reaction, regenerating the carboxylic acid.
Experimental Protocol: Epoxidation of 1-Nonene
This protocol is adapted from a published procedure for the chemoenzymatic epoxidation of terminal alkenes.
Materials:
-
1-Nonene
-
Chloroform
-
Phenylacetic acid
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Hydrogen peroxide (30% w/w aqueous solution)
Procedure:
-
In a 50-mL round-bottom flask, dissolve 1-nonene (0.076 g, 0.6 mmol) in 10 mL of chloroform.
-
Add phenylacetic acid (1.2 g, 8.8 mmol) and Novozym 435 (19.9 mg, 1.7% w/w relative to substrates) to the mixture.
-
Place the flask in a shaker bath set to 35 °C and 250 rpm.
-
Initiate the reaction by adding hydrogen peroxide (0.5 mL, 4.4 mmol of 30% w/w solution) in one portion.
-
Allow the reaction to proceed for 12 hours.
-
After the reaction, filter to recover the immobilized enzyme.
-
The reaction mixture can be analyzed by GC-MS to determine the yield of 1,2-epoxynonane.
-
For isolation, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.
Quantitative Data for Chemoenzymatic Epoxidation with Novozym 435
| Substrate | Yield (%) | Purity (%) | Reference |
| 1-Nonene | 99 | >90 | |
| 1-Heptene | 95 | >90 | |
| Styrene | 75 | >90 | |
| Cyclohexene | 98 | >90 | |
| 1-Methylcyclohexene | 96 | >90 |
General Experimental Workflow
The scalable synthesis of enantiopure epoxides, regardless of the specific method, generally follows a common workflow. This involves reaction setup, the catalytic reaction itself, workup to quench the reaction and remove byproducts, and finally, purification of the desired epoxide.
Comparative Summary and Outlook
| Method | Advantages | Disadvantages | Scalability |
| Jacobsen-Katsuki | Broad substrate scope (unfunctionalized alkenes), high enantioselectivity for cis-olefins. | Can be less effective for trans- and terminal olefins, requires a metal catalyst. | Demonstrated on a large scale. |
| Sharpless | Highly reliable and predictable for allylic alcohols, excellent enantioselectivity. | Limited to allylic alcohols. | Well-established for large-scale synthesis. |
| Shi (Organocatalytic) | Metal-free, operationally simple, good for trans- and trisubstituted alkenes. | May require higher catalyst loadings, can be less effective for unactivated terminal alkenes. | Scalable, with gram-scale examples reported. |
| Enzymatic | Green (mild conditions, water as byproduct), high selectivity. | Substrate scope can be limited by the enzyme, may have lower volumetric productivity. | Promising for industrial scale, with continuous flow processes being developed. |
The choice of method for the scalable synthesis of enantiopure terminal epoxides depends on several factors, including the specific structure of the substrate, the desired scale of production, cost considerations, and environmental impact. For unfunctionalized terminal alkenes, the Jacobsen-Katsuki epoxidation remains a strong choice. If the substrate is an allylic alcohol, the Sharpless epoxidation is often the method of choice due to its high reliability. Organocatalytic methods like the Shi epoxidation are gaining traction as metal-free alternatives. Enzymatic methods represent the future of green and sustainable epoxide production, with ongoing research focused on expanding their substrate scope and improving their process efficiency.
References
- 1. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 2. DIAL : download document [dial.uclouvain.be]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uni-giessen.de [uni-giessen.de]
- 7. researchgate.net [researchgate.net]
- 8. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 9. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Methyloxiran-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (3-Methyloxiran-2-yl)methanol, with a focus on improving reaction yields and addressing common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing the Sharpless asymmetric epoxidation of crotyl alcohol.
Question: Why is my reaction yield of this compound consistently low?
Answer:
Low yields in the epoxidation of crotyl alcohol can stem from several factors. A primary consideration is the integrity of the catalyst system and reagents.
-
Catalyst Deactivation: The titanium(IV) isopropoxide catalyst is highly sensitive to moisture. Inadequate drying of the reaction solvent (typically dichloromethane) or exposure of the catalyst to atmospheric moisture can lead to the formation of inactive titanium oxides. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Quality: The quality of tert-butyl hydroperoxide (TBHP) is critical. Over time, TBHP can decompose, leading to a lower effective concentration of the oxidizing agent. It is advisable to use a freshly opened bottle or to titrate older batches to determine the active peroxide content. Impurities in the crotyl alcohol substrate can also interfere with the catalyst. Distillation of crotyl alcohol before use is recommended.
-
Reaction Temperature: The Sharpless epoxidation is typically performed at low temperatures (e.g., -20 °C) to enhance enantioselectivity and minimize side reactions. Deviation from the optimal temperature can lead to reduced yields.
-
Incorrect Stoichiometry: The molar ratio of the reactants is crucial. An excess of the tartrate ligand relative to the titanium isopropoxide is often required.[1]
Question: What are the likely side reactions that could be reducing my yield?
Answer:
Several side reactions can compete with the desired epoxidation, leading to the formation of byproducts and a lower yield of this compound.
-
Ring-Opening of the Epoxide: The newly formed epoxide ring can be susceptible to nucleophilic attack, especially under acidic or basic conditions during workup. This can lead to the formation of diols or other derivatives.
-
Oxidation of the Allylic Alcohol: Over-oxidation of the crotyl alcohol can occur, leading to the formation of aldehydes or carboxylic acids.
-
Radical Side Reactions: The presence of impurities or decomposition of the peroxide can initiate radical reactions, leading to a complex mixture of byproducts.[2]
Question: My enantiomeric excess (ee) is poor. How can I improve the stereoselectivity of the reaction?
Answer:
Poor enantioselectivity in the Sharpless epoxidation is a common issue and can often be rectified by careful control of the reaction conditions.
-
Chiral Ligand Purity: The enantiomeric purity of the diethyl tartrate (DET) or diisopropyl tartrate (DIPT) is paramount. Ensure that the correct enantiomer is used for the desired product stereochemistry and that its enantiomeric purity is high.
-
Catalyst Assembly: The active catalyst is a dimeric species formed from the titanium isopropoxide and the tartrate ester.[3] It is crucial to allow sufficient time for the catalyst to pre-form before adding the substrate and oxidant.
-
Temperature Control: As mentioned, lower reaction temperatures generally favor higher enantioselectivity. Maintaining a consistent low temperature throughout the reaction is critical.
-
Molecular Sieves: The presence of 3Å or 4Å molecular sieves is necessary to scavenge any residual water that could hydrolyze the catalyst and disrupt the chiral environment.[1]
Question: I am having difficulty purifying the final product. What are the recommended procedures?
Answer:
Purification of this compound can be challenging due to its polarity and potential for decomposition.
-
Work-up Quenching: The reaction is typically quenched to decompose the excess peroxide. A common method involves the addition of a solution of ferrous sulfate. Careful control of the quenching process is necessary to avoid harsh pH changes that could lead to epoxide ring-opening.
-
Chromatography: Flash column chromatography on silica gel is a common method for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the product from less polar byproducts and residual starting materials.
-
Distillation: For larger scale purifications, vacuum distillation can be employed. However, care must be taken as the product may be thermally sensitive.
Frequently Asked Questions (FAQs)
What is the role of each component in the Sharpless asymmetric epoxidation?
-
Titanium(IV) isopropoxide: The central metal of the catalyst that coordinates with the allylic alcohol and the oxidant.
-
Diethyl Tartrate (DET) or Diisopropyl Tartrate (DIPT): A chiral ligand that creates a chiral environment around the titanium center, directing the epoxidation to one face of the double bond.[4]
-
tert-Butyl Hydroperoxide (TBHP): The oxidizing agent that provides the oxygen atom for the epoxide ring.[5]
-
Crotyl Alcohol: The allylic alcohol substrate containing the double bond to be epoxidized.
-
Molecular Sieves: A drying agent to remove trace amounts of water that can deactivate the catalyst.[1]
Can I use a different allylic alcohol with this protocol?
Yes, the Sharpless epoxidation is a general method for the asymmetric epoxidation of a wide range of primary and secondary allylic alcohols.[6] However, the reaction conditions may need to be optimized for different substrates.
How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system should be chosen to separate the starting material (crotyl alcohol) from the product (this compound). Staining with potassium permanganate can help visualize the spots, as the alkene in the starting material will react while the epoxide product will not.
Data Presentation
| Catalyst System | Oxidant | Substrate | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ti(O-i-Pr)₄ / L-(+)-DET | t-BuOOH | (E)-2-Hexen-1-ol | -20 | 85 | 94 | [7] |
| Ti(O-i-Pr)₄ / D-(-)-DET | t-BuOOH | Geraniol | -20 | - | 95 | [7] |
Experimental Protocols
Detailed Methodology for Sharpless Asymmetric Epoxidation of Crotyl Alcohol
Materials:
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)
-
Crotyl alcohol (distilled)
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., toluene), anhydrous
-
Activated 4Å molecular sieves
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Saturated aqueous solution of ferrous sulfate (FeSO₄)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon. The reaction should be carried out under an inert atmosphere.
-
Catalyst Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM). Cool the flask to -20 °C in a suitable cooling bath. Add the activated 4Å molecular sieves. To this cooled and stirred suspension, add L-(+)-DET (or D-(-)-DET) followed by the dropwise addition of titanium(IV) isopropoxide. Stir the resulting mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Substrate Addition: Add the distilled crotyl alcohol to the reaction mixture.
-
Epoxidation: Slowly add the anhydrous solution of tert-butyl hydroperoxide (TBHP) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -20 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a pre-cooled saturated aqueous solution of ferrous sulfate. Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Work-up: Filter the mixture through a pad of Celite® to remove the titanium salts, washing the filter cake with diethyl ether. Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Titanium dioxide functionalized silicon carbide phases as heterogeneous epoxidation catalysts - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00575A [pubs.rsc.org]
- 3. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistnotes.com [chemistnotes.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Acid-Catalyzed Opening of Substituted Epoxides
Welcome to our technical support center for the acid-catalyzed ring-opening of substituted epoxides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.
Troubleshooting Guides & FAQs
This section addresses specific problems that may arise during the acid-catalyzed opening of epoxides, offering potential causes and solutions.
1. Low Yield of the Desired Ring-Opened Product
| Symptom | Potential Cause | Troubleshooting Steps & Recommendations |
| Low overall conversion of the starting epoxide. | Insufficient acid catalyst: The acid may be too weak, or the concentration may be too low to effectively protonate the epoxide oxygen, which is the rate-determining step. | - Increase the concentration of the Brønsted or Lewis acid catalyst.- Switch to a stronger acid. For instance, if using acetic acid, consider p-toluenesulfonic acid or a Lewis acid like BF₃·OEt₂.- Ensure the catalyst is not degraded or neutralized by impurities in the starting materials or solvent. |
| Low reaction temperature: The activation energy for the ring-opening may not be reached. | - Gradually increase the reaction temperature while monitoring for the formation of side products. | |
| Poorly nucleophilic solvent/reagent: The nucleophile may not be strong enough to attack the protonated epoxide efficiently. | - If the reaction is a hydrolysis, ensure sufficient water is present.- For alcoholysis, consider using the alcohol as the solvent to increase its concentration.- If using a different nucleophile, ensure it is stable under the acidic conditions. | |
| Significant formation of a rearranged product (e.g., an aldehyde or ketone). | Carbocation rearrangement (Pinacol or Wagner-Meerwein type): This is common with epoxides that can form a stable carbocation upon ring-opening, especially tertiary or benzylic epoxides.[1] | - Use a less coordinating (more "naked") acid catalyst that favors an Sₙ2-like mechanism over an Sₙ1-like mechanism.- Employ milder reaction conditions (lower temperature, shorter reaction time).- Consider using a Lewis acid that is less prone to inducing rearrangements. |
| Formation of a polymeric or oligomeric solid. | Acid-catalyzed polymerization: The opened epoxide (a diol or its derivative) can act as a nucleophile, attacking another protonated epoxide molecule, leading to a chain reaction. | - Use a dilute solution of the epoxide to disfavor intermolecular reactions.- Add the epoxide slowly to a solution of the acid and nucleophile to maintain a low concentration of the protonated epoxide.- Employ a less acidic catalyst or lower the reaction temperature. |
| Mixture of regioisomers is obtained. | Competition between Sₙ1 and Sₙ2 pathways: The nucleophile attacks both the more and less substituted carbons of the epoxide. This is influenced by the substrate structure, the nature of the acid, and the solvent.[2][3] | - To favor attack at the more substituted carbon (Sₙ1-like), use conditions that stabilize a partial positive charge, such as a polar protic solvent.- To favor attack at the less substituted carbon (Sₙ2-like), use a less stabilizing solvent and a less hindered nucleophile. The choice between a Brønsted acid and a Lewis acid can also influence regioselectivity.[4][5] |
2. Unexpected Stereochemistry of the Product
| Symptom | Potential Cause | Troubleshooting Steps & Recommendations |
| Product is a mix of stereoisomers instead of the expected single isomer. | Loss of stereochemical integrity via a fully formed carbocation: If the reaction proceeds through a long-lived carbocation (Sₙ1 mechanism), the nucleophile can attack from either face, leading to racemization. | - Employ conditions that favor an Sₙ2-like mechanism, which proceeds with inversion of stereochemistry. This includes using a less polar solvent and a stronger nucleophile.- Use a catalyst system known to promote stereospecificity, such as certain chiral Lewis acids. |
| Epimerization of the product under the reaction conditions: The product itself may be unstable to the acidic conditions and undergo epimerization. | - Monitor the reaction progress and stop it as soon as the starting material is consumed.- Neutralize the reaction mixture promptly upon completion. |
Data Presentation: Regioselectivity in Acid-Catalyzed Epoxide Opening
The regioselectivity of the acid-catalyzed ring-opening of unsymmetrical epoxides is highly dependent on the substitution pattern of the epoxide. The following table summarizes the general trend for the major product formed.
| Epoxide Substitution | Major Site of Nucleophilic Attack | Predominant Mechanism | Rationale |
| Primary / Secondary | Less substituted carbon | Sₙ2-like | Steric factors dominate, and the nucleophile attacks the less hindered carbon.[3][6] |
| Primary / Tertiary | More substituted (tertiary) carbon | Sₙ1-like | The reaction proceeds through a transition state with significant carbocation character at the more stable tertiary center.[3][6] |
| Secondary / Tertiary | More substituted (tertiary) carbon | Sₙ1-like | Similar to the primary/tertiary case, the positive charge is better stabilized at the tertiary carbon.[3][6] |
Experimental Protocols
Key Experiment: Acid-Catalyzed Hydrolysis of Cyclohexene Oxide to trans-1,2-Cyclohexanediol
This protocol describes a common laboratory procedure for the acid-catalyzed ring-opening of an epoxide to form a trans-diol.
Materials:
-
Cyclohexene oxide
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add deionized water. Cool the flask in an ice bath.
-
Acid Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the cold water with stirring.
-
Epoxide Addition: To the cooled acidic solution, add cyclohexene oxide dropwise with continuous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting epoxide is consumed.
-
Workup - Neutralization: Cool the reaction mixture in an ice bath and slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid. Check the pH to ensure it is neutral or slightly basic.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Workup - Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude trans-1,2-cyclohexanediol can be purified by recrystallization or column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Chiral Epoxy Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of chiral epoxy alcohols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Chiral Chromatography (HPLC/SFC)
Question: My chiral HPLC separation of epoxy alcohol enantiomers is showing poor resolution with merged or overlapping peaks. How can I improve it?
Answer:
Poor resolution in chiral HPLC is a common issue. Here are several strategies to improve the separation of your chiral epoxy alcohol enantiomers:
-
Optimize the Mobile Phase:
-
Solvent Composition: For polysaccharide-based columns (e.g., Chiralpak®, Lux®), the choice and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase (often with a hexane or heptane base) is critical. Systematically vary the percentage of the alcohol modifier. Even small changes can significantly impact selectivity.[1]
-
Additive Effects: The addition of small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape and resolution, especially for epoxy alcohols with acidic or basic functionalities.[2]
-
Polar Organic Mode: Consider switching to a polar organic mobile phase (e.g., methanol or acetonitrile-based). This can be particularly useful for preparative separations due to the enhanced solubility of the compounds and potentially shorter run times.[3]
-
-
Adjust Chromatographic Conditions:
-
Flow Rate: Because chiral stationary phases are complex, reducing the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the stationary phase.[4]
-
Temperature: Temperature can affect the selectivity of a chiral separation. Experiment with different column temperatures (e.g., 10°C to 40°C) to find the optimal condition.[5]
-
-
Column Selection and Maintenance:
-
Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. If you are not getting good separation, screen different types of polysaccharide-based columns (amylose or cellulose derivatives).[3][6]
-
Column Contamination: If the column performance has degraded over time, it might be contaminated. Flush the column with a stronger solvent (e.g., 100% ethanol or as recommended by the manufacturer) to remove strongly adsorbed compounds.[1] For immobilized columns, a regeneration procedure with solvents like DMF or THF might be necessary.[7][8]
-
Question: What are the advantages of using Supercritical Fluid Chromatography (SFC) for purifying chiral epoxy alcohols?
Answer:
SFC offers several advantages over traditional HPLC for chiral separations of epoxy alcohols:
-
Higher Throughput: SFC methods are often much faster than HPLC methods due to the low viscosity and high diffusivity of supercritical CO2, which allows for higher flow rates without a significant loss in efficiency.[9][10]
-
Reduced Solvent Consumption: The primary mobile phase component in SFC is supercritical CO2, which is less expensive and more environmentally friendly than the organic solvents used in normal-phase HPLC.[10]
-
Improved Solubility: Supercritical CO2 mixed with a co-solvent can offer excellent solubility for a wide range of compounds.
-
Easier Product Recovery: The CO2 in the mobile phase evaporates upon depressurization, simplifying the isolation of the purified enantiomers.[5]
2. Enzymatic Kinetic Resolution (EKR)
Question: I am performing an enzymatic kinetic resolution of a racemic epoxy alcohol using a lipase, but the enantiomeric excess (ee) of my product is low. What can I do to improve it?
Answer:
Low enantiomeric excess in EKR can be addressed by optimizing several reaction parameters:
-
Enzyme Selection: The choice of lipase is crucial. Screen a variety of lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) to find one with high enantioselectivity for your specific substrate.[11][]
-
Acyl Donor: The nature of the acyl donor in a transesterification reaction can significantly influence the enantioselectivity. Vinyl acetate is a commonly used and effective acyl donor.[11]
-
Solvent: The reaction solvent can impact enzyme activity and selectivity. Non-polar organic solvents like n-heptane are often good choices.[11]
-
Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it will also decrease the reaction rate.
-
Conversion: In a kinetic resolution, the enantiomeric excess of both the product and the unreacted starting material changes with conversion. For the product, the highest ee is often observed at lower conversions. Conversely, for the unreacted starting material, the ee increases with conversion. It is crucial to monitor the reaction over time and stop it at the optimal point to achieve the desired ee for your target compound.[13]
Question: What is Dynamic Kinetic Resolution (DKR), and how can it improve the yield of my desired enantiomer?
Answer:
Kinetic resolution is limited to a maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer.[14] This continuous racemization of the undesired enantiomer into the desired one allows for a theoretical yield of up to 100% of a single enantiomer.[14][15] This is often achieved by using a compatible metal catalyst (e.g., a ruthenium complex) for the racemization alongside the lipase for the resolution.[14][15]
3. Recrystallization
Question: Can I use recrystallization to separate the enantiomers of my chiral epoxy alcohol?
Answer:
Yes, recrystallization can be used, but it's not as straightforward as for non-chiral compounds. There are two main approaches:
-
Preferential Crystallization (Resolution by Entrainment): This method can be used if the racemic mixture crystallizes as a conglomerate (a mechanical mixture of enantiomerically pure crystals). By seeding a supersaturated solution of the racemate with a pure crystal of one enantiomer, that enantiomer will preferentially crystallize out. This method can be challenging as it requires the system to form a conglomerate and the availability of pure seed crystals.
-
Diastereomeric Recrystallization: This is a more common and often more reliable method.[3][6] The racemic epoxy alcohol is first reacted with a chiral resolving agent (an enantiomerically pure acid or base) to form a mixture of diastereomers.[6][11] Since diastereomers have different physical properties (e.g., solubility), they can be separated by fractional crystallization.[3] After separation, the chiral resolving agent is removed to yield the pure enantiomer of the epoxy alcohol.[6]
Data Presentation
Table 1: Comparison of Chiral HPLC and SFC for the Purification of a Racemic Compound
| Parameter | Chiral HPLC | Chiral SFC | Reference |
| Column | Polysaccharide-based | Polysaccharide-based | [9] |
| Mobile Phase | Hexane/Ethanol | CO2/Methanol | [9] |
| Flow Rate | 1.0 mL/min | 4.0 mL/min | |
| Analysis Time | ~15-20 min | < 10 min | [9] |
| Solvent Consumption | High | Low | [10] |
| Enantiomeric Purity (ee) | >99% | >99% | [9] |
| Yield | High | High | [9] |
Table 2: Examples of Enzymatic Kinetic Resolution of Chiral Alcohols
| Substrate | Enzyme | Acyl Donor/Reaction | Conversion (%) | Product ee (%) | Unreacted SM ee (%) | Reference |
| Racemic Acyloin | Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate | 45 | >99 | 92 | |
| Racemic 1-phenylethanol | Planar-chiral DMAP derivative | Acetic Anhydride | 55 | - | 99 | |
| Racemic Glycidyl Butyrate | Lipase | Hydrolysis | 60 | - | 93 | [13] |
| Racemic Alcohol Intermediate for Ivabradine | Pseudomonas cepacia Lipase | Hydrolysis of acetate | 30 | 92 | - | [] |
Experimental Protocols
Methodology 1: General Protocol for Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose.
-
Mobile Phase Screening (Normal Phase):
-
Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). Typical starting points are 90:10, 80:20, and 70:30 (v/v) hexane:alcohol.
-
Inject a small amount of the racemic epoxy alcohol and monitor the separation.
-
-
Optimization:
-
Fine-tune the alcohol percentage to maximize resolution.
-
If peak shape is poor, add a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) additive.
-
Optimize the flow rate and column temperature for the best balance of resolution and analysis time.
-
-
Mobile Phase Screening (Polar Organic Mode):
-
If normal phase is unsuccessful or for preparative purposes, screen mobile phases such as 100% methanol or 100% acetonitrile.
-
Additives may also be beneficial in this mode.
-
Methodology 2: General Protocol for Enzymatic Kinetic Resolution of a Racemic Epoxy Alcohol
-
Enzyme and Substrate Preparation:
-
Dissolve the racemic epoxy alcohol in a suitable organic solvent (e.g., n-heptane).
-
Add the selected lipase (e.g., Novozym 435, which is immobilized Candida antarctica lipase B). The amount of enzyme will depend on the scale of the reaction and the activity of the lipase.
-
-
Reaction Initiation:
-
Add the acyl donor (e.g., vinyl acetate, typically 1.0-1.5 equivalents).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the product and the remaining starting material.
-
-
Work-up and Purification:
-
Once the desired conversion/ee is reached, filter off the immobilized enzyme.
-
Remove the solvent under reduced pressure.
-
Separate the acylated product from the unreacted alcohol using standard purification techniques such as column chromatography.
-
Methodology 3: General Protocol for Diastereomeric Recrystallization of a Chiral Epoxy Alcohol
-
Formation of Diastereomers:
-
Fractional Crystallization:
-
The resulting mixture of diastereomers will have different solubilities.
-
Perform a systematic crystallization by slowly cooling the solution or by solvent evaporation to selectively crystallize the less soluble diastereomer.
-
Filter the crystals and wash them with a small amount of cold solvent.
-
The mother liquor will be enriched in the more soluble diastereomer.
-
-
Purity Analysis:
-
Analyze the purity of the crystallized diastereomer by HPLC or NMR.
-
If necessary, recrystallize the solid to improve the diastereomeric excess.
-
-
Cleavage of the Chiral Auxiliary:
-
Once a diastereomer is obtained in high purity, cleave the bond to the chiral resolving agent to recover the enantiomerically pure epoxy alcohol. For an ester, this can be achieved by hydrolysis.[11]
-
Visualizations
Caption: Workflow for Chiral Chromatography Purification.
Caption: Workflow for Enzymatic Kinetic Resolution.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 3. Determining Absolute Configuration of Chiral Epoxides Using the Competing Enantioselective Conversion Method, Developing a Colorimetric Detection Method for the Competing Enantioselective Conversion Method A Computationally Inspired Approach to the Total Synthesis of (+)-Fastigiatine And Progres [escholarship.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Regio- and Enantioselective Cyclization of Epoxy Alcohols Catalyzed by a [CoIII(salen)] Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 13. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 14. 2024.sci-hub.box [2024.sci-hub.box]
- 15. chemrxiv.org [chemrxiv.org]
Overcoming regioselectivity issues in oxirane ring-opening reactions
Welcome to the technical support center for oxirane (epoxide) ring-opening reactions. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to regioselectivity. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you control and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in oxirane ring-opening reactions?
A1: The regioselectivity of oxirane ring-opening is primarily governed by the interplay of steric effects and electronic effects , which are dictated by the reaction conditions (acidic or basic/neutral) and the nature of the nucleophile. Two principal mechanistic pathways are involved:
-
SN2 (Bimolecular Nucleophilic Substitution): This pathway is dominant under basic or neutral conditions with a strong nucleophile. The reaction is highly sensitive to steric hindrance, meaning the nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide.
-
SN1-like (Unimolecular Nucleophilic Substitution character): This pathway operates under acidic conditions. The epoxide oxygen is first protonated, making it a better leaving group. This is followed by the nucleophilic attack on the carbon atom that can best stabilize a developing positive charge (the more substituted carbon). Although a full carbocation intermediate is not always formed, the transition state has significant carbocationic character.[1][2]
Caption: Fundamental principle of regioselectivity in oxirane ring-opening.
Q2: How do reaction conditions (acidic vs. basic) influence the site of nucleophilic attack?
A2: Reaction conditions are the most critical factor in controlling regioselectivity:
-
Under Basic or Neutral Conditions: A strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric repulsion, the attack occurs at the less substituted carbon, following an SN2 mechanism.[1][2]
-
Under Acidic Conditions: The epoxide oxygen is protonated by the acid, which weakens the C-O bonds and makes the ring more susceptible to opening. The positive charge is better stabilized on the more substituted carbon atom. Consequently, a weak nucleophile will preferentially attack the more substituted carbon in an SN1-like fashion.[1][2][3]
Caption: Comparison of acidic vs. basic ring-opening pathways.
Q3: What is the role of the nucleophile's strength in determining regioselectivity?
A3: The strength of the nucleophile is a key determinant of the reaction mechanism and, consequently, the regiochemical outcome:
-
Strong Nucleophiles: These are typically anionic species (e.g., alkoxides, Grignard reagents, organolithiums, cyanides) and favor the SN2 pathway, attacking the less substituted carbon. These reactions are usually conducted under basic or neutral conditions.[1]
-
Weak Nucleophiles: These are typically neutral molecules (e.g., water, alcohols). They are not reactive enough to open the epoxide ring on their own and require acid catalysis. The acid protonates the epoxide, activating it for attack by the weak nucleophile at the more substituted carbon.[1]
| Nucleophile Category | Examples | Preferred Condition |
| Strong | RO⁻, OH⁻, R-MgBr, R-Li, CN⁻, N₃⁻, R₂NH | Basic / Neutral |
| Weak | H₂O, ROH, RCOOH | Acidic |
Q4: How can Lewis acids be used to control regioselectivity?
A4: Lewis acids can be powerful tools for controlling regioselectivity, often favoring attack at the more substituted carbon, similar to Brønsted acids. The Lewis acid coordinates with the epoxide oxygen, increasing the electrophilicity of the ring carbons and facilitating ring-opening. This coordination promotes a pathway with SN1-like character, where the nucleophile attacks the carbon that can better stabilize a positive charge.[4] The choice of Lewis acid and its stoichiometry can have a significant impact on both yield and selectivity.[5] For example, in the aminolysis of styrene oxide, Lewis acids like YCl₃ and ScCl₃ have been shown to provide high conversion and regioselectivity for attack at the benzylic (more substituted) position.
Troubleshooting Guides
Problem 1: My reaction is yielding a mixture of regioisomers. How can I improve selectivity for the product from attack at the less substituted carbon?
Possible Cause: Your reaction conditions may be promoting a mixture of SN1 and SN2 pathways, or the nucleophile may not be strong enough.
Solutions:
-
Switch to Basic/Neutral Conditions: If you are using acidic conditions, switch to a protocol that uses a strong nucleophile in a neutral or basic medium. This will strongly favor the SN2 mechanism.
-
Use a Stronger Nucleophile: Ensure your nucleophile is sufficiently strong (e.g., use sodium methoxide instead of methanol).
-
Avoid Protic Solvents: Protic solvents can potentially protonate the epoxide, leading to a competing acid-catalyzed pathway. Consider using an aprotic solvent like THF or diethyl ether.
-
Lower the Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product, which is often the result of the SN2 pathway.
-
Consider Co-catalysis: For certain substrates, specialized catalytic systems can dictate selectivity. For instance, in nickel-catalyzed couplings of epoxides with aryl halides, using an iodide co-catalyst directs the reaction to the less hindered position.[6][7][8]
Problem 2: I need to favor attack at the more substituted carbon, but my yields are low and I'm getting byproducts.
Possible Cause: The acidic conditions required for this regioselectivity can sometimes lead to side reactions like polymerization or rearrangements (e.g., Meinwald rearrangement).[2]
Solutions:
-
Use a Lewis Acid Catalyst: Instead of a strong Brønsted acid (like H₂SO₄), consider using a Lewis acid (e.g., YCl₃, Sc(OTf)₃, BF₃·OEt₂). Lewis acids can be more selective and operate under milder conditions.
-
Optimize Catalyst Loading: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate. High concentrations of acid can promote side reactions.
-
Choose the Right Solvent: Select a solvent that can help stabilize the partial positive charge in the transition state.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate to minimize byproduct formation.
-
Check for Water: Trace amounts of water can sometimes interfere with Lewis acid catalysis or lead to undesired hydrolysis products. Ensure your reagents and solvents are dry.
Problem 3: I am working with a sterically and electronically unbiased epoxide and getting poor regioselectivity. What advanced methods can I use?
Possible Cause: When the electronic and steric properties of the two epoxide carbons are very similar, achieving high regioselectivity is challenging.
Solutions:
-
Directed Ring-Opening: If your substrate has a nearby functional group (like a hydroxyl or sulfonamide), you can use a catalyst that chelates to this directing group and the epoxide oxygen, thereby directing the nucleophile to the proximal carbon. Tungsten-catalyzed systems have been shown to be effective for this purpose in 2,3-epoxy alcohols.[9]
-
Enzymatic Hydrolysis: Epoxide hydrolases are enzymes that can catalyze the ring-opening of epoxides with water, often with very high regio- and enantioselectivity.[10] This is a powerful method in biochemical applications.
-
Regiodivergent Co-catalysis: For specific cross-coupling reactions, the choice of co-catalyst can completely switch the regioselectivity. A notable example is the nickel-catalyzed opening of terminal epoxides with aryl halides. Using an iodide co-catalyst leads to attack at the less hindered carbon, while a titanocene co-catalyst promotes attack at the more hindered carbon.[6][7][8]
Caption: Troubleshooting workflow for poor regioselectivity.
Quantitative Data on Regioselectivity
Table 1: Regioselectivity of Styrene Oxide Ring-Opening with Amines using Lewis Acid Catalysts
| Entry | Epoxide | Amine | Catalyst (mol%) | Time (h) | Conversion (%) | Regioisomeric Ratio (A:B)¹ |
| 1 | Styrene Oxide | Aniline | YCl₃ (1) | 1 | >90 | 95:5 |
| 2 | Styrene Oxide | Aniline | ScCl₃ (1) | 1 | >90 | 92:8 |
| 3 | Styrene Oxide | Benzylamine | YCl₃ (1) | 1 | >90 | 96:4 |
| 4 | Styrene Oxide | Cyclohexylamine | YCl₃ (1) | 2 | >90 | 97:3 |
¹Ratio of product from attack at the benzylic (more substituted) carbon (A) to the terminal (less substituted) carbon (B). Data sourced from reference[3].
Table 2: Regioselectivity in Nickel-Catalyzed Opening of 1,2-Epoxyoctane
| Entry | Aryl Halide | Co-catalyst | Regioisomeric Ratio (A:B)² |
| 1 | 4-Bromoacetophenone | NaI | >1:20 |
| 2 | 4-Bromoacetophenone | Cp₂TiCl₂ | 13:1 |
| 3 | 4-Bromobenzonitrile | NaI | >1:20 |
| 4 | 4-Bromobenzonitrile | Cp₂TiCl₂ | 14:1 |
²Ratio of product from attack at the more substituted carbon (A) to the less substituted carbon (B). Data sourced from reference[8].
Key Experimental Protocols
Protocol 1: Base-Catalyzed Regioselective Ring-Opening of Propylene Oxide with Methanol
This protocol describes the reaction of propylene oxide with sodium methoxide, which favors nucleophilic attack at the less substituted carbon (C1), yielding 1-methoxy-2-propanol as the major product.
Materials:
-
Propylene oxide
-
Methanol (anhydrous)
-
Sodium metal
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 eq) to anhydrous methanol (sufficient to dissolve the sodium) under a nitrogen atmosphere. Stir until all the sodium has reacted.
-
Reaction Setup: Cool the freshly prepared sodium methoxide solution in an ice bath. Add anhydrous diethyl ether.
-
Addition of Epoxide: Slowly add propylene oxide (1.0 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the product by distillation or column chromatography.
Protocol 2: Lewis Acid-Catalyzed Regioselective Ring-Opening of Styrene Oxide with Aniline
This protocol describes the YCl₃-catalyzed reaction of styrene oxide with aniline, which favors nucleophilic attack at the more substituted (benzylic) carbon, yielding 2-anilino-1-phenylethanol as the major product.[3]
Materials:
-
Styrene oxide
-
Aniline
-
Yttrium(III) chloride (YCl₃), anhydrous
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a clean, dry vial, add styrene oxide (1.0 eq, e.g., 1 mmol).
-
Addition of Reagents: To the styrene oxide, add aniline (1.0 eq, 1 mmol) followed by anhydrous YCl₃ (0.01 eq, 0.01 mmol).
-
Reaction: Stir the solvent-free mixture at room temperature. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, dissolve the crude mixture in a minimal amount of ethyl acetate.
-
Purification: Purify the product directly by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the major regioisomer.
Caption: Conceptual diagram of a directing group strategy.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Nickel-Catalyzed Regiodivergent Opening of Epoxides with Aryl Halides: Co-Catalysis Controls Regioselectivity [organic-chemistry.org]
- 7. Nickel-Catalyzed Regiodivergent Opening of Epoxides with Aryl Halides: Co-Catalysis Controls Regioselectivity – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 8. Nickel-Catalyzed Regiodivergent Opening of Epoxides with Aryl Halides: Co-Catalysis Controls Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Optimizing reaction conditions for Sharpless asymmetric epoxidation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Sharpless asymmetric epoxidation.
Troubleshooting Guide
This guide addresses common issues encountered during the Sharpless asymmetric epoxidation, offering potential causes and solutions to optimize reaction conditions and achieve desired outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst Deactivation: The titanium catalyst is highly sensitive to water, which can lead to its deactivation.[1][2] | Use Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture to scavenge trace amounts of water.[1][2][3][4][5] Use Anhydrous Solvents and Reagents: Ensure all solvents and reagents are rigorously dried before use. |
| Improper Catalyst Formation: The active catalyst may not have formed correctly. | Pre-formation of the Catalyst: Consider pre-forming the catalyst by stirring the titanium (IV) isopropoxide and the tartrate ligand for a period before adding the substrate and oxidant. | |
| Substrate Reactivity: The specific allylic alcohol may be inherently unreactive under standard conditions. | Increase Reaction Temperature: Cautiously increase the reaction temperature, but be aware this may negatively impact enantioselectivity. Increase Catalyst Loading: A higher catalyst loading may be necessary for less reactive substrates. | |
| Low Enantioselectivity (ee) | Incorrect Tartrate Enantiomer: The choice of (+)- or (-)-diethyl tartrate (DET) or diisopropyl tartrate (DIPT) determines the epoxide's stereochemistry.[6][7] | Verify Tartrate Ligand: Double-check that the correct tartrate enantiomer is being used to obtain the desired product stereoisomer. A mnemonic can be used for prediction: with the allylic alcohol drawn with the hydroxyl group in the bottom right, (+)-DET directs epoxidation to the bottom face, and (-)-DET to the top face.[6] |
| Reaction Temperature Too High: Higher temperatures can erode enantioselectivity. | Lower Reaction Temperature: Perform the reaction at lower temperatures, typically between -20 °C and -78 °C.[3] | |
| "Mismatched" Substrate/Catalyst: In cases of chiral allylic alcohols, the inherent facial bias of the substrate may oppose the directing effect of the chiral catalyst.[8] | Use the "Matched" Catalyst: Select the tartrate enantiomer that reinforces the substrate's natural facial preference. | |
| Side Reactions/Product Decomposition | Epoxide Ring-Opening: The product epoxide can be susceptible to nucleophilic attack by alkoxides present in the reaction mixture.[2] | Use a Bulky Titanium Alkoxide: Substituting titanium (IV) isopropoxide with titanium (IV) tert-butoxide can sometimes mitigate this issue.[2] |
| Water-Soluble Products: Small, polar epoxides can be difficult to isolate from the aqueous workup.[1] | In Situ Derivatization: Consider derivatizing the product in situ before workup to facilitate extraction. | |
| Difficulty with Z-Allylic Alcohols | Steric Hindrance: Z-substituted allylic alcohols are generally less reactive and yield lower enantioselectivity compared to their E-isomers.[2] | Prolonged Reaction Time: Allow for a longer reaction time. Optimize Ligand: Diisopropyl tartrate (DIPT) may offer better selectivity in some cases compared to diethyl tartrate (DET).[8] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for a Sharpless asymmetric epoxidation?
A1: For a catalytic reaction, typically 5-10 mol% of the titanium (IV) isopropoxide and a slightly higher amount (e.g., 6-12 mol%) of the tartrate ligand are used in the presence of molecular sieves.[5][8] Stoichiometric amounts of the catalyst were used in the original procedure but have largely been replaced by the more efficient catalytic version.[1]
Q2: How can I predict the stereochemical outcome of the reaction?
A2: The stereochemistry is determined by the chirality of the dialkyl tartrate used. A common mnemonic is to draw the allylic alcohol with the double bond oriented vertically and the allylic hydroxyl group in the lower right-hand corner. In this orientation:
-
(+)-Dialkyl Tartrate delivers the epoxide from the bottom face .[6][7]
-
(-)-Dialkyl Tartrate delivers the epoxide from the top face .[6][7]
Q3: Why is the presence of an allylic alcohol necessary?
A3: The allylic alcohol is crucial as it coordinates to the titanium center, bringing the double bond into close proximity with the coordinated peroxide oxidant within the chiral environment of the catalyst.[9][10] Simple alkenes are not suitable substrates for this reaction.[11]
Q4: What are the typical reaction conditions?
A4: The reaction is generally carried out in a chlorinated solvent like dichloromethane (DCM) at low temperatures, commonly -20 °C.[3][4] Anhydrous conditions are critical, and the use of 3Å or 4Å molecular sieves is highly recommended to prevent catalyst deactivation by water.[1][2][3][4]
Q5: Are there any safety precautions I should be aware of?
A5: Yes, tert-butyl hydroperoxide (TBHP) is a potent oxidizing agent and can be explosive and shock-sensitive, especially in concentrated forms.[2][4] Always handle it with care, use appropriate personal protective equipment, and work behind a blast shield, particularly for large-scale reactions.[2]
Experimental Protocols
Standard Protocol for Catalytic Sharpless Asymmetric Epoxidation
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add powdered 4Å molecular sieves (approximately 200-300 mg per mmol of substrate).
-
Solvent and Reagents: Add anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen). Cool the flask to -20 °C.
-
Catalyst Formation: To the cooled solution, add (+)- or (-)-diethyl tartrate (DET) (0.06 equivalents) followed by titanium (IV) isopropoxide (0.05 equivalents). Stir the mixture for 30 minutes at -20 °C to allow for catalyst formation.
-
Substrate Addition: Add the allylic alcohol (1.0 equivalent) to the reaction mixture.
-
Oxidant Addition: Slowly add a solution of tert-butyl hydroperoxide (TBHP) in toluene or decane (1.5-2.0 equivalents) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique. The reaction is typically complete within a few hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate. Allow the mixture to warm to room temperature and stir for at least one hour. Filter the mixture through celite to remove the titanium salts. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting epoxy alcohol by flash column chromatography.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 3. youtube.com [youtube.com]
- 4. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
- 5. scribd.com [scribd.com]
- 6. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Preventing Isomerization of Oxiranes to Carbonyl Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or prevent the undesired isomerization of oxiranes (epoxides) to carbonyl compounds during their experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question: I am performing a nucleophilic ring-opening of my epoxide under acidic conditions and observing a significant amount of a carbonyl byproduct. What is causing this and how can I prevent it?
Answer:
The formation of a carbonyl compound (aldehyde or ketone) from an epoxide under acidic conditions is a known side reaction called the Meinwald rearrangement.[1][2] This rearrangement is often catalyzed by Brønsted or Lewis acids. The acidic conditions protonate the epoxide oxygen, making it a better leaving group and facilitating a hydride or alkyl shift to form the more stable carbonyl compound.[3]
Troubleshooting Steps:
-
Choice of Acid: Strong, non-nucleophilic acids can favor the rearrangement. Consider switching to a milder acid or a Lewis acid known to favor nucleophilic attack over rearrangement. For instance, some Lewis acids can be more selective for ring-opening.[4]
-
Temperature Control: The Meinwald rearrangement can be sensitive to temperature.[5] Running the reaction at a lower temperature may significantly reduce the rate of isomerization relative to the desired nucleophilic addition.
-
Solvent Selection: The polarity of the solvent can influence the reaction pathway. A less polar solvent may disfavor the formation of the carbocation-like transition state required for rearrangement.
-
Nucleophile Concentration: Ensure a high concentration of your nucleophile is present to favor the bimolecular ring-opening reaction over the unimolecular rearrangement.
Question: My base-catalyzed epoxide ring-opening reaction is yielding a ketone. I thought this was primarily an acid-catalyzed problem. What's happening?
Answer:
While less common than under acidic conditions, base-catalyzed isomerization of epoxides to carbonyl compounds can occur, particularly with sterically hindered epoxides or when using very strong, non-nucleophilic bases. The mechanism can involve the abstraction of a proton alpha to the epoxide ring, followed by elimination and rearrangement.
Troubleshooting Steps:
-
Base Selection: Opt for a nucleophilic base (e.g., organolithiums, Grignard reagents, alkoxides) that will preferentially attack the epoxide ring rather than abstracting a proton.[6][7] The use of bulky, non-nucleophilic bases should be avoided if isomerization is a concern.
-
Reaction Temperature: As with acid-catalyzed reactions, lowering the temperature can help favor the desired nucleophilic attack over the rearrangement pathway.
-
Solvent Choice: The choice of solvent can influence the basicity and nucleophilicity of the base. Aprotic polar solvents can enhance the nucleophilicity of anionic nucleophiles.
Question: I am using a Lewis acid to catalyze the ring-opening of my epoxide, but I am still getting a significant amount of the rearranged carbonyl product. How can I improve the selectivity?
Answer:
The outcome of a Lewis acid-catalyzed epoxide reaction is highly dependent on the nature of the Lewis acid, the substrate, the nucleophile, and the reaction conditions. Some Lewis acids are known to promote the Meinwald rearrangement.[4]
Troubleshooting Steps:
-
Lewis Acid Screening: The choice of Lewis acid is critical. Harder Lewis acids may coordinate more strongly to the epoxide oxygen and favor rearrangement. Consider screening a panel of Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Y(OTf)₃) to find one that provides the best selectivity for the desired ring-opened product.[8][9] For example, bismuth triflate has been shown to be an effective catalyst for the Meinwald rearrangement, so it should be avoided if this is an undesired pathway.[4]
-
Catalyst Loading: Use the lowest effective catalyst loading to minimize side reactions. High catalyst concentrations can sometimes lead to increased isomerization.
-
Temperature and Reaction Time: Optimize the reaction temperature and time. Lower temperatures and shorter reaction times may favor the desired kinetic product over the thermodynamically more stable rearranged product.
Frequently Asked Questions (FAQs)
What is the fundamental reason for the isomerization of oxiranes to carbonyls?
The primary driving force for the isomerization of oxiranes to carbonyl compounds is the release of ring strain (approximately 13 kcal/mol).[6] The three-membered ring of an epoxide is highly strained, and rearrangement to a more stable, unstrained carbonyl group is thermodynamically favorable. This process is often catalyzed by acids or, in some cases, bases, which facilitate the ring-opening and subsequent atomic rearrangement.
How does the structure of the epoxide affect its likelihood to isomerize?
The substitution pattern on the epoxide ring plays a crucial role. Epoxides that can form a more stable carbocation upon ring-opening (e.g., tertiary or benzylic) are more prone to rearrangement under acidic conditions. The migrating group (hydride or alkyl) will typically shift to the more substituted carbon.
Can temperature be used to control the isomerization?
Yes, temperature is a critical parameter. Isomerization reactions, like most chemical reactions, are accelerated at higher temperatures. By conducting the reaction at the lowest feasible temperature, you can often slow down the rate of the undesired isomerization more than the rate of the desired nucleophilic ring-opening, thus improving the product selectivity.
Which solvents are best to minimize isomerization?
The choice of solvent can be complex and substrate-dependent. However, some general guidelines apply:
-
For acid-catalyzed reactions: Less polar solvents can sometimes disfavor the formation of the polar transition state leading to rearrangement.
-
For base-catalyzed reactions: Aprotic polar solvents (e.g., DMF, DMSO) can enhance the reactivity of anionic nucleophiles, potentially favoring the desired SN2 attack over isomerization. In some cases, mixed solvent systems, such as DMF/water, have been shown to promote clean, catalyst-free ring-opening with amines.[10]
Are there any catalysts that are known to selectively promote ring-opening over isomerization?
Yes, significant research has focused on developing catalysts for regioselective epoxide ring-opening. For example, certain palladium and iridium complexes have been used for the reductive ring-opening of epoxides to alcohols with high selectivity.[11] In Lewis acid catalysis, the choice of metal and ligand can be tuned to favor nucleophilic addition. For instance, some studies have shown that Sn-Beta zeolites can be more active and regioselective for epoxide ring-opening with alcohols compared to Al-Beta zeolites.[12]
Data Presentation
Table 1: Influence of Lewis Acid Catalyst on the Regioselective Ring Opening of Styrene Oxide with Aniline. [8]
| Entry | Catalyst (mol%) | Solvent | Conversion (%) | Regioselectivity (Desired Amino Alcohol) |
| 1 | None | None | Trace | - |
| 2 | YCl₃ (1) | None | >90 | High |
| 3 | ScCl₃ (1) | None | 82 | 92% |
| 4 | YCl₃ (5) | None | High | No change |
| 5 | ScCl₃ (5) | None | High | No change |
Table 2: Effect of Solvent on the Catalyst-Free Ring Opening of an Epoxide with a Primary Amine. [10]
| Entry | Solvent System | Temperature (°C) | Conversion (%) | Selectivity (Monoalkylation) (%) |
| 1 | DMF | 60 | >99 | 98 |
| 2 | H₂O | 60 | 85 | 95 |
| 3 | DMF/H₂O (1:1) | 60 | >99 | >99 |
| 4 | Acetonitrile | 60 | 70 | 90 |
| 5 | Ethanol | 60 | 65 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Rearrangement of Terpene-Derived Epoxides (Meinwald Rearrangement). [4]
-
In a round-bottom flask, dissolve approximately 100 mg of the terpene-based epoxide in the chosen solvent (0.2 M concentration).
-
Add the Lewis acid catalyst (e.g., Bismuth triflate, 1 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 40°C or 60°C) and monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).
-
Upon completion, add ethyl acetate to the reaction mixture.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude carbonyl product, which can be further purified by column chromatography if necessary.
Protocol 2: Base-Catalyzed Ring Opening of an Epoxide with NaOH. [7]
-
Prepare a solution of the epoxide in a suitable solvent (e.g., water or an alcohol).
-
Add an aqueous solution of sodium hydroxide (NaOH).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC or GC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol product.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sustainable catalytic rearrangement of terpene-derived epoxides: towards bio-based biscarbonyl monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Chemo- and regioselective ring-opening of donor–acceptor oxiranes with N-heteroaromatics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 11. Regioselective Synthesis of Alcohols by Catalytic Transfer Hydrogenation of Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
Troubleshooting low conversion in epoxidation of allylic alcohols
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion in the epoxidation of allylic alcohols.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My starting material is being consumed, but the yield of the desired epoxide is low. What is happening?
A: When the allylic alcohol is consumed without forming the epoxide, one or more side reactions are likely occurring. You should carefully analyze your crude reaction mixture for the presence of byproducts.
-
Oxidation to Enones: The most common side reaction is the oxidation of the allylic alcohol to the corresponding α,β-unsaturated ketone (enone). This is particularly prevalent with certain metal catalysts, such as those based on vanadium or chromium.[1][2] For some cyclic allylic alcohols, substrates where the hydroxyl group is in a pseudo-equatorial position are more prone to oxidation to an enone.[3]
-
Epoxide Rearrangement: The formed epoxide can be unstable under the reaction conditions and rearrange to a ketone or aldehyde.[4] This is often promoted by acidic conditions.
-
Oxidative Cleavage: In some cases, the double bond can be cleaved entirely.[4]
-
Ring-Opening: If the reaction is performed in a protic solvent (like water or alcohol) and the conditions are too harsh or acidic, the epoxide ring can be opened, leading to diols or ether-alcohols.
Q2: My starting material is not being consumed, or the reaction is extremely slow. What should I check first?
A: If the starting material remains largely unreacted, the issue likely lies with the core components of the reaction: the catalyst, the oxidant, or the reaction conditions.
-
Catalyst Activity: Many catalysts are sensitive to air and moisture. Ensure your catalyst has been stored under an inert atmosphere and that anhydrous solvents are used where required.[5] Some catalysts may require in situ preparation or activation immediately before use.
-
Oxidant Quality: Oxidants like hydrogen peroxide (H₂O₂) and tert-Butyl hydroperoxide (TBHP) can decompose over time.[6] It is crucial to use a fresh bottle or titrate the oxidant to determine its active concentration before use.
-
Reaction Temperature: While lower temperatures often improve enantioselectivity, they can also prohibitively slow the reaction rate.[7] For unreactive substrates, a moderate increase in temperature may be necessary to achieve sufficient conversion.[7]
-
Hydrogen Bonding: The reaction relies on the directing effect of the allylic hydroxyl group, which coordinates to the metal catalyst or forms a hydrogen bond with the peracid oxidant.[3] If the hydroxyl group is protected or sterically inaccessible, the reaction rate can be significantly slower than for unprotected alcohols.[3]
Q3: How can I improve the conversion for a sterically hindered or electron-deficient allylic alcohol?
A: Challenging substrates often require optimization of reaction parameters.
-
Increase Catalyst Loading: For tertiary allylic alcohols or other hindered substrates, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve conversion rates.[5][8]
-
Increase Oxidant Concentration: The conversion rate can often be increased by using a larger excess of the oxidant.[6][9] For some disubstituted allylic alcohols, using up to 8 equivalents of TBHP has been shown to be effective.[9]
-
Extend Reaction Time: Some substrates, particularly tertiary allylic alcohols, simply react more slowly and may require significantly longer reaction times to reach high conversion.[5]
-
Improve Solubility: If your substrate is not fully soluble in the reaction solvent, this can severely limit the reaction rate. For reactions in aqueous media, additives like sucrose have been shown to enhance the solubility of lipophilic substrates and dramatically improve conversion.[10]
Q4: Could the choice of solvent be the cause of low conversion?
A: Yes, the solvent can play a critical role. In addition to ensuring substrate solubility, the solvent must be compatible with the catalytic cycle. For some organocatalytic systems, polar aprotic solvents like DMSO and DMF have been found to hinder the reaction and lead to poor conversion.[11] For moisture-sensitive catalytic systems, such as the Sharpless epoxidation, it is critical to use anhydrous solvents.[5]
Frequently Asked Questions (FAQs)
-
What is the typical catalyst loading for these reactions?
-
Which oxidant is best?
-
The choice of oxidant depends on the catalytic system. Titanium-based systems like the Sharpless epoxidation commonly use tert-butyl hydroperoxide (TBHP).[12] Other systems utilize aqueous hydrogen peroxide (H₂O₂), which is cheaper and environmentally benign, producing only water as a byproduct.[5][6] Peracids like m-CPBA are also used, particularly in non-catalyzed epoxidations.[3]
-
-
Why is my reaction not stereoselective?
-
The high stereoselectivity of many allylic alcohol epoxidations is a result of the hydroxyl group directing the oxidant to a specific face of the double bond.[3] If this interaction is weak (e.g., due to steric hindrance or a protected hydroxyl group), or if an achiral catalyst is used, you will likely obtain a mixture of diastereomers or enantiomers.
-
-
Can I use a protected allylic alcohol?
-
Yes, but the reaction will behave differently. Protecting the alcohol (e.g., as an acetyl ester) prevents the hydrogen-bonding/coordination that directs the epoxidation, leading to a loss of stereoselectivity and potentially a change in reaction rate.[3] In the absence of the directing hydroxyl group, steric effects will primarily control the facial selectivity of the epoxidation.[3]
-
Data Summary
Quantitative data from various studies are summarized below to guide your optimization efforts.
Table 1: Effect of Reagent Stoichiometry on Conversion
| Catalyst System | Substrate Type | Oxidant | Oxidant Equivalents | Catalyst Loading | Conversion/Yield | Reference |
| Ti(III) Complex | Primary, disubstituted | TBHP | 8 | 10 mol% | Moderate Yield | [9] |
| Niobium Complex | 3-methyl-2-buten-1-ol | H₂O₂ | 1.6 | 2.4 mol% | 98% | [6] |
| Tungsten-BHA | Tertiary allylic alcohol | H₂O₂ | 2 | 5 mol% | 86% | [5] |
| Hf(IV)-BHA | Tertiary allylic alcohol | H₂O₂ | 1.5 | 10 mol% | >95% | [8] |
Table 2: Influence of Substrate Structure on Reaction Success
| Substrate Class | Common Observation | Potential Solution | Reference |
| Tertiary Allylic Alcohols | Slower reaction rates, may require higher catalyst loading. | Increase catalyst loading to 5-10 mol%; extend reaction time. | [5][8] |
| Electron-Poor Alkenes | Slower reaction rates due to lower nucleophilicity of the double bond. | Increase temperature; use a more reactive oxidant/catalyst system. | [3] |
| Monosubstituted Alkenes | Can exhibit moderate yields with some catalyst systems. | Increase oxidant concentration. | [9] |
| Homoallylic Alcohols | Generally give lower yields and enantioselectivity compared to allylic alcohols. | Lowering reaction temperature may improve selectivity but will slow the rate. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Sharpless Asymmetric Epoxidation
This protocol is a representative example for a titanium-catalyzed reaction.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add a stir bar to an oven-dried flask and cool to room temperature.
-
Solvent & Catalyst: Add anhydrous dichloromethane (CH₂Cl₂) and cool the flask to -20 °C in a cryobath. Add titanium(IV) isopropoxide [Ti(O-iPr)₄] (5-10 mol%) followed by the chiral ligand L-(+)-diethyl tartrate (DET) (6-12 mol%). Stir for 5-10 minutes.
-
Substrate Addition: Add the allylic alcohol substrate (1.0 equivalent) to the cooled solution.
-
Oxidant Addition: Add tert-butyl hydroperoxide (TBHP) (1.5-2.0 equivalents, solution in toluene or decane) dropwise to the mixture.
-
Monitoring: Seal the flask and store it at -20 °C. Monitor the reaction progress by TLC or GC/LC-MS. Reactions can take several hours to days.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or ferrous sulfate. Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Work-up: Filter the mixture through a pad of Celite®. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Titration of tert-Butyl Hydroperoxide (TBHP)
This protocol determines the active concentration of your TBHP solution.
-
Prepare Sample: Accurately weigh ~1.0 g of the TBHP solution into an Erlenmeyer flask. Add 50 mL of a 2:1 mixture of acetic acid and chloroform.
-
Add Iodide: Add ~1 g of solid potassium iodide (KI) to the flask, swirl to dissolve, and let it stand in the dark for 5 minutes. The solution should turn dark brown as iodine (I₂) is formed.
-
Titrate: Titrate the solution with a standardized 0.1 M sodium thiosulfate (Na₂S₂O₃) solution until the brown color fades to a pale yellow.
-
Add Indicator: Add a few drops of a starch indicator solution. The solution will turn dark blue/black.
-
Endpoint: Continue the titration with Na₂S₂O₃ dropwise until the blue/black color disappears completely. This is the endpoint.
-
Calculate: Calculate the molarity of the TBHP solution using the stoichiometry of the reaction (2 Na₂S₂O₃ + I₂ → 2 NaI + Na₂S₄O₆ and 2 I⁻ + TBHP + 2 H⁺ → I₂ + t-BuOH + H₂O).
Visualizations
The following diagrams illustrate key workflows and decision-making processes for troubleshooting.
Caption: General experimental workflow for allylic alcohol epoxidation.
Caption: Troubleshooting decision tree for low conversion issues.
References
- 1. Epoxidation vs. dehydrogenation of allylic alcohols: heterogenization of the VO(acac)2 catalyst in a metal–organic framework - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Studies on epoxides. Part III. Epoxidation of allylic alcohols with chromium trioxide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Organocatalytic epoxidation and allylic oxidation of alkenes by molecular oxygen - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03029A [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Managing thermal decomposition of oxiranes in high-temperature reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxiranes (epoxides) in high-temperature reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the thermal analysis of oxiranes.
Q1: My TGA results for the same epoxy resin sample are inconsistent. What are the possible causes?
A1: Inconsistent thermogravimetric analysis (TGA) results can stem from several factors:
-
Sample Preparation: Inconsistent sample mass and uneven particle size can lead to variations in heat transfer and decomposition profiles. Ensure samples are of a consistent mass (typically 15-20 mg) and have a uniform particle size.[1]
-
Heating Rate: Different heating rates will alter the decomposition temperature. A higher heating rate will shift the decomposition to a higher temperature.[1][2] Use a consistent heating rate for all comparable experiments, with 10 °C/min being a common standard.[3]
-
Atmosphere: The composition of the purge gas is critical. An inert atmosphere (like nitrogen) is used for studying pyrolysis (thermal degradation), while an oxidative atmosphere (like air) is used for studying thermo-oxidative degradation. Ensure the correct gas is used and the flow rate is consistent.
-
Crucible Type: The material and type of the TGA pan can influence results. Ensure you are using the same type of crucible for all related experiments.
Q2: I am observing an unexpected exothermic peak in the DSC thermogram of my epoxy sample before the main decomposition.
A2: An exothermic peak in a Differential Scanning Calorimetry (DSC) thermogram prior to decomposition often indicates residual curing of the epoxy resin.[4][5][6] This means the resin was not fully cross-linked before the analysis. To confirm this, you can run a second heating cycle on the same sample. If the exothermic peak disappears in the second scan, it was likely due to curing.[7]
Q3: The baseline of my TGA curve is drifting, making it difficult to determine the onset of decomposition.
A3: Baseline drift in TGA can be caused by:
-
Instrument Instability: Ensure the TGA instrument is properly calibrated and has had sufficient time to stabilize.
-
Buoyancy Effects: Changes in the density of the purge gas with temperature can cause apparent weight changes. A blank run (with an empty crucible) should be performed and subtracted from the sample run to correct for this.
-
Volatilization of Low Molecular Weight Components: The sample may contain residual solvents or low molecular weight additives that volatilize at lower temperatures, causing a gradual weight loss before the main decomposition event.
Q4: I am seeing "ghost peaks" in my GC-MS analysis of the pyrolysis products.
A4: Ghost peaks in Gas Chromatography-Mass Spectrometry (GC-MS) are peaks that do not originate from the sample. Common causes include:
-
Carryover: Residuals from a previous injection can elute in a subsequent run. Running a blank solvent injection between samples can help identify and mitigate carryover.[8]
-
Contamination: Contamination can come from the carrier gas, the syringe, the vial, or the sample preparation process.[8][9] Ensure high-purity gases and solvents, and clean injection equipment.
-
Septum Bleed: Particles from the injection port septum can degrade at high temperatures and introduce contaminants. Use high-quality septa and replace them regularly.
Q5: The decomposition products identified by FTIR spectroscopy are different from what I expected.
A5: Discrepancies in Fourier Transform Infrared (FTIR) spectroscopy results of evolved gases can arise from:
-
Secondary Reactions: Primary decomposition products can undergo further reactions at high temperatures, leading to a complex mixture of secondary products.[8]
-
Incomplete Transfer: If the transfer line between the TGA and the FTIR is not sufficiently heated, some less volatile decomposition products may condense and not reach the detector.[10] Ensure the transfer line and gas cell are maintained at a temperature high enough to prevent condensation.
-
Spectral Overlap: The evolved gas mixture can be complex, leading to overlapping spectral features that are difficult to assign to specific molecules.[8] Advanced techniques like 2D correlation spectroscopy may be helpful in these cases.[4]
Quantitative Data on Oxirane Thermal Decomposition
The thermal stability of oxiranes is highly dependent on their chemical structure. The following tables summarize key decomposition parameters for various epoxy systems obtained through thermogravimetric analysis.
Table 1: Decomposition Temperatures of Epoxy Resin Systems under Inert Atmosphere
| Epoxy System | Heating Rate (°C/min) | Onset Decomposition Temp (Tonset) (°C) | Peak Decomposition Temp (Tpeak) (°C) | Reference |
| Epoxy Glass Fiber Reinforced Plastic | 5 | 290 | 380 | [1] |
| Epoxy Glass Fiber Reinforced Plastic | 10 | 300 | 395 | [1] |
| Epoxy Glass Fiber Reinforced Plastic | 15 | 310 | 405 | [1] |
| Epoxy Glass Fiber Reinforced Plastic | 20 | 320 | 410 | [1] |
| Carbon Fiber/Epoxy Composite | 20 | 286 | 410 | [2] |
Table 2: Activation Energies for Thermal Decomposition of Epoxy Systems
| Epoxy System | Atmosphere | Kinetic Method | Activation Energy (Ea) (kJ/mol) | Reference |
| Epoxy Glass Fiber Reinforced Plastic | Nitrogen | Kissinger | 200 | [1] |
| Carbon Fiber/Epoxy Composite | Argon | Kissinger | 216.51 | [2] |
| Carbon Fiber/Epoxy Composite | Air | Kissinger | 313.31 | [2] |
| Epoxy/Polystyrene Composite | Air | Coats-Redfern | 135.4 | [9] |
| Functionalized Polynorbornene | - | Isothermal TGA | 229.6 ± 12.5 | [11] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis Coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)
Objective: To determine the thermal stability and identify the gaseous decomposition products of an oxirane-containing material.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA) coupled to an FTIR spectrometer
-
High-purity nitrogen and/or air
-
TGA crucibles (e.g., alumina, platinum)
-
Microbalance
-
Sample material
Procedure:
-
Instrument Preparation:
-
Turn on the TGA and FTIR spectrometer and allow them to stabilize.
-
Set the temperature of the TGA-FTIR transfer line and the FTIR gas cell to a temperature high enough to prevent condensation of evolved products (e.g., 225 °C for the transfer line and 300 °C for the cell).[10]
-
-
Sample Preparation:
-
Accurately weigh 15-20 mg of the sample into a tared TGA crucible.[3]
-
-
TGA Method Setup:
-
FTIR Data Collection Setup:
-
Set up the FTIR to continuously collect spectra of the evolved gases during the TGA run.
-
-
Experiment Execution:
-
Place the sample crucible in the TGA furnace.
-
Start the TGA temperature program and simultaneously begin FTIR data acquisition.
-
-
Data Analysis:
-
Analyze the TGA data to determine the onset of decomposition, peak decomposition temperature, and mass loss at different temperatures.
-
Analyze the FTIR data to identify the chemical functional groups of the evolved gases at different temperatures. A Gram-Schmidt plot can be used to correlate the evolution of gases with the mass loss steps in the TGA.[13]
-
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis
Objective: To determine the glass transition temperature (Tg) and curing exotherms of an epoxy resin.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
DSC pans (e.g., aluminum) and lids
-
Crimping press for sealing pans
-
High-purity nitrogen
-
Sample material
Procedure:
-
Instrument Calibration:
-
Calibrate the DSC for temperature and heat flow using certified reference materials (e.g., indium).[14]
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a DSC pan.
-
Seal the pan with a lid using the crimping press. An empty, sealed pan will be used as the reference.
-
-
DSC Method Setup:
-
Experiment Execution:
-
Place the sample and reference pans in the DSC cell.
-
Start the temperature program.
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify the glass transition as a step change in the heat flow.
-
Identify any exothermic peaks, which correspond to curing reactions, and endothermic peaks, which may correspond to melting or other phase transitions. The area under an exothermic peak can be integrated to determine the heat of cure.[6]
-
Visualizations
Decomposition Pathway of a Simple Oxirane
The thermal decomposition of simple oxiranes often proceeds through a biradical intermediate, followed by rearrangement to form carbonyl compounds.[15]
Caption: Generalized thermal decomposition pathway of a simple oxirane.
Experimental Workflow for Kinetic Analysis of Oxirane Decomposition
The kinetic parameters of oxirane decomposition, such as activation energy, can be determined from a series of TGA experiments.
Caption: Workflow for determining the activation energy of oxirane decomposition.
Troubleshooting Logic for Inconsistent TGA Results
A logical approach to troubleshooting inconsistent TGA results.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. gcms.cz [gcms.cz]
- 10. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Thermal Decomposition Kinetics of Functionalized Polynorbornene | Semantic Scholar [semanticscholar.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. torontech.com [torontech.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Chiral Epoxide Synthesis Scale-Up
Welcome to the technical support center for the scale-up of chiral epoxide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning chiral epoxide synthesis from the laboratory to larger-scale production. Here you will find troubleshooting guidance for common issues and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of chiral epoxide synthesis, offering potential causes and actionable solutions.
Issue 1: Low Reaction Yield
Q: My chiral epoxide synthesis yield has dropped significantly upon scaling up from grams to kilograms. What are the potential causes and how can I troubleshoot this?
A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors. Here’s a systematic approach to identifying and resolving the issue:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing and temperature gradients can lead to localized "hot spots" or areas of low reactivity, promoting side reactions or incomplete conversion.[1]
-
Solution: Improve agitation efficiency by selecting an appropriate impeller and optimizing the stirring speed. Implement a more robust temperature control system to ensure uniform heating or cooling. For exothermic reactions, consider a semi-batch process where one reactant is added portion-wise to manage heat evolution.[2]
-
-
Reagent Addition and Stoichiometry: The rate and method of reagent addition become more critical at a larger scale.
-
Solution: For reactions sensitive to concentration, such as those involving m-CPBA, controlled addition via a syringe pump or addition funnel is recommended.[3] Re-verify the stoichiometry of all reagents on the larger scale to account for any potential measurement inaccuracies.
-
-
Solvent Effects: Solvents that are effective on a small scale may not perform optimally in a larger vessel due to changes in surface area-to-volume ratio, which can affect reaction kinetics and solubility.[3]
-
Catalyst Deactivation: The catalyst may be more susceptible to deactivation on a larger scale due to prolonged reaction times or increased exposure to impurities.
-
Solution: Ensure the catalyst is handled under inert conditions if it is air or moisture-sensitive. Consider using a higher catalyst loading or a more robust catalyst system. In some cases, catalyst immobilization can improve stability and facilitate recovery.[5]
-
Issue 2: Poor Enantioselectivity
Q: The enantiomeric excess (ee) of my chiral epoxide is lower than expected after scaling up the reaction. How can I improve it?
A: Maintaining high enantioselectivity on a larger scale is crucial for the production of chiral intermediates. A drop in ee can often be traced back to the following:
-
Temperature Fluctuations: Many asymmetric reactions are highly sensitive to temperature. Even small deviations can impact the chiral induction.
-
Solution: Implement precise temperature control. For highly exothermic reactions, ensure the cooling capacity of the reactor is sufficient to dissipate the heat generated.
-
-
Catalyst Performance: The chiral catalyst's effectiveness can be compromised on a larger scale.
-
Solution:
-
Catalyst Loading: While aiming to minimize catalyst use for cost-effectiveness, a slightly higher loading might be necessary to maintain high ee.
-
Ligand Purity: Ensure the chiral ligand used to prepare the catalyst is of high purity.
-
Catalyst Activation: Some catalysts require an activation step. Ensure this is performed consistently and effectively on a larger scale.
-
-
-
Reaction Time: Prolonged reaction times can sometimes lead to racemization of the product, especially if the reaction mixture is not stable.
-
Solution: Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed.
-
-
Alternative Synthetic Routes: In some cases, achieving high enantioselectivity directly through asymmetric epoxidation at scale is challenging.
-
Solution: Consider a multi-step route, such as a Sharpless Asymmetric Dihydroxylation followed by conversion of the resulting chiral diol to the epoxide.[3][4] This approach can provide excellent enantioselectivity and a superior purity profile.[3][4] Another strategy is the hydrolytic kinetic resolution (HKR) of a racemic epoxide.[6][7]
-
Issue 3: Difficult Purification
Q: I am struggling with the purification of my chiral epoxide on a multi-kilogram scale. Column chromatography is not feasible. What are my options?
A: Large-scale purification requires moving away from chromatography towards more scalable techniques.
-
Crystallization: This is one of the most effective methods for purifying chiral compounds on a large scale.
-
Solution: Develop a robust crystallization procedure. This may involve screening various solvents and solvent mixtures to find conditions that allow for the selective crystallization of the desired epoxide enantiomer, leaving impurities in the mother liquor. Recrystallization can significantly upgrade the enantiomeric excess.[4]
-
-
Distillation: For volatile epoxides, distillation under reduced pressure can be a viable purification method.
-
Solution: Optimize distillation conditions (temperature and pressure) to separate the product from impurities. Be aware that significant product loss can occur during distillation, so careful optimization is necessary.[6]
-
-
Extraction and Washing: A well-designed work-up procedure can remove many impurities before the final purification step.
-
Solution: Incorporate aqueous washes with solutions of sodium sulfite to remove residual oxidants like osmium from dihydroxylation reactions.[4] The choice of extraction solvent is also critical for efficient separation.
-
-
Impurity Profiling: Understanding the nature of the impurities is key to developing an effective purification strategy.
Issue 4: Catalyst Instability and Recovery
Q: My homogeneous chiral catalyst is expensive, and I'm concerned about its stability and recovery on a large scale. What strategies can I employ?
A: Catalyst cost, stability, and recovery are significant considerations in large-scale synthesis.
-
Catalyst Choice: Some catalyst systems are inherently more stable and robust than others.
-
Immobilization: Attaching the catalyst to a solid support can facilitate its recovery and reuse.
-
Solution: Explore options for immobilizing your catalyst on polymers or silica. Immobilized catalysts can often be recovered by simple filtration.[8]
-
-
Phase Transfer Catalysis (PTC): In some systems, like the Juliá-Colonna epoxidation, using a phase transfer catalyst can increase reactivity and allow for a reduction in the amount of the primary chiral catalyst required.[2][9]
-
Catalyst Recycling: For homogeneous catalysts, developing a protocol for recovery from the reaction mixture is essential.
-
Solution: This might involve selective precipitation of the catalyst or extraction into a different phase after the reaction is complete.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages and disadvantages of chemo-catalytic versus biocatalytic methods for chiral epoxide synthesis at an industrial scale?
A1: Both chemo-catalytic and biocatalytic methods have distinct advantages and disadvantages for large-scale production.[7]
| Feature | Chemo-catalysis (e.g., Jacobsen, Sharpless) | Biocatalysis (e.g., Epoxide Hydrolases, Monooxygenases) |
| Advantages | - Broad substrate scope.[7] - Well-established and predictable reactivity. - High turnover numbers for some catalysts. | - Excellent enantioselectivity and regioselectivity.[7] - Milder reaction conditions (ambient temperature and pressure, neutral pH).[7] - Environmentally benign ("green chemistry").[10] |
| Disadvantages | - Often requires heavy metal catalysts which can be toxic and need to be removed from the final product. - May require harsh reaction conditions (e.g., low temperatures). - Catalysts can be expensive and sensitive to air and moisture. | - Substrate scope can be limited.[8] - Lower volumetric productivity. - Potential for enzyme inhibition by substrate or product. - Whole-cell systems can have high biocatalyst loading and low substrate concentrations.[7] |
Q2: How do I choose the right analytical method to determine the enantiomeric excess (ee) of my chiral epoxide during process development?
A2: The choice of analytical method is critical for monitoring and controlling the stereochemistry of your synthesis.
-
Chiral Gas Chromatography (GC): This is a powerful technique for the analysis of volatile and thermally stable epoxides. It offers high resolution and sensitivity.
-
Chiral High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method suitable for a wide range of epoxides, including those that are not amenable to GC. A variety of chiral stationary phases are commercially available.
-
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: This method can be used for rapid ee determination without the need for chromatographic separation. However, it is generally less accurate than GC or HPLC and may require higher sample concentrations.
Q3: Are there any specific safety concerns I should be aware of when scaling up epoxidation reactions?
A3: Yes, scaling up epoxidation reactions introduces several safety considerations.
-
Oxidizing Agents: Many epoxidation reactions use strong oxidizing agents like m-CPBA or hydrogen peroxide, which can be explosive, especially in concentrated form.[11]
-
Exothermic Reactions: Epoxidations are often exothermic. On a large scale, the heat generated can be difficult to dissipate, potentially leading to a runaway reaction.[2]
-
Solvent Choice: The use of potentially peroxide-forming solvents like THF should be carefully evaluated, as this can create a hazardous combination with oxidizing agents.[11]
-
Work-up Procedures: It is crucial to ensure that all residual oxidants are quenched and removed during the work-up to prevent decomposition and potential safety incidents during product isolation and waste disposal.[11]
Experimental Protocols
Protocol 1: Jacobsen-Katsuki Asymmetric Epoxidation (General Procedure)
This protocol provides a general methodology for the Jacobsen-Katsuki epoxidation, which is a versatile method for the enantioselective epoxidation of unfunctionalized alkenes.[12][13]
-
Catalyst Preparation: In a round-bottom flask under an inert atmosphere, dissolve the chiral (salen)manganese(III) chloride catalyst (1-5 mol%) in a suitable solvent such as dichloromethane (DCM).
-
Reaction Setup: To the catalyst solution, add the alkene substrate.
-
Oxidant Addition: Cool the reaction mixture to the desired temperature (often 0 °C or room temperature). Slowly add the oxidant, such as aqueous sodium hypochlorite (bleach), over a period of 1-4 hours with vigorous stirring. The use of a phase-transfer catalyst may be beneficial.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a reducing agent (e.g., sodium sulfite). Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude epoxide by flash chromatography or crystallization.
Protocol 2: Sharpless Asymmetric Dihydroxylation and Conversion to Epoxide
This two-step protocol is an alternative to direct epoxidation and often provides higher enantioselectivity.[3][4]
Step A: Sharpless Asymmetric Dihydroxylation
-
Reaction Setup: In a flask, prepare a solution of the alkene in a mixture of t-butanol and water.
-
Reagent Addition: Add the AD-mix-α or AD-mix-β formulation, which contains the chiral ligand, potassium osmate, potassium ferricyanide, and potassium carbonate.
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with sodium sulfite. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purification: The resulting chiral diol can often be used in the next step without further purification.
Step B: Conversion of Diol to Epoxide
-
Orthoester Formation: Dissolve the chiral diol in a suitable solvent like DCM and treat it with trimethyl orthoacetate and a catalytic amount of a Lewis acid (e.g., trimethylsilyl chloride).
-
Epoxidation: After the formation of the orthoester, add a base (e.g., potassium tert-butoxide in THF) at 0-5 °C to effect ring closure to the epoxide.[3]
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up and extract the product. Purify the chiral epoxide by distillation or crystallization.
Visualizations
Caption: Troubleshooting workflow for common scale-up issues.
Caption: Decision pathway for selecting a synthesis strategy.
References
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01050G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. An Overview on the Enhancement of Enantioselectivity and Stability of Microbial Epoxide Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biocatalysis as an alternative for the production of chiral epoxides: A comparative review | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 11. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 12. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 13. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Separation of Diastereomers in Epoxy Alcohol Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving common challenges encountered during the separation of diastereomeric epoxy alcohols.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating diastereomers of epoxy alcohols?
A1: The main difficulty lies in the often subtle differences in their physical and chemical properties.[1] Since diastereomers are stereoisomers that are not mirror images, they do have distinct properties, but the differences in polarity, solubility, and crystal lattice structure can be minimal, making separation by standard techniques like chromatography or crystallization challenging.[1]
Q2: What are the most effective methods for separating epoxy alcohol diastereomers?
A2: The two most common and effective methods are:
-
Column Chromatography: This is a widely used technique, including traditional gravity chromatography, flash chromatography, and High-Performance Liquid Chromatography (HPLC).[1][2] The separation is based on the differential adsorption of the diastereomers to a stationary phase (like silica gel) while a mobile phase passes through it.
-
Fractional Crystallization: This method exploits differences in the solubility of diastereomers in a particular solvent.[3][4] By carefully controlling temperature or solvent composition, one diastereomer can be induced to crystallize selectively from the solution, allowing for its separation.
Q3: How can I improve the separation of my diastereomers by column chromatography?
A3: To enhance chromatographic separation, consider the following strategies:
-
Optimize the Mobile Phase: Experiment with different solvent systems and gradients. Small changes in the polarity of the eluent can significantly impact resolution. Trying different solvent combinations (e.g., ethyl acetate/hexane vs. dichloromethane/methanol) can alter the selectivity.
-
Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for interaction and can improve separation.
-
Adjust the Flow Rate: A slower flow rate in gravity or flash chromatography can allow for better equilibration and sharper bands.
-
Consider a Different Stationary Phase: While silica gel is common, other stationary phases with different properties (e.g., alumina, or reversed-phase C18) may offer better selectivity for your specific compounds.
Q4: When is crystallization a suitable method for separating epoxy alcohol diastereomers?
A4: Crystallization is a particularly useful technique, especially for larger-scale separations, when:
-
One diastereomer is significantly less soluble than the other in a chosen solvent.
-
One of the diastereomers is a crystalline solid while the other is an oil or amorphous solid.
-
You have a sample of the pure, less soluble diastereomer to use as a seed crystal to induce crystallization.[5]
Q5: Can I use chiral chromatography to separate diastereomers?
A5: While chiral chromatography is designed to separate enantiomers, it can also be effective for separating diastereomers. Chiral stationary phases can provide unique interactions that may resolve diastereomers that are difficult to separate on standard achiral columns.
Troubleshooting Guides
Problem: My diastereomers have very similar Rf values and do not separate on a TLC plate.
-
Solution 1: Test a Variety of Eluent Systems.
-
Systematically vary the polarity of your eluent. If you are using a non-polar system (e.g., hexane/ethyl acetate), try adding a small amount of a more polar solvent like methanol.
-
Experiment with different solvent classes. For example, replacing ethyl acetate with dichloromethane or a mixture of toluene and acetone can alter the selectivity.
-
-
Solution 2: Use a High-Performance TLC (HPTLC) Plate.
-
HPTLC plates have a smaller particle size and a more uniform layer, which can provide better resolution than standard TLC plates.
-
-
Solution 3: Two-Dimensional TLC.
-
Run the TLC in one solvent system, then rotate the plate 90 degrees and run it in a second, different solvent system. This can sometimes resolve spots that co-elute in a single system.
-
Problem: The compound is not moving from the baseline during column chromatography.
-
Solution 1: Increase the Polarity of the Mobile Phase.
-
Gradually increase the percentage of the more polar solvent in your eluent mixture. For example, if you are using 10% ethyl acetate in hexane, try increasing it to 20% or 30%.
-
-
Solution 2: Add a Stronger Eluting Solvent.
-
A small amount of a very polar solvent, like methanol or isopropanol, can be added to your mobile phase to help elute highly polar compounds.
-
Problem: My epoxy alcohol starting material or purified product has solidified in its container.
-
Solution 1: Gentle Heating.
-
Unwanted crystallization of epoxy compounds is a common issue, often triggered by temperature fluctuations.[4] This is a reversible physical change.
-
Gently warm the container in a water bath to between 55 °C and 65 °C until the solid has completely melted.
-
Stir thoroughly to ensure all crystal seeds have dissolved before allowing it to cool back to room temperature.
-
-
Solution 2: Prevention.
-
Store epoxy compounds in a temperature-controlled environment and avoid exposure to extreme cold or large temperature swings.
-
Ensure container lids are clean and tightly sealed to prevent the introduction of seed crystals or moisture.
-
Quantitative Data on Diastereomer Separations
The following table summarizes HPLC separation data for diastereomeric esters of various alcohols, demonstrating the feasibility of achieving good resolution. The separation factor (α) indicates the selectivity between the two diastereomers, while the resolution factor (Rs) quantifies the quality of the separation. A higher Rs value indicates a better separation.
| Racemic Alcohol Substrate | Chiral Derivatizing Acid | HPLC Separation Factor (α) | HPLC Resolution Factor (Rs) | Reference |
| cis-Alcohol (±)-32 | CSDP Acid (−)-23 | 1.18 | 1.06 | [1] |
| Alcohol (±)-26 | CSP Acid (−)-24 | 1.1 | 1.3 | [1] |
| Diol (±)-45 | CSDP Acid (−)-23 | 1.27 | - | [1] |
| Racemic Acid (±)-5 | Camphorsultam (−)-6 | - | 1.79 | [1] |
CSDP Acid: Camphorsultam dichlorophthalic acid CSP Acid: Camphorsultam-phthalic acid
Experimental Protocols
Protocol 1: Separation of Epoxy Alcohol Diastereomers by Flash Column Chromatography
-
Eluent Selection:
-
Develop a solvent system using TLC that gives a good separation between the two diastereomer spots and an Rf value of ~0.2-0.3 for the lower spot.
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of material to be separated.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the diastereomeric mixture in a minimal amount of the chromatography eluent or a more volatile solvent.
-
Alternatively, adsorb the mixture onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes or vials.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using TLC.
-
Combine the fractions that contain each pure diastereomer.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified diastereomers.
-
Protocol 2: Separation of Epoxy Alcohol Diastereomers by Fractional Crystallization
-
Solvent Screening:
-
In small test tubes, dissolve a small amount of the diastereomeric mixture in various solvents at an elevated temperature.
-
Look for a solvent that dissolves the mixture when hot but in which one diastereomer is sparingly soluble at room temperature or upon cooling.
-
-
Dissolution:
-
In a flask, dissolve the entire sample of the diastereomeric mixture in the minimum amount of the chosen hot solvent.
-
-
Crystallization:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Slow Evaporation: Alternatively, leave the solution in a loosely covered container to allow the solvent to evaporate slowly over time.
-
Seeding (Optional): If a pure crystal of the less soluble diastereomer is available, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
-
Isolation:
-
Once a significant amount of crystals has formed, isolate them from the mother liquor by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
-
Analysis:
-
Analyze the purity of the crystals and the composition of the mother liquor by TLC, HPLC, or NMR to determine the efficiency of the separation. The mother liquor will be enriched in the more soluble diastereomer.
-
-
Recrystallization:
-
If necessary, recrystallize the solid material to further improve its diastereomeric purity.
-
Visualizations
Caption: Decision tree for selecting a separation method.
Caption: Experimental workflow for column chromatography.
Caption: Workflow for fractional crystallization.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures [mdpi.com]
- 4. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 5. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Guide to the Reactivity of (3-Methyloxiran-2-yl)methanol and Glycidol for Researchers and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, epoxides are invaluable building blocks due to their inherent ring strain and susceptibility to nucleophilic attack. Among these, glycidol and its substituted analogue, (3-methyloxiran-2-yl)methanol, are of particular interest as precursors for a wide range of biologically active molecules, including beta-blockers. Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions, controlling regioselectivity, and ultimately achieving higher yields of desired products. This guide provides a comprehensive comparison of the reactivity of this compound and glycidol, supported by theoretical principles and available experimental data.
Theoretical Framework of Reactivity: Electronic and Steric Effects
The reactivity of epoxides is primarily governed by the mechanism of ring-opening, which can be catalyzed by either acid or base.
-
Base-Catalyzed Ring Opening: Under basic or neutral conditions, the ring-opening of epoxides proceeds via a direct SN2 attack by a nucleophile. The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring.
-
Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The subsequent nucleophilic attack has more SN1 character. Consequently, the nucleophile tends to attack the more substituted carbon atom, which can better stabilize the developing positive charge.
The key structural difference between glycidol and this compound is the presence of a methyl group at the C3 position in the latter. This methyl group introduces both electronic and steric effects that influence the epoxide's reactivity.
-
Electronic Effect: The methyl group is an electron-donating group, which can stabilize a partial positive charge on the adjacent carbon (C3). This effect is particularly relevant in acid-catalyzed reactions, potentially favoring nucleophilic attack at the C3 position.
-
Steric Effect: The methyl group increases the steric bulk around the C3 carbon, hindering the approach of a nucleophile. This effect is dominant in base-catalyzed SN2 reactions, directing the nucleophile to the less hindered C2 carbon.
Comparative Reactivity Analysis
While direct comparative kinetic studies between glycidol and this compound are scarce in the literature, we can infer their relative reactivity from studies on analogous substituted epoxides and the fundamental principles outlined above.
General Reactivity Trends
The addition of a methyl group to the epoxide ring, as in this compound, generally leads to a slight decrease in the overall reaction rate compared to the unsubstituted glycidol, primarily due to increased steric hindrance. However, the electronic effect of the methyl group can play a significant role, especially under acidic conditions.
Studies on the atmospheric oxidation of a series of epoxy compounds by OH radicals have shown that the addition of a methyl group to the epoxide ring can increase the reactivity of the compound. For instance, 2,3-epoxybutane shows a doubled reactivity towards chlorine atoms compared to propylene oxide, which is attributed to the additional methyl group.[1] While this is a gas-phase radical reaction, it highlights the potential for substituents to influence reactivity.
In acid-catalyzed hydrolysis, the rates of ring-opening of hydroxy-substituted epoxides are noted to be much slower than their non-hydroxylated counterparts.[2][3] This suggests that the hydroxyl group in both glycidol and this compound plays a significant role in their reactivity.
Regioselectivity of Nucleophilic Attack
The most significant difference in the reactivity of these two compounds lies in the regioselectivity of the ring-opening reaction, particularly with unsymmetrical nucleophiles.
For Glycidol:
-
Base-Catalyzed: Nucleophilic attack occurs predominantly at the terminal, less substituted C3 carbon.
-
Acid-Catalyzed: Nucleophilic attack can occur at both C2 and C3, with the regioselectivity being influenced by the nature of the nucleophile and the specific reaction conditions.
For this compound:
-
Base-Catalyzed: Due to the steric hindrance of the methyl group, nucleophilic attack is strongly directed to the C2 carbon.
-
Acid-Catalyzed: The electron-donating methyl group stabilizes a partial positive charge on the C3 carbon, making it a more favorable site for nucleophilic attack. Therefore, a higher proportion of the product resulting from attack at C3 is expected compared to the base-catalyzed reaction.
The following table summarizes the expected regioselectivity for the reaction of both epoxides with an amine (R-NH₂).
| Epoxide | Condition | Major Product | Minor Product |
| Glycidol | Basic (SN2) | Attack at C3 | Attack at C2 |
| Acidic (SN1-like) | Attack at C2/C3 | ||
| This compound | Basic (SN2) | Attack at C2 | Attack at C3 |
| Acidic (SN1-like) | Attack at C3 | Attack at C2 |
Experimental Data Summary
| Property | Glycidol | This compound |
| CAS Number | 556-52-5 | 872-38-8 |
| Molecular Formula | C₃H₆O₂ | C₄H₈O₂ |
| Molar Mass | 74.08 g/mol | 88.11 g/mol |
| Boiling Point | 167 °C (decomposes) | ~156 °C |
| Reactivity Notes | Bifunctional, reacting as both an epoxide and an alcohol.[4] Undergoes polymerization upon storage.[4] Ring-opening is catalyzed by both acids and bases.[4] | The methyl group influences stability and reactivity towards nucleophiles.[5] |
Experimental Protocols
To obtain a definitive comparison of the reactivity of this compound and glycidol, a controlled kinetic study is necessary. Below is a generalized protocol for the ring-opening reaction with isopropylamine, a common nucleophile used in the synthesis of beta-blockers.
Protocol: Comparative Kinetic Analysis of Epoxide Ring-Opening with Isopropylamine
1. Materials:
-
Glycidol (≥98%)
-
This compound (≥98%, specify stereoisomer if applicable)
-
Isopropylamine (≥99%)
-
Anhydrous isopropanol (solvent)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
2. Reaction Setup:
-
Set up two parallel reactions in sealed, temperature-controlled reaction vessels equipped with magnetic stirring.
-
In each vessel, dissolve a known concentration of the respective epoxide (e.g., 0.1 M) in anhydrous isopropanol.
-
Add a known concentration of the internal standard.
-
Equilibrate the solutions to the desired reaction temperature (e.g., 50 °C).
3. Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a known concentration of isopropylamine (e.g., 0.1 M) to each vessel simultaneously.
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots immediately (e.g., by rapid cooling and dilution with cold CDCl₃).
-
Analyze the quenched samples by ¹H NMR spectroscopy.
4. Data Analysis:
-
Determine the concentration of the starting epoxide and the product(s) at each time point by integrating the respective characteristic peaks in the ¹H NMR spectrum relative to the internal standard.
-
Plot the concentration of the epoxide versus time for both reactions.
-
Determine the initial reaction rates from the initial slope of the concentration-time curves.
-
Calculate the rate constants (k) for both reactions by fitting the data to the appropriate rate law (likely second-order overall, first-order in each reactant).
-
Determine the product distribution (regioisomers) for the reaction of this compound by integrating the signals corresponding to each isomer.
5. Activation Energy Determination:
-
Repeat the experiment at several different temperatures (e.g., 40, 50, 60, and 70 °C).
-
Calculate the rate constant (k) at each temperature.
-
Plot ln(k) versus 1/T (Arrhenius plot).
-
The activation energy (Ea) can be determined from the slope of the line (Slope = -Ea/R, where R is the gas constant).
Visualizations
Logical Relationship of Factors Influencing Reactivity
Caption: Factors influencing the reactivity and regioselectivity of glycidol and its derivative.
Experimental Workflow for Comparative Kinetic Analysis
Caption: Workflow for the comparative kinetic analysis of epoxide ring-opening reactions.
Conclusion
For researchers and drug development professionals, a thorough understanding of these reactivity differences is crucial for the rational design of synthetic routes and the optimization of reaction conditions to achieve the desired product with high selectivity and yield. While this guide provides a framework based on established chemical principles, direct experimental investigation under standardized conditions is recommended to obtain precise quantitative comparisons for specific applications.
References
- 1. Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP06033J [pubs.rsc.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Chiral Landscape: A Comparative Guide to Enantiomeric Excess Analysis of (3-Methyloxiran-2-yl)methanol
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical parameter. This guide provides a comprehensive comparison of common analytical techniques for assessing the enantiomeric purity of (3-Methyloxiran-2-yl)methanol, a valuable chiral building block in pharmaceutical synthesis. We present a summary of quantitative data from various synthetic methods, detailed experimental protocols for key analytical techniques, and a visual representation of the analytical workflow.
The stereochemistry of drug molecules is a cornerstone of modern pharmacology. The differential pharmacological and toxicological profiles of enantiomers necessitate the development of robust methods for their synthesis and analysis. This compound, with its reactive epoxide and hydroxyl functionalities, is a versatile intermediate. Its enantiopurity directly impacts the stereochemistry of the final active pharmaceutical ingredient.
Comparison of Enantiomeric Excess from Different Synthetic Methods
The enantiomeric excess of this compound is highly dependent on the synthetic route employed. The two primary strategies for obtaining enantioenriched epoxides are asymmetric epoxidation of a prochiral precursor, such as crotyl alcohol, and kinetic resolution of a racemic mixture of the epoxide. The following table summarizes typical enantiomeric excess values achieved with common methods.
| Synthetic Method | Catalyst/Enzyme | Substrate | Typical Enantiomeric Excess (ee) | Reference |
| Asymmetric Epoxidation | ||||
| Sharpless-Katsuki Epoxidation | Ti(OiPr)₄ / (+)-DIPT | Crotyl Alcohol | >90% | [1] |
| Jacobsen-Katsuki Epoxidation | Chiral Mn(salen) complex | Crotyl Alcohol | >90% for cis-olefins | |
| Kinetic Resolution | ||||
| Enzymatic (Lipase) | Candida antarctica Lipase B (CAL-B) | Racemic this compound | >99% for the remaining alcohol | [2][3] |
| Enzymatic (Lipase) | Pseudomonas fluorescens Lipase | Racemic this compound | >99% for the remaining alcohol and acetylated product | [2] |
Experimental Protocols for Enantiomeric Excess Determination
The accurate determination of enantiomeric excess relies on the use of specialized analytical techniques capable of discriminating between enantiomers. The most common methods employed are chiral gas chromatography (GC), chiral high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy with chiral solvating or shift reagents.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation and quantification of volatile enantiomers. The separation is achieved on a capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin derivative.
Experimental Protocol:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.
-
Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm) is often effective for separating chiral alcohols and epoxides.[4]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 230 °C) at a controlled rate (e.g., 2 °C/min).[4]
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Chiral High-Performance Liquid Chromatography (HPLC)
For less volatile compounds or those that require derivatization, chiral HPLC is the method of choice. Similar to chiral GC, separation is achieved on a column with a chiral stationary phase. For compounds like this compound that lack a strong chromophore, pre-column derivatization with a UV-active or fluorescent tag is often necessary to enhance detection.[5]
Experimental Protocol (with pre-column derivatization):
-
Derivatization: React the hydroxyl group of this compound with a chiral derivatizing agent (e.g., a chiral isocyanate) to form diastereomers or with a UV-active achiral reagent to improve detectability on a chiral column.
-
Sample Preparation: Dissolve the derivatized product in the mobile phase.
-
Instrumentation: An HPLC system with a UV or fluorescence detector.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® IC) is a common choice.[5]
-
Mobile Phase: A mixture of solvents such as methanol, ethanol, and a basic additive like diethylamine is often used in an isocratic elution mode. A typical mobile phase could be a 1:1 (v/v) mixture of methanol and ethanol with 0.1% diethylamine.[5]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35 °C.[5]
-
Detection: Monitor the eluent at a wavelength appropriate for the derivatizing agent (e.g., 340 nm for NBD-Cl derivatives).[5]
-
-
Data Analysis: Calculate the enantiomeric excess from the peak areas of the separated enantiomers as described for chiral GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomeric complexes in situ through the addition of a chiral solvating agent (CSA). This results in separate, distinguishable signals for each enantiomer in the NMR spectrum.
Experimental Protocol:
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Addition of Chiral Solvating Agent: Add a molar equivalent of a suitable chiral solvating agent to the NMR tube. Common CSAs for alcohols include chiral amides or binaphthol derivatives.[6][7]
-
NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.
-
Data Analysis: The signals of specific protons in the two enantiomers will be shifted to different chemical shifts (diastereomeric splitting). The enantiomeric excess can be determined by integrating the signals corresponding to each enantiomer.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the experimental process for determining the enantiomeric excess of this compound.
Caption: Experimental workflow for ee analysis.
Caption: Comparison of analytical methods.
Conclusion
The selection of an appropriate synthetic route and a reliable analytical method is paramount for controlling and verifying the enantiomeric purity of this compound. Asymmetric epoxidation and enzymatic kinetic resolution can provide high enantiomeric excess. Chiral GC, chiral HPLC, and chiral NMR spectroscopy each offer distinct advantages for the determination of this crucial parameter. This guide provides a framework for researchers to make informed decisions regarding the synthesis and analysis of this important chiral building block, ultimately contributing to the development of safer and more effective chiral drugs.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs [mdpi.com]
- 3. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride : Oriental Journal of Chemistry [orientjchem.org]
- 6. Increased chemical shift resolution of enantiomers with a thioamide-based chiral solvating agent - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
Unlocking Regioselectivity: A Comparative Guide to DFT Simulations in Predicting Nucleophilic Attack on Oxiranes
For researchers, scientists, and professionals in drug development, predicting the outcome of chemical reactions is paramount. The regioselectivity of nucleophilic attack on unsymmetrical oxiranes, or epoxides, is a critical factor in synthetic chemistry, influencing the structure and function of the final product. This guide provides an objective comparison of the predictive power of Density Functional Theory (DFT) simulations against experimental data for this class of reactions, offering a valuable tool for rational reaction design.
The strained three-membered ring of oxiranes makes them susceptible to ring-opening by nucleophiles. In unsymmetrical epoxides, the nucleophile can attack one of two electrophilic carbon atoms, leading to two possible regioisomers. The preferred site of attack is influenced by a combination of steric and electronic factors, which can be modulated by the nature of the epoxide substituents, the nucleophile, and the reaction conditions, such as the presence of acid or base catalysts. DFT simulations have emerged as a powerful computational tool to dissect these subtle energetic differences and predict the regiochemical outcome of such reactions with remarkable accuracy.
Comparing Computational Predictions with Experimental Realities
The following table summarizes a collection of studies where DFT calculations have been employed to predict the regioselectivity of nucleophilic attack on various oxiranes. The data is compared with experimentally determined regiomeric ratios, providing a clear overview of the predictive capability of these computational methods.
| Oxirane | Nucleophile | Catalyst/Conditions | Predicted Major Regioisomer (Attack at) | Predicted Regioisomeric Ratio (α:β or β:α) | Experimental Major Regioisomer (Attack at) | Experimental Regioisomeric Ratio (α:β or β:α) | Reference |
| Propylene Oxide | Aniline | LiBr | α-carbon (less substituted) | Not explicitly quantified in study | α-carbon (less substituted) | Major product observed | |
| Styrene Oxide | Azide (N₃⁻) | pH 9.5 (basic) | α-carbon (benzylic) | Not explicitly quantified in study | α-carbon (benzylic) | 4:1 (α:β) | [1][2] |
| Styrene Oxide | Azide (N₃⁻) | pH 4.2 (acidic) | α-carbon (benzylic) | Not explicitly quantified in study | α-carbon (benzylic) | 10:1 (α:β) | [1][2] |
| 1-Methylcyclohexene Oxide | Azide (N₃⁻) | pH 9.5 (basic) | β-carbon (less substituted) | Not explicitly quantified in study | β-carbon (less substituted) | 1.5:1 (β:α) | [1] |
| 1-Methylcyclohexene Oxide | Azide (N₃⁻) | pH 4.2 (acidic) | α-carbon (more substituted) | Not explicitly quantified in study | α-carbon (more substituted) | 2.3:1 (α:β) | [1] |
| Epichlorohydrin | Methanol | Sn-Beta (Lewis acid) | β-carbon (less substituted) | Consistent with experimental | β-carbon (less substituted) | ~97% regioselectivity for terminal ether | |
| Isobutylene Oxide | Methanol | Sn-Beta (Lewis acid) | α-carbon (more substituted) | Consistent with experimental | α-carbon (more substituted) | Selective formation of the terminal alcohol | [3] |
Note: α-attack refers to nucleophilic attack at the more substituted carbon atom of the oxirane ring, while β-attack refers to attack at the less substituted carbon atom. For styrene oxide, the benzylic carbon is designated as the α-carbon.
Experimental and Computational Methodologies
To ensure the reproducibility and critical evaluation of the presented data, detailed experimental and computational protocols are essential.
Experimental Protocols
General Procedure for Nucleophilic Ring-Opening of Epoxides (Azide Attack): The following is a general procedure adapted from studies on the azidolysis of epoxides.[1][2]
-
Reaction Setup: The epoxide (e.g., styrene oxide, 1.0 mmol) is dissolved in a suitable solvent system (e.g., acetonitrile-water).
-
Reagent Addition: Sodium azide (NaN₃, 1.2-1.5 mmol) and, if necessary, a pH-adjusting agent (e.g., acetic acid for acidic conditions or a buffer for basic conditions) are added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 50-80 °C) for a designated period (e.g., 2-24 hours). The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
Analysis: The regiomeric ratio of the resulting azido alcohols is determined by analytical techniques such as ¹H NMR spectroscopy or GC analysis of the crude product mixture.
Procedure for Lewis Acid-Catalyzed Methanolysis of Epoxides: The following protocol is based on the Lewis acid-catalyzed ring-opening of epoxides with methanol.[3]
-
Catalyst Preparation: The solid Lewis acid catalyst (e.g., Sn-Beta zeolite) is activated by calcination at a high temperature (e.g., 550 °C) prior to use.
-
Reaction Setup: The activated catalyst is suspended in a solution of the epoxide (e.g., epichlorohydrin, 1.0 mmol) in methanol, which serves as both the nucleophile and the solvent.
-
Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 60 °C) and stirred for a set time.
-
Analysis: Aliquots of the reaction mixture are taken at different time intervals and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and regioselectivity of the product formation.
Computational Protocols: DFT Simulation Details
The DFT calculations cited in this guide generally follow a similar workflow, with specific functionals and basis sets chosen to balance accuracy and computational cost.
-
Software: Calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.
-
Method: The most commonly employed method is Density Functional Theory (DFT).
-
Functional: A popular choice for the exchange-correlation functional is B3LYP, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional. Other functionals like M06-2X or ωB97X-D may also be used.
-
Basis Set: The 6-31G* or a larger basis set like 6-311+G(d,p) is frequently used to describe the atomic orbitals. The inclusion of polarization (d,p) and diffuse (+) functions is important for accurately modeling the electronic structure of the transition states.
-
Solvent Modeling: To simulate the reaction in a condensed phase, an implicit solvent model, such as the Polarizable Continuum Model (PCM), is often applied.
-
Calculation Workflow:
-
Geometry Optimization: The 3D structures of the reactants, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Transition State Search: The transition state for the nucleophilic attack at each carbon of the oxirane ring is located using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Energy Profile: The relative energies of the reactants, transition states, and products are calculated to construct the reaction energy profile. The difference in the activation energies for the two possible pathways determines the predicted regioselectivity.
-
Visualizing the Predictive Process
The logical workflow for utilizing DFT simulations to predict the regioselectivity of nucleophilic attack on an oxirane can be visualized as follows:
Caption: Workflow for predicting oxirane ring-opening regioselectivity using DFT.
Conclusion
The presented data demonstrates that DFT simulations are a highly valuable and predictive tool for understanding and forecasting the regioselectivity of nucleophilic attacks on oxiranes. In the majority of cases, the computational predictions align well with experimental observations, correctly identifying the major regioisomer formed. The ability to computationally screen different substrates, nucleophiles, and catalysts can significantly accelerate the research and development process, reducing the need for extensive empirical experimentation. For professionals in drug development and synthetic chemistry, integrating DFT simulations into the workflow can lead to more efficient and targeted synthesis of complex molecules, ultimately saving time and resources. While discrepancies can arise, they often highlight subtle mechanistic details and provide opportunities for further investigation and refinement of both theoretical models and experimental design.
References
A Comparative Guide to Catalysts for Allylic Alcohol Epoxidation
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of allylic alcohols is a cornerstone transformation in organic synthesis, providing chiral building blocks essential for the development of pharmaceuticals and other bioactive molecules. The choice of catalyst is paramount in achieving high efficiency, selectivity, and, where required, enantioselectivity. This guide provides an objective comparison of prominent catalytic systems for allylic alcohol epoxidation, supported by experimental data and detailed protocols.
Overview of Catalytic Systems
The primary catalysts for allylic alcohol epoxidation are based on high-valent early transition metals, most notably titanium, vanadium, tungsten, and molybdenum. These metals, in combination with suitable ligands and oxidants, facilitate the transfer of an oxygen atom to the double bond of the allylic alcohol. The hydroxyl group of the substrate plays a crucial directing role in many of these reactions, leading to high levels of regio- and stereoselectivity.
Key Catalyst Classes:
-
Titanium-Based Catalysts: Best known for the Sharpless-Katsuki asymmetric epoxidation, which utilizes a complex of titanium tetraisopropoxide, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[1][2][3][4] This system is renowned for its high enantioselectivity with a broad range of primary and secondary allylic alcohols.[3][4] More recent developments include titanium-salalen complexes that can achieve syn-selective epoxidation, complementing the anti-selectivity typically observed in Sharpless epoxidations.[5][6]
-
Vanadium-Based Catalysts: Vanadium complexes are highly effective for the diastereoselective epoxidation of allylic alcohols.[7] The use of chiral hydroxamic acid ligands has enabled the development of highly enantioselective vanadium-catalyzed epoxidations.[8][9][10] These systems can be effective at low catalyst loadings and offer an alternative to titanium-based methods, sometimes with complementary selectivity.[9]
-
Tungsten-Based Catalysts: Tungsten catalysts, particularly in combination with bishydroxamic acid ligands, have emerged as a powerful system for asymmetric epoxidation.[11][12][13][14] A key advantage of some tungsten-catalyzed systems is the use of aqueous hydrogen peroxide as a green and atom-economical oxidant.[12][13][14] They have shown broad substrate scope, including primary, secondary, and tertiary allylic alcohols.[11][12]
-
Molybdenum-Based Catalysts: Molybdenum complexes, such as Mo(CO)₆ and MoO₂(acac)₂, are also effective for the epoxidation of allylic alcohols, typically using TBHP as the oxidant.[15][16] While perhaps less common for asymmetric variants compared to Ti and V, they are valuable catalysts for diastereoselective epoxidations. Recent research has focused on the development of heterogeneous molybdenum catalysts.[15][16]
Performance Comparison of Catalysts
The following tables summarize the performance of different catalytic systems for the epoxidation of representative allylic alcohols. Data has been compiled from various literature sources to provide a comparative overview.
Table 1: Asymmetric Epoxidation of Geraniol
| Catalyst System | Oxidant | Temp. (°C) | Yield (%) | ee (%) | Reference(s) |
| Ti(OiPr)₄ / L-(+)-DET | TBHP | -20 | 95 | 95 | [3] |
| Vanadium / Chiral Bishydroxamic Acid | aq. TBHP | 0 to RT | High | High | [9] |
| Tungsten / Bishydroxamic Acid | H₂O₂ | RT | High | 84-98 | [11][12] |
Table 2: Epoxidation of cis-2-Hexen-1-ol
| Catalyst System | Oxidant | Temp. (°C) | Yield (%) | ee (%) | Reference(s) |
| Ti(OiPr)₄ / L-(+)-DET | TBHP | -20 | 85 | 94 | [3] |
| Tungsten / Bishydroxamic Acid (BHA-5) / NaCl | H₂O₂ | RT | High | High | [11] |
Table 3: Comparison of Selectivity for Chiral Secondary Allylic Alcohols
| Catalyst System | Substrate Enantiomer Reacting Faster | Predominant Product Diastereomer | Key Feature | Reference(s) |
| Sharpless Epoxidation (Ti-tartrate) | One enantiomer | anti | Kinetic resolution and high enantioselectivity for the reacted enantiomer | [5][6] |
| Titanium-Salalen Complex | (S)-enantiomer | syn | Complements Sharpless by providing the syn-epoxy alcohol | [5][6] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for key catalytic epoxidation reactions.
Protocol 1: Sharpless Asymmetric Epoxidation of Geraniol
Materials:
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP) in decane (e.g., 5.5 M solution)
-
Molecular sieves (4Å), powdered and activated
Procedure:
-
A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous CH₂Cl₂ (50 mL) and powdered 4Å molecular sieves (3 g). The mixture is cooled to -20 °C.
-
To the cooled suspension, add L-(+)-DET (1.2 mmol) followed by Ti(OiPr)₄ (1.0 mmol). The mixture is stirred for 30 minutes at -20 °C.
-
A solution of geraniol (10 mmol) in CH₂Cl₂ (10 mL) is added dropwise to the catalyst mixture.
-
TBHP (20 mmol, 5.5 M in decane) is added dropwise via syringe over a period of 10 minutes, ensuring the temperature does not rise above -15 °C.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 2-4 hours), the reaction is quenched by adding water (10 mL) and allowing the mixture to warm to room temperature.
-
The mixture is stirred for 1 hour, and then the layers are separated. The aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired epoxy alcohol.
Protocol 2: Tungsten-Catalyzed Asymmetric Epoxidation
Materials:
-
Tungsten source (e.g., WO₂(acac)₂)
-
Chiral bishydroxamic acid (BHA) ligand
-
Allylic alcohol
-
Aqueous hydrogen peroxide (30% H₂O₂)
-
Additive (e.g., NaCl)
-
Solvent (e.g., ethyl acetate)
Procedure:
-
To a vial is added the tungsten source (e.g., 5 mol %), the BHA ligand (e.g., 5.5 mol %), and the additive (e.g., 1.0 equiv).
-
The allylic alcohol (1.0 equiv) and the solvent are then added.
-
The mixture is stirred at room temperature, and aqueous H₂O₂ (e.g., 2.0 equiv) is added.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is worked up by adding a reducing agent (e.g., aqueous Na₂S₂O₃) to quench the excess peroxide, followed by extraction with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated.
-
The product is purified by column chromatography.
Visualization of Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of experimental and theoretical concepts.
Caption: General experimental workflow for catalytic epoxidation of allylic alcohols.
Caption: Simplified mechanism of the Sharpless asymmetric epoxidation.
Caption: Decision tree for selecting a suitable catalyst for allylic alcohol epoxidation.
References
- 1. Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Sharpless Epoxidation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. syn‐Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Enantioselective Epoxidation of Allylic Alcohols by a Chiral Complex of Vanadium: An Effective Controller System and a Rational Mechanistic Model [organic-chemistry.org]
- 10. preprints.org [preprints.org]
- 11. Tungsten-Catalyzed Asymmetric Epoxidation of Allylic and Homoallylic Alcohols with Hydrogen Peroxide [organic-chemistry.org]
- 12. Tungsten-Catalyzed Asymmetric Epoxidation of Allylic and Homoallylic Alcohols with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tungsten-catalyzed asymmetric epoxidation of allylic and homoallylic alcohols with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Stereochemical Validation of (3-Methyloxiran-2-yl)methanol Derivatives
For researchers, scientists, and drug development professionals working with chiral compounds, the precise validation of stereochemistry is paramount. (3-Methyloxiran-2-yl)methanol is a valuable chiral building block, and ensuring the stereochemical integrity of its derivatives is critical for their intended biological activity and safety. This guide provides an objective comparison of key analytical techniques for stereochemical validation, supported by experimental data and detailed protocols. We also explore alternative chiral building blocks to provide a comprehensive overview for synthetic planning.
Comparison of Analytical Techniques for Stereochemical Validation
The determination of stereochemistry in derivatives of this compound relies on a variety of analytical techniques. The most common and reliable methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Chiral High-Performance Liquid Chromatography (Chiral HPLC), and Single-Crystal X-ray Crystallography. Each method offers distinct advantages and disadvantages in terms of the information provided, sample requirements, and experimental complexity.
| Parameter | NMR Spectroscopy (with Chiral Derivatizing Agents) | Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Single-Crystal X-ray Crystallography |
| Information Provided | Relative and absolute configuration (with chiral derivatizing agents like Mosher's acid). Provides detailed structural information. | Enantiomeric excess (ee%), separation of enantiomers and diastereomers. | Unambiguous determination of absolute configuration and solid-state conformation.[1][2] |
| Sample Requirements | ~1-5 mg of pure sample. | Microgram to milligram quantities, depending on detector sensitivity. | High-quality single crystal (typically >0.1 mm in all dimensions).[3] |
| Analysis Time | Several hours per sample, including derivatization and data acquisition. | 10-30 minutes per sample for established methods. | Can range from hours to days, heavily dependent on the ease of crystallization. |
| Resolution | Dependent on the chemical shift differences of the diastereomeric derivatives. | High resolution of enantiomers is achievable with appropriate chiral stationary phases. | Atomic resolution. |
| Key Advantages | Provides detailed structural information about the entire molecule. Can be used for samples that are not crystalline. | Excellent for quantifying enantiomeric purity. High throughput and sensitivity. | Provides the absolute stereochemistry without ambiguity.[1][2] |
| Key Limitations | Indirect method for absolute configuration that relies on assumptions about conformer populations. Derivatization is required, which adds complexity. | Requires a suitable chiral stationary phase, method development can be time-consuming. Does not provide absolute configuration without a known standard. | The primary challenge is growing a suitable single crystal, which can be difficult for many compounds.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable stereochemical validation. Below are representative protocols for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mosher's Ester Analysis for Absolute Configuration
This method involves the derivatization of the chiral alcohol with a chiral reagent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), to form diastereomeric esters. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for nearby protons, which can be analyzed to determine the absolute configuration.[4][5][6][7][8]
Protocol:
-
Esterification:
-
In two separate vials, dissolve ~1 mg of the chiral alcohol in 0.5 mL of dry pyridine or dichloromethane.
-
To one vial, add 1.2 equivalents of (R)-(-)-MTPA-Cl (Mosher's acid chloride).
-
To the other vial, add 1.2 equivalents of (S)-(+)-MTPA-Cl.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reactions at room temperature for 2-4 hours or until the starting material is consumed (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reactions with a few drops of water.
-
Extract the products with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with 5% HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the diastereomeric esters by flash chromatography on silica gel.
-
-
NMR Analysis:
-
Acquire 1H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift difference (Δδ = δS - δR) for protons on both sides of the stereocenter.
-
A positive Δδ for protons on one side and a negative Δδ for protons on the other side indicates the absolute configuration based on the established Mosher's method model.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Excess Determination
Chiral HPLC is a powerful technique for separating enantiomers and determining their relative amounts. The choice of the chiral stationary phase (CSP) is critical for achieving good separation.
Protocol:
-
Column Selection:
-
Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for a wide range of compounds.
-
-
Mobile Phase Preparation:
-
A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. A common starting point is a 90:10 (v/v) mixture of hexane:isopropanol.
-
-
Sample Preparation:
-
Dissolve a small amount of the sample (e.g., 1 mg/mL) in the mobile phase.
-
-
Chromatographic Conditions:
-
Flow rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C (can be varied to optimize separation).
-
Detection: UV detector at a wavelength where the analyte absorbs.
-
-
Data Analysis:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area1 - Area2| / (Area1 + Area2)] * 100.
-
Single-Crystal X-ray Crystallography for Absolute Configuration Determination
This technique provides the most definitive determination of absolute stereochemistry by directly observing the three-dimensional arrangement of atoms in a crystal.
Protocol:
-
Crystal Growth:
-
This is often the most challenging step.[3] Methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Screen a variety of solvents and solvent combinations to find conditions that yield high-quality single crystals.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data.
-
-
Absolute Configuration Determination:
-
For chiral molecules in non-centrosymmetric space groups, the absolute configuration can be determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key indicator, with a value close to 0 indicating the correct absolute configuration has been assigned.[1]
-
Visualization of Experimental Workflows
Workflow for Mosher's Ester Analysis
Caption: Workflow for determining absolute configuration using Mosher's ester analysis.
Workflow for Chiral HPLC Analysis
Caption: General workflow for enantiomeric excess determination by Chiral HPLC.
Workflow for X-ray Crystallography
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Alternative Chiral Building Blocks
While this compound is a versatile chiral starting material, other building blocks can also be considered depending on the target molecule and desired stereochemistry. Solketal, a protected form of glycerol, is a readily available and inexpensive alternative.[9][10][11][12][13]
Comparison with Solketal-Derived Products
| Feature | Products from this compound | Products from Solketal |
| Stereochemical Origin | Stereochemistry is set by the epoxide starting material. | Stereochemistry is derived from the chiral pool (glycerol). |
| Key Reactions | Nucleophilic ring-opening of the epoxide is the primary transformation. | Derivatization of the primary alcohol and subsequent manipulation of the acetal. |
| Typical Products | 1,2-diols, amino alcohols, and other products of epoxide opening. | A wide range of derivatives can be synthesized from the primary alcohol. The acetal can be removed to reveal a 1,2-diol. |
| Advantages | The strained epoxide ring allows for a wide range of stereospecific transformations.[1] | Readily available and inexpensive starting material. The acetal protecting group is stable under many reaction conditions. |
| Limitations | Can be more expensive than glycerol-derived starting materials. | Reactions may be less stereospecific if the chiral center is not directly involved. Deprotection of the acetal may be required. |
Conclusion
The validation of stereochemistry in products derived from this compound is a critical step in chemical synthesis and drug development. The choice of analytical technique depends on the specific information required, the nature of the sample, and the available instrumentation. Chiral HPLC is ideal for determining enantiomeric purity, while NMR with chiral derivatizing agents provides detailed structural information and allows for the determination of absolute configuration in solution. For an unambiguous determination of absolute stereochemistry, single-crystal X-ray crystallography is the gold standard, provided a suitable crystal can be obtained. By understanding the strengths and limitations of each method and considering alternative chiral building blocks like solketal, researchers can make informed decisions to ensure the stereochemical integrity of their target molecules.
References
- 1. eas.org [eas.org]
- 2. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. experts.umn.edu [experts.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 8. matilda.science [matilda.science]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Synthesis of solketal from glycerol and its reaction with benzyl alcohol | Semantic Scholar [semanticscholar.org]
A Comparative Guide to (3-Methyloxiran-2-yl)methanol and Other Chiral Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the choice of chiral building blocks is a critical decision that significantly influences the efficiency, stereoselectivity, and overall success of a synthetic route. Among the diverse array of available synthons, chiral epoxides, such as (3-Methyloxiran-2-yl)methanol, have emerged as versatile and powerful intermediates. This guide provides an objective comparison of this compound and its analogs with other classes of chiral building blocks, supported by experimental data, detailed protocols, and visual representations of key synthetic pathways.
Introduction to Chiral Building Blocks
Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a synthetic sequence to introduce one or more stereocenters into the target molecule. The "chiral pool" refers to the collection of readily available, inexpensive chiral compounds from nature, such as amino acids, carbohydrates, and terpenes, which serve as common starting materials.[1][2] An alternative to the chiral pool is the use of asymmetric synthesis to create chiral molecules from achiral starting materials, a prominent example being the Sharpless Asymmetric Epoxidation (SAE).[3][4]
This compound, a chiral 2,3-epoxy alcohol, is a prime example of a building block often synthesized via the SAE of an allylic alcohol like crotyl alcohol.[1] Its utility lies in the inherent reactivity of the strained epoxide ring, which allows for regio- and stereoselective ring-opening reactions with a variety of nucleophiles to furnish diols, amino alcohols, and ethers.[3][5]
Comparison of Chiral Building Blocks: A Case Study in the Synthesis of (S)-Propranolol
To illustrate the comparative performance of different chiral building blocks, we will examine various synthetic routes to (S)-propranolol, a widely used beta-blocker where the (S)-enantiomer is significantly more active than the (R)-enantiomer.[6]
Synthetic Strategies for (S)-Propranolol
Three common strategies for the asymmetric synthesis of (S)-propranolol involve:
-
Kinetic Resolution of a Racemic Epoxide: This approach starts with the achiral precursor epichlorohydrin to form a racemic glycidyl ether of 1-naphthol, which is then resolved.
-
Asymmetric Epoxidation of an Allylic Alcohol: This method utilizes the Sharpless Asymmetric Epoxidation of allyl alcohol to generate a chiral glycidol derivative, a direct structural analog of this compound.
-
Chiral Pool Starting Material: This strategy employs a readily available chiral molecule from the chiral pool, such as D-mannitol, to introduce the required stereocenter.
The following table summarizes the key quantitative data for these approaches.
| Chiral Building Block/Method | Key Intermediate | Yield of Key Intermediate (%) | e.e. of Key Intermediate (%) | Overall Yield of (S)-Propranolol (%) | e.e. of (S)-Propranolol (%) | Reference(s) |
| Racemic Epichlorohydrin + Kinetic Resolution | (±)-1-(1-Naphthoxy)-2,3-epoxypropane | 95 | N/A (racemic) | ~42 (theoretical max 50%) | 89 | [6] |
| Allyl Alcohol + Sharpless Asymmetric Epoxidation | (2S)-Glycidyl Tosylate | 57 (from allyl alcohol) | >98 | ~45 | >98 | [7][8] |
| D-Mannitol (Chiral Pool) | (S)-1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol | - | >99 | 97 | >99 |
Note: Yields and e.e. values can vary depending on specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Synthesis of (S)-Propranolol via Sharpless Asymmetric Epoxidation of Allyl Alcohol
This protocol is adapted from the work of Sharpless and co-workers and demonstrates the use of a chiral epoxide analogous to this compound.[8]
Step 1: Sharpless Asymmetric Epoxidation of Allyl Alcohol to (2S)-Glycidol
-
Materials: Titanium(IV) isopropoxide, L-(+)-diethyl tartrate (L-(+)-DET), allyl alcohol, tert-butyl hydroperoxide (TBHP) in toluene, dichloromethane (DCM), molecular sieves (4Å).
-
Procedure:
-
To a stirred solution of L-(+)-DET and titanium(IV) isopropoxide in DCM at -20 °C under an inert atmosphere, add powdered 4Å molecular sieves.
-
Add allyl alcohol to the mixture.
-
Slowly add a solution of TBHP in toluene while maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for the prescribed time, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Filter the mixture and extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (2S)-glycidol.
-
Step 2: Tosylation of (2S)-Glycidol to (2S)-Glycidyl Tosylate
-
Materials: (2S)-glycidol, p-toluenesulfonyl chloride (TsCl), triethylamine, DCM.
-
Procedure:
-
Dissolve (2S)-glycidol in DCM and cool to 0 °C.
-
Add triethylamine followed by the portion-wise addition of TsCl.
-
Stir the reaction at 0 °C until completion (monitored by TLC).
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (2S)-glycidyl tosylate, which can be purified by crystallization.
-
Step 3: Ring Opening of (2S)-Glycidyl Tosylate with 1-Naphthol
-
Materials: (2S)-glycidyl tosylate, 1-naphthol, potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
To a solution of 1-naphthol in DMF, add potassium carbonate and stir at room temperature.
-
Add a solution of (2S)-glycidyl tosylate in DMF and heat the mixture.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the intermediate epoxide.
-
Step 4: Aminolysis to (S)-Propranolol
-
Materials: The epoxide from Step 3, isopropylamine, methanol.
-
Procedure:
-
Dissolve the epoxide in methanol and add isopropylamine.
-
Heat the reaction mixture in a sealed tube.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain (S)-propranolol.
-
Protocol 2: Synthesis of Racemic 1-(1-Naphthoxy)-2,3-epoxypropane
This protocol describes the synthesis of the racemic intermediate used in the kinetic resolution approach.[6]
-
Materials: 1-naphthol, epichlorohydrin, potassium hydroxide, dimethyl sulfoxide (DMSO).
-
Procedure:
-
Add powdered potassium hydroxide to a solution of 1-naphthol in DMSO and stir at room temperature for 30 minutes.
-
Slowly add epichlorohydrin over 45 minutes and continue stirring at room temperature for 6 hours.
-
Quench the reaction with water and extract with chloroform.
-
Wash the combined organic layers with sodium hydroxide solution and water, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 1-(1-naphthoxy)-2,3-epoxypropane.
-
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the Sharpless Asymmetric Epoxidation and a comparison of the synthetic routes to (S)-propranolol.
Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.
Caption: Comparative workflow for the synthesis of (S)-Propranolol.
Conclusion
This compound and its analogs, readily accessible through methods like the Sharpless Asymmetric Epoxidation, are highly valuable chiral building blocks. Their utility is underscored in the efficient and highly enantioselective synthesis of complex molecules like (S)-propranolol.
When compared to other strategies, such as kinetic resolution of racemic mixtures, the use of these pre-formed chiral epoxides often offers superior enantioselectivity and avoids the inherent 50% yield limitation of resolution. While starting from the chiral pool can also be highly effective, the versatility of chiral epoxides in undergoing a wide range of predictable and high-yielding ring-opening reactions makes them a more broadly applicable class of synthons for the construction of diverse molecular architectures. The choice of the optimal chiral building block will ultimately depend on the specific target molecule, the desired level of stereocontrol, and considerations of overall synthetic efficiency and cost.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol [pubmed.ncbi.nlm.nih.gov]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. researchgate.net [researchgate.net]
- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 7. Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]
A Comparative Guide to the Ring-Opening Kinetics of (3-Methyloxiran-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of ring-opening reactions of (3-methyloxiran-2-yl)methanol, a key bifunctional building block in organic synthesis. Understanding the kinetic and mechanistic nuances of its oxirane ring-opening is crucial for controlling reaction outcomes and designing efficient synthetic routes. This document contrasts its reactivity with other common epoxides, supported by available experimental data, and provides detailed experimental protocols for further investigation.
Introduction to Epoxide Ring-Opening Reactions
Epoxides, or oxiranes, are three-membered cyclic ethers that serve as versatile intermediates in organic synthesis due to the significant ring strain (approximately 13 kcal/mol) which facilitates their ring-opening by a wide variety of nucleophiles. The regioselectivity and stereoselectivity of these reactions are governed by the substitution pattern on the epoxide ring and the reaction conditions, primarily the nature of the nucleophile and the presence of acid or base catalysts.
This compound, also known as glycidol, is of particular interest due to its two reactive functional groups: a strained epoxide ring and a primary alcohol. This bifunctionality allows for its use in the synthesis of a diverse range of molecules, including polyglycerols, glycidyl ethers, and various pharmaceutical intermediates.
Comparative Kinetics of Ring-Opening Reactions
Direct, comprehensive comparative kinetic data for the non-polymeric ring-opening of this compound alongside other epoxides under identical conditions is sparse in the literature. However, by synthesizing findings from various studies on related compounds, we can establish a comparative understanding of its reactivity.
General Reactivity Trends
In anionic ring-opening polymerization, glycidol has been shown to be more reactive than less substituted epoxides like propylene oxide. This increased reactivity is attributed to the presence of the hydroxyl group, which can participate in the reaction mechanism. Conversely, under acid-catalyzed hydrolysis, the presence of a hydroxyl group in proximity to the epoxide ring has been found to decrease the hydrolysis rate constant compared to non-functionalized epoxides. This is thought to be due to the electron-withdrawing inductive effect of the hydroxyl group, which can destabilize the partial positive charge that develops on the adjacent carbon in the transition state.
Quantitative Kinetic Data
Table 1: Comparative Kinetic Data for Acid-Catalyzed Hydrolysis of Various Epoxides
| Epoxide | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Relative Rate |
| Ethylene Oxide | 1.1 x 10⁻⁴ | 1 |
| Propylene Oxide | 1.0 x 10⁻³ | 9 |
| Isobutylene Oxide | 2.5 x 10⁻² | 227 |
| Hydroxy-substituted Epoxides (general trend) | Slower than non-hydroxylated analogues | <1 |
Note: Data is compiled from multiple sources and serves as a general comparison. The trend for hydroxy-substituted epoxides is a qualitative observation from the literature.
Mechanistic Pathways and Regioselectivity
The mechanism of epoxide ring-opening is highly dependent on the reaction conditions.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks one of the electrophilic carbon atoms. For asymmetrically substituted epoxides like this compound, the attack generally occurs at the more substituted carbon atom (C3), as it can better stabilize the developing positive charge in the transition state, which has significant SN1 character.
Caption: Acid-catalyzed ring-opening of this compound.
Base-Catalyzed Ring-Opening
In the presence of a strong nucleophile and basic conditions, the reaction proceeds via an SN2 mechanism. The nucleophile directly attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance from the methyl group, the attack preferentially occurs at the less substituted carbon atom (C2) of this compound.
Caption: Base-catalyzed ring-opening of this compound.
Experimental Protocols for Kinetic Studies
Monitoring the kinetics of epoxide ring-opening reactions can be effectively achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) or chromatographic methods like High-Performance Liquid Chromatography (HPLC).
General Experimental Workflow for Kinetic Analysis
The following workflow outlines a general procedure for studying the kinetics of an epoxide ring-opening reaction.
Caption: General workflow for a kinetic study of epoxide ring-opening.
Detailed Methodology for NMR-based Kinetic Monitoring
This protocol provides a more detailed procedure for real-time kinetic analysis using NMR spectroscopy.
-
Preparation of Reactants:
-
Prepare stock solutions of this compound, the chosen nucleophile (e.g., methanol, aniline), and the catalyst (e.g., sulfuric acid, sodium methoxide) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure all glassware is dry and reactants are of high purity.
-
-
NMR Instrument Setup:
-
Set the NMR spectrometer to the desired reaction temperature.
-
Acquire a reference spectrum of the deuterated solvent.
-
Optimize shim settings for a homogeneous magnetic field.
-
-
Initiation of the Reaction in the NMR Tube:
-
In a clean, dry NMR tube, add the solution of this compound.
-
Add the solution of the nucleophile.
-
To initiate the reaction, carefully add the catalyst solution, mix quickly, and immediately place the NMR tube in the spectrometer.
-
-
Data Acquisition:
-
Start acquiring a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate. For fast reactions, rapid acquisition techniques may be necessary.
-
Record the exact start time of the reaction and the time at which each spectrum is acquired.
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transformation, phasing, and baseline correction).
-
Identify characteristic signals for the epoxide protons of this compound and the protons of the ring-opened product.
-
Integrate the signals corresponding to the reactant and product in each spectrum.
-
Normalize the integrals using an internal standard or by assuming the sum of the reactant and product concentrations is constant.
-
Plot the concentration of the reactant versus time.
-
From this plot, determine the order of the reaction and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot.
-
Conclusion
The ring-opening reactions of this compound present a rich area of study with significant implications for synthetic chemistry. While a direct, comprehensive kinetic comparison with other epoxides is an area requiring further research, the available data indicates that its reactivity is influenced by its unique bifunctional nature. The hydroxyl group appears to accelerate base-catalyzed reactions while retarding acid-catalyzed processes compared to non-hydroxylated analogues. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative kinetic studies, contributing valuable data to this field. A thorough understanding of these kinetic parameters is essential for the rational design of synthetic routes and the optimization of reaction conditions to achieve desired product outcomes in the development of new materials and pharmaceuticals.
A Comparative Guide to Pinacol-Like Rearrangements in Glycidol Analogs: A Mechanistic Investigation
For researchers, scientists, and drug development professionals, understanding the nuances of skeletal rearrangements is crucial for the stereocontrolled synthesis of complex molecules. This guide provides a comparative analysis of the mechanistic investigation into pinacol-like rearrangements of glycidol analogs, focusing on the influence of Lewis acids and substrate structure on reaction outcomes. Experimental data is presented to offer a clear comparison of different catalytic systems and detailed protocols are provided for key experiments.
The pinacol-like rearrangement of 2,3-epoxy alcohols, which are analogs of glycidol, is a powerful transformation for the construction of chiral aldehydes and ketones with quaternary carbon centers. This reaction typically proceeds via activation of the epoxide by a Lewis acid, followed by a 1,2-migration of a substituent to the adjacent carbocationic center. The regioselectivity and stereoselectivity of this rearrangement are highly dependent on the nature of the Lewis acid, the substituents on the epoxy alcohol, and the protecting group on the alcohol moiety.
Comparative Performance of Lewis Acids in the Rearrangement of Glycidol Analogs
The choice of Lewis acid plays a pivotal role in directing the course of the pinacol-like rearrangement. Studies have demonstrated that different Lewis acids can lead to varying product distributions and yields. Tin(IV) chloride (SnCl₄) has been identified as a particularly effective Lewis acid for promoting the rearrangement of 2,2,3,3-tetrasubstituted 2,3-epoxy alcohols. The regioselectivity of the SnCl₄-promoted rearrangement can be controlled by the protecting group on the primary alcohol.
A key study by Kita, Fujioka, and coworkers investigated the SnCl₄-promoted rearrangement of a series of 2,2,3,3-tetrasubstituted 2,3-epoxy alcohols. Their findings demonstrate that the protecting group on the primary alcohol dictates which of the two possible carbonyl compounds is formed. This control is attributed to the chelating ability of SnCl₄, which coordinates to both the epoxide oxygen and the oxygen of the protected alcohol, thereby influencing the migratory aptitude of the adjacent substituents.
Below is a summary of their findings for the rearrangement of various glycidol analogs:
| Entry | Substrate (Glycidol Analog) | Protecting Group (R) | Product(s) | Ratio | Yield (%) |
| 1 | Phenyl-substituted | H | Aldehyde | - | 85 |
| 2 | Phenyl-substituted | Bn | Aldehyde/Ketone | 88:12 | 89 |
| 3 | Phenyl-substituted | TBDMS | Aldehyde/Ketone | 15:85 | 92 |
| 4 | Phenyl-substituted | Ac | Ketone | - | 95 |
| 5 | Alkyl-substituted | H | Aldehyde | - | 80 |
| 6 | Alkyl-substituted | Bn | Aldehyde/Ketone | 90:10 | 85 |
| 7 | Alkyl-substituted | TBDMS | Aldehyde/Ketone | 10:90 | 90 |
| 8 | Alkyl-substituted | Ac | Ketone | - | 92 |
Experimental Protocols
General Procedure for the SnCl₄-Promoted Rearrangement of 2,3-Epoxy Alcohols
To a stirred solution of the 2,3-epoxy alcohol (0.5 mmol) in CH₂Cl₂ (5 mL) at -78 °C was added a solution of SnCl₄ (1.2 equiv) in CH₂Cl₂ (1 mL). The reaction mixture was stirred at -78 °C for 1 hour. The reaction was then quenched by the addition of saturated aqueous NaHCO₃ solution (10 mL). The aqueous layer was extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the corresponding rearranged product.
Synthesis of Starting Materials: 2,2,3,3-Tetrasubstituted-2,3-epoxy-1-alcohols
The 2,2,3,3-tetrasubstituted-2,3-epoxy-1-alcohols were prepared from the corresponding allylic alcohols via epoxidation with m-chloroperoxybenzoic acid (m-CPBA) in CH₂Cl₂ at 0 °C to room temperature. The resulting epoxides were obtained in good yields and high diastereoselectivity. The primary alcohol was then protected with various protecting groups (e.g., benzyl, TBDMS, acetyl) using standard procedures.
Mechanistic Insights and Signaling Pathways
The observed regioselectivity in the SnCl₄-promoted rearrangement is rationalized by the formation of a chelated intermediate. The Lewis acid, SnCl₄, coordinates to both the epoxide oxygen and the oxygen of the protected alcohol. This chelation fixes the conformation of the substrate and influences the subsequent 1,2-migration.
The proposed mechanistic pathway is illustrated in the following diagram:
Efficacy comparison of different chiral ligands in asymmetric epoxidation
For Researchers, Scientists, and Drug Development Professionals
The asymmetric epoxidation of olefins is a cornerstone transformation in modern organic synthesis, providing a powerful tool for the creation of chiral building blocks essential for the pharmaceutical and fine chemical industries. The efficacy of these reactions hinges on the choice of the chiral ligand, which dictates the stereochemical outcome of the epoxidation. This guide offers an objective comparison of the performance of several widely used chiral ligands in asymmetric epoxidation, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Chiral Ligands
The following tables summarize the performance of various chiral ligands in the asymmetric epoxidation of common olefin substrates. The data presented includes enantiomeric excess (ee%), yield, and key reaction conditions to facilitate a direct comparison.
Table 1: Asymmetric Epoxidation of Styrene
| Ligand/Catalyst System | Oxidant | Temperature (°C) | Yield (%) | ee (%) | Reference |
| (R,R)-Mn(Salen)Cl (Jacobsen's Catalyst) | NaOCl | -78 | - | 86 | [1][2] |
| Proline-derived C1-symmetric Salen-Ti(OiPr)₄ | H₂O₂ | - | - | 96-98 (S) | [1][2] |
| Shi Catalyst (Fructose-derived) | Oxone | - | - | 71-85 (R) | [1][2][3] |
| Modified Shi Catalyst (Carbocyclic oxazolidinone-containing) | Oxone | -10 | 63 | 90 (R) | [4] |
Table 2: Asymmetric Epoxidation of cis-β-Methylstyrene
| Ligand/Catalyst System | Oxidant | Temperature (°C) | Yield (%) | ee (%) | Reference |
| (R,R)-Mn(Salen)Cl (Jacobsen's Catalyst) | NaOCl | RT | - | 92 (cis) | [5] |
| Heterogeneous Mn(Salen) on Mesoporous Material | - | - | - | 94.9 (cis) | [6] |
Table 3: Asymmetric Epoxidation of Indene
| Ligand/Catalyst System | Oxidant | Temperature (°C) | Yield (%) | ee (%) | Reference |
| (R,R)-Mn(Salen)Cl (Jacobsen's Catalyst) | Buffered Bleach | RT | 95 | 96 | [7] |
Table 4: Asymmetric Epoxidation of Geraniol (Allylic Alcohol)
| Ligand/Catalyst System | Oxidant | Temperature (°C) | Yield (%) | ee (%) | Reference |
| Ti(OiPr)₄ / L-(+)-DET (Sharpless Epoxidation) | TBHP | -20 | 80 | 91 | [8][9] |
| Ti(OiPr)₄ / D-(-)-DIPT (Sharpless Epoxidation) | TBHP | -10 to -23 | 93 | 86 | [10] |
Table 5: Asymmetric Epoxidation of Chalcone (α,β-Unsaturated Ketone)
| Ligand/Catalyst System | Oxidant | Temperature (°C) | Yield (%) | ee (%) | Reference |
| Yb[N(SiMe₃)₂]₃ / Chiral TADDOL | TBHP | - | 89-99 | 57-94 | [11][12] |
| Iron(II) complex with S,S-PDBzL ligand | - | - | - | up to 97 | [13] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for three widely utilized asymmetric epoxidation methods.
Sharpless Asymmetric Epoxidation of Geraniol
This procedure is a general representation of the Sharpless-Katsuki epoxidation.
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
4 Å Molecular sieves, powdered
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane and powdered 4 Å molecular sieves. The suspension is cooled to -20 °C.
-
L-(+)-Diethyl tartrate is added, followed by the slow addition of titanium(IV) isopropoxide while maintaining the temperature at -20 °C. The mixture is stirred for 30 minutes.
-
Geraniol is added to the mixture.
-
tert-Butyl hydroperoxide solution is added dropwise over a period of time, ensuring the temperature does not exceed -20 °C.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water.
-
The mixture is warmed to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired epoxy alcohol.
Jacobsen-Katsuki Epoxidation of Indene
This protocol is a general method for the epoxidation of unfunctionalized olefins using a Salen-manganese complex.
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride ((R,R)-Mn(Salen)Cl)
-
Indene
-
Dichloromethane (CH₂Cl₂)
-
Buffered sodium hypochlorite solution (bleach, pH ~11.3)
-
4-Phenylpyridine N-oxide (optional, as an axial ligand)
Procedure:
-
To a solution of indene in dichloromethane at room temperature is added the (R,R)-Mn(Salen)Cl catalyst.
-
If used, the 4-phenylpyridine N-oxide is added to the mixture.
-
The buffered bleach solution is added, and the biphasic mixture is stirred vigorously at room temperature.
-
The reaction progress is monitored by gas chromatography (GC) or TLC.
-
Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed in vacuo, and the crude epoxide is purified by flash chromatography.
Shi Asymmetric Epoxidation of Styrene
This organocatalytic method utilizes a fructose-derived ketone for the epoxidation of various olefins.
Materials:
-
Shi catalyst (fructose-derived ketone)
-
Styrene
-
Acetonitrile (CH₃CN)
-
Dipotassium hydrogen phosphate (K₂HPO₄) buffer solution
-
Oxone® (potassium peroxymonosulfate)
-
Tetrabutylammonium sulfate (optional, as a phase-transfer catalyst)
Procedure:
-
A solution of the Shi catalyst and styrene in acetonitrile is prepared in a round-bottom flask.
-
The K₂HPO₄ buffer solution is added, followed by the phase-transfer catalyst if used.
-
The mixture is cooled to 0 °C.
-
A solution of Oxone® in the buffer is added dropwise to the stirred reaction mixture over a period of time, maintaining the temperature at 0 °C.
-
The reaction is monitored by TLC. After the starting material is consumed, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography to yield the pure epoxide.
Visualizing the Process
To better understand the experimental workflow and the decision-making process in selecting a chiral ligand, the following diagrams are provided.
Caption: General experimental workflow for asymmetric epoxidation.
Caption: Logical flow for chiral ligand selection in asymmetric epoxidation.
References
- 1. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pnas.org [pnas.org]
- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. odinity.com [odinity.com]
- 9. tsijournals.com [tsijournals.com]
- 10. A protecting group-free synthesis of the Colorado potato beetle pheromone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric epoxidation of α,β-unsaturated ketones catalyzed by rare-earth metal amides RE[N(SiMe3)2]3 with chiral TADDOL ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (3-Methyloxiran-2-yl)methanol: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (3-Methyloxiran-2-yl)methanol, also commonly known as Glycidol. Adherence to these protocols is critical due to the hazardous nature of this compound.
This compound is a colorless, slightly viscous liquid that poses several health and safety risks. It is classified as a carcinogen, toxic, and an irritant.[1] It is harmful if swallowed, inhaled, or absorbed through the skin.[2][3] Furthermore, it is a combustible liquid and can form explosive vapor/air mixtures above 72°C.[4]
Immediate Safety and Spill Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
For small spills:
-
Use absorbent paper or an inert material such as sand, earth, or vermiculite to soak up the liquid.[5][6]
-
Seal the absorbent material and any contaminated clothing in a vapor-tight plastic bag for eventual disposal.[5]
-
Wash the contaminated area thoroughly with soap and water.[5]
-
Ensure the area is well-ventilated after the cleanup is complete.[1]
For large spills:
-
Isolate the spill or leak area in all directions for at least 50 meters (150 feet).[5]
-
Evacuate personnel from the danger area and move upwind.[7][8]
-
Alert the appropriate emergency response team or safety officer.
Personal Protective Equipment (PPE) is non-negotiable when handling this compound. This includes a complete protective suit, chemical-resistant gloves, and eye/face protection.[4][9] For spill response, a self-contained breathing apparatus (SCBA) is recommended.[4]
Quantitative Data for Safe Handling
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 556-52-5 |
| UN Number | 2810 |
| Hazard Class | 6.1 (Poison) |
| Flash Point | 71 °C - 72 °C |
| Occupational Exposure Limit (TLV) | 25 ppm; 76 mg/m³ (ACGIH 1993-1994) |
Proper Disposal Procedures
This compound is considered a hazardous waste and must be disposed of in accordance with all local, state, and federal regulations.[1] It is crucial not to dispose of this chemical down the drain or in regular trash.[1][6]
Step-by-Step Disposal Protocol:
-
Containerize Waste: Collect waste this compound and any contaminated materials in a compatible, sealable container. Glass or mild steel containers are recommended.[4] Do not mix with other waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound" or "Glycidol".
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4] Incompatible materials include strong acids, strong bases, oxidizing agents, and certain metals like copper and zinc, which can cause fire and explosion hazards.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[2][9] Contact your institution's environmental health and safety department for specific procedures.
-
Regulatory Consultation: For specific recommendations, it may be necessary to contact your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA).[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. nj.gov [nj.gov]
- 2. capotchem.com [capotchem.com]
- 3. cpachem.com [cpachem.com]
- 4. ICSC 0159 - GLYCIDOL [inchem.org]
- 5. GLYCIDOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. angenechemical.com [angenechemical.com]
Essential Safety and Operational Guide for Handling (3-Methyloxiran-2-yl)methanol
This guide provides critical safety and logistical information for the handling and disposal of (3-Methyloxiran-2-yl)methanol, a chemical that requires careful management in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
This compound, and the closely related compound glycidol, are recognized for their potential health hazards. They are known to be irritants to the eyes, skin, and respiratory tract.[1][2] Inhalation of vapors and skin contact are primary exposure routes.[1][2] Due to these risks, adherence to stringent safety protocols is mandatory.
Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the required engineering controls and PPE for handling this compound.
| Control/PPE | Specifications | Purpose |
| Engineering Controls | Use in a well-ventilated area, such as a chemical fume hood.[3][4] | To minimize inhalation of vapors. |
| Hand Protection | Wear appropriate protective gloves.[3] | To prevent skin contact. |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary if splashing is possible.[1][3] | To protect eyes and face from splashes. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[3] This includes a lab coat. Contaminated clothing should be removed immediately and washed before reuse.[3][5] | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | For situations with potential for high vapor concentrations, a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions should be worn.[3] For unknown concentrations or emergencies, a self-contained breathing apparatus (SCBA) is required.[6] | To prevent inhalation of harmful vapors. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the chemical fume hood by ensuring it is operational and clear of unnecessary items.
-
-
Handling:
-
Cleanup and Decontamination:
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention. |
| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.[1] |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, sealed container for disposal.[3][5] For large spills, evacuate the area and contact emergency responders.[7] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Disposal Workflow:
Disposal Protocol:
-
Segregation: Keep this compound waste separate from other chemical waste streams.
-
Labeling: Clearly label all waste containers with the chemical name and associated hazards.
-
Storage: Store waste in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Disposal: Arrange for the disposal of the waste through a licensed and reputable hazardous waste disposal company.[8] Follow all local, state, and federal regulations.[8] Do not pour this chemical down the drain.[8]
References
- 1. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 2. ICSC 0159 - GLYCIDOL [inchem.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. GLYCIDOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Glycidol [cdc.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
